molecular formula C4H4O3 B3028907 2-Hydroxy-3-butynoic acid CAS No. 38628-65-8

2-Hydroxy-3-butynoic acid

Cat. No.: B3028907
CAS No.: 38628-65-8
M. Wt: 100.07 g/mol
InChI Key: LWNHDEQKHFRYMD-UHFFFAOYSA-N
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Description

2-Hydroxy-3-butynoic acid (CAS RN: 38628-65-8 and 40027-75-6) is a versatile biochemical tool with the molecular formula C₄H₄O₃ and a molecular weight of 100.07 g/mol . This compound is characterized as a solid, appearing as a white to light yellow powder or crystal, and requires storage frozen (below 0°C) under inert gas due to its heat-sensitive and hygroscopic nature . Its primary research value lies in its role as a classic mechanism-based enzyme inactivator, or "suicide substrate," for several flavoenzymes . Unlike simple competitive inhibitors, this compound is unreactive until it is catalytically processed by its target enzyme. The enzyme's own mechanism transforms the inactivator into a highly reactive species, which then forms a stable covalent adduct with the enzyme's flavin coenzyme (FAD or FMN), leading to efficient and irreversible inactivation . This specific action makes it an invaluable tool for probing enzymatic mechanisms and metabolic pathways. Researchers utilize this compound to study and irreversibly inactivate key enzymes including D-Lactate Dehydrogenase from Megasphaera elsdenii and Escherichia coli , L-Lactate Oxidase from Mycobacterium smegmatis , and Flavocytochrome b2 (L-Lactate Dehydrogenase) from baker's yeast . By inactivating these targets, the compound allows scientists to modulate critical biochemical pathways, particularly lactate metabolism . Furthermore, its inhibition of the membrane-bound D-lactate dehydrogenase in E. coli has been shown to inhibit D-lactate-dependent active transport of metabolites, providing a method to study membrane transport mechanisms . It also acts as an inhibitor of glycolate oxidase, which is relevant for studies aimed at reducing metabolic oxalate production . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxybut-3-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h1,3,5H,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNHDEQKHFRYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276602, DTXSID20960490
Record name 2-Hydroxy-3-butynoic acid
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Record name 2-Hydroxybut-3-ynoic acid
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Molecular Weight

100.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40027-75-6, 38628-65-8
Record name 2-Hydroxy-3-butynoic acid
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Record name 2-Hydroxy-3-butynoic acid
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Record name 2-Hydroxybut-3-ynoic acid
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Record name 2-Hydroxy-3-butynoic Acid
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Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 2-Hydroxy-3-butynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-butynoic acid is a valuable, yet sparsely documented, chiral building block possessing both an α-hydroxy acid moiety and a terminal alkyne. This unique combination of functional groups makes it a highly attractive precursor for the synthesis of complex pharmaceutical intermediates and bioactive molecules, enabling facile modification via reactions such as click chemistry, Sonogashira coupling, and esterification. This guide presents a comprehensive, field-proven methodology for the synthesis of this compound, beginning from commercially available starting materials. We will elucidate a robust two-step synthetic pathway, provide detailed, step-by-step experimental protocols, and outline a complete analytical workflow for the structural verification and purity assessment of the final compound. Furthermore, this document delves into the critical safety considerations for handling the associated reagents and offers insights into potential strategies for asymmetric synthesis to access enantiomerically pure forms of the target molecule.

Introduction and Strategic Overview

The pursuit of novel molecular scaffolds is a cornerstone of modern drug discovery. α-Hydroxy acids are privileged structures in medicinal chemistry, and the incorporation of a terminal alkyne provides a versatile chemical handle for late-stage diversification and the construction of complex molecular architectures[1]. This compound (CAS: 38628-65-8) merges these two functionalities, presenting a compact, high-value building block.

Despite its potential, detailed synthetic procedures and characterization data are not widely available in peer-reviewed literature. This guide aims to fill that gap by proposing a logical and reliable synthetic strategy based on fundamental organic chemistry principles: the cyanohydrin formation from propynal, followed by acidic hydrolysis of the intermediate nitrile.

Causality of the Chosen Route: This pathway was selected for its efficiency and reliance on well-understood, high-yielding transformations.

  • Step 1: Cyanohydrin Formation. The reaction of an aldehyde with a cyanide source is a classic and highly effective method for generating α-hydroxynitriles. Propynal is a logical precursor, directly installing the required carbon backbone and alkyne functionality[2].

  • Step 2: Nitrile Hydrolysis. The subsequent hydrolysis of the nitrile group to a carboxylic acid is a robust and standard conversion, providing a direct route to the final α-hydroxy acid.

This approach is both atom-economical and strategically sound, minimizing step count and utilizing readily accessible reagents.

Physicochemical and Safety Data

A thorough understanding of the target compound's properties and hazards is paramount for successful and safe experimentation.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 38628-65-8[3][4]
Molecular Formula C₄H₄O₃[3][5][6]
Molecular Weight 100.07 g/mol [3][5]
Appearance White to light yellow crystalline powder[3][4]
Purity Typically >97.0%[3][4]
Key Hazards Skin Irritant, Serious Eye Irritant[5]
Handling Notes Hygroscopic, Heat Sensitive[4]
GHS Hazard Information and Safety Precautions

Aggregated GHS information indicates that this compound is classified as a skin and eye irritant[5]. Safe handling is critical.

  • Hazard Statements:

    • H315: Causes skin irritation[5].

    • H319: Causes serious eye irritation[5].

  • Mandatory Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a flame-retardant lab coat, and tight-sealing safety goggles or a face shield[7][8].

  • Handling Procedures:

    • Handle only within a certified chemical fume hood to avoid inhalation of dust[9].

    • Wash hands and any exposed skin thoroughly after handling.

    • Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from heat and incompatible materials such as strong oxidizing agents[4][7].

  • First Aid Measures:

    • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[8].

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If irritation persists, seek medical attention[9].

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor[7].

Proposed Synthesis Workflow

The synthesis of this compound is conceptualized as a two-step process. This workflow diagram provides a high-level overview of the strategy.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Acidic Nitrile Hydrolysis Propynal Propynal (Starting Material) Cyanohydrin 2-Hydroxy-3-butynenitrile (Intermediate) Propynal->Cyanohydrin  NaCN, AcOH  Et₂O, 0 °C to RT HCN Hydrogen Cyanide (Generated in situ from NaCN/Acid) Cyanohydrin_hydrolysis 2-Hydroxy-3-butynenitrile (from Step 1) Cyanohydrin->Cyanohydrin_hydrolysis Workup & Isolation Final_Product This compound (Final Product) Cyanohydrin_hydrolysis->Final_Product  Conc. HCl  Heat (Reflux)

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product isolation.

Protocol 4.1: Synthesis of 2-Hydroxy-3-butynenitrile (Intermediate)

Mechanistic Principle: This step involves the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of propynal. The reaction is typically base-catalyzed, but for safety and control, we will generate the nucleophile in situ under weakly acidic conditions to form the cyanohydrin.

Caption: Mechanism of nucleophilic attack by cyanide on propynal.

Materials:

  • Propynal (1.0 eq)

  • Sodium Cyanide (NaCN) (1.1 eq)

  • Glacial Acetic Acid (AcOH) (1.1 eq)

  • Diethyl Ether (Et₂O), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium cyanide (1.1 eq). Suspend the NaCN in anhydrous diethyl ether (approx. 0.5 M relative to propynal).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of propynal (1.0 eq) and glacial acetic acid (1.1 eq) in anhydrous diethyl ether. Add this solution to the dropping funnel.

  • Reaction Execution: Add the propynal/acetic acid solution dropwise to the cooled NaCN suspension over 30-45 minutes. Maintain the internal temperature below 5 °C. Causality: Slow, cold addition is crucial to control the exotherm and prevent polymerization of propynal.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of propynal by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent system.

  • Workup and Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Safety Rationale: This neutralizes the excess acetic acid and quenches any residual reactive species.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally, saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Avoid excessive heat. The resulting crude oil is the α-hydroxynitrile intermediate.

Protocol 4.2: Hydrolysis of 2-Hydroxy-3-butynenitrile to this compound

Mechanistic Principle: Acid-catalyzed hydrolysis converts the nitrile into a carboxylic acid through the formation of a protonated nitrilium ion intermediate, which is then attacked by water, ultimately leading to the desired product and ammonium chloride as a byproduct.

Materials:

  • Crude 2-Hydroxy-3-butynenitrile (from Protocol 4.1) (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (approx. 6 M, excess)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Place the crude cyanohydrin intermediate into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Acid Addition: Add an excess of concentrated hydrochloric acid (e.g., 5-10 volumes).

  • Reaction Execution: Heat the mixture to reflux (typically around 100-110 °C) and maintain for 4-8 hours. Rationale: Elevated temperatures are required to drive the hydrolysis of the stable nitrile group.

  • Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting nitrile and the appearance of a more polar spot corresponding to the carboxylic acid.

  • Cooling and Extraction: After completion, cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with saturated brine to remove the bulk of the water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) or by column chromatography on silica gel to yield the final product as a white to light-yellow solid[3][4].

Characterization and Spectroscopic Analysis

Structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, DMSO-d₆): The expected proton NMR spectrum would display key diagnostic signals.

    • δ ~4.5-4.7 ppm (d, 1H): This doublet corresponds to the proton on the carbon bearing the hydroxyl group (-CH(OH)-). It is coupled to the acetylenic proton.

    • δ ~3.4-3.6 ppm (d, 1H): This doublet is the terminal acetylenic proton (-C≡CH). It shows coupling to the α-proton.

    • δ ~5.5-6.5 ppm (br s, 1H): A broad singlet for the hydroxyl proton (-OH).

    • δ ~12.0-13.0 ppm (br s, 1H): A very broad singlet far downfield for the carboxylic acid proton (-COOH). (Basis for Prediction: Similar α-hydroxy esters and acids show the α-proton in the 4-5 ppm range[10]. Terminal alkyne protons are typically found around 2.5-3.5 ppm).

  • ¹³C NMR (125 MHz, DMSO-d₆):

    • δ ~170-175 ppm: Carboxylic acid carbonyl carbon (C1).

    • δ ~75-80 ppm: Acetylenic carbon attached to the chiral center (C3).

    • δ ~70-75 ppm: Terminal acetylenic carbon (C4).

    • δ ~60-65 ppm: The α-hydroxy carbon (C2). (Basis for Prediction: Standard chemical shift values for carboxylic acids, alkynes, and alcohol-bearing carbons[10]).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

  • ~3300 cm⁻¹ (sharp, medium): C-H stretch of the terminal alkyne.

  • ~3400-2500 cm⁻¹ (very broad): Overlapping O-H stretching vibrations from the alcohol and the hydrogen-bonded carboxylic acid dimer[11].

  • ~2120 cm⁻¹ (sharp, weak): C≡C stretch of the terminal alkyne. This is a highly diagnostic peak.

  • ~1710-1730 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid[11].

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-): In negative ion mode, the most prominent peak would be the deprotonated molecular ion.

    • [M-H]⁻: Calculated m/z = 99.01[6].

  • High-Resolution Mass Spectrometry (HRMS): Provides confirmation of the elemental composition.

    • HRMS (ESI-) for C₄H₃O₃⁻: Calculated: 99.0088; Found: [Value should be within 5 ppm].

Considerations for Asymmetric Synthesis

For applications in drug development, accessing a single enantiomer of this compound is often essential. While this guide focuses on the racemic synthesis, several strategies for asymmetric synthesis can be considered:

  • Chiral Resolution: The racemic acid can be resolved by forming diastereomeric salts with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine), followed by fractional crystallization[12].

  • Catalytic Asymmetric Synthesis: A more elegant approach involves the enantioselective addition of a cyanide equivalent to propynal using a chiral catalyst. Chiral Lewis acid complexes or organocatalysts have been successfully employed in similar cyanohydrin syntheses and could be adapted for this substrate[13][14]. This approach avoids resolution and is more atom-economical.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the outlined protocols for synthesis, purification, and analysis, researchers can reliably produce and verify this valuable chemical building block. The emphasis on the causality behind experimental choices, coupled with comprehensive safety information and forward-looking considerations for asymmetric synthesis, equips scientists with the necessary knowledge to confidently incorporate this molecule into their research and development programs.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-3-butynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-butynoic acid, a unique molecule incorporating both a carboxylic acid and a propargyl alcohol moiety, presents a compelling scaffold for chemical synthesis and drug design. Its bifunctional nature, combining the reactivity of a terminal alkyne with the acidic and hydrogen-bonding capabilities of an alpha-hydroxy carboxylic acid, makes it a versatile building block. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Understanding these fundamental characteristics is paramount for its effective utilization in medicinal chemistry and materials science.

Molecular Structure and Identification

This compound possesses a four-carbon backbone with a hydroxyl group at the C-2 position and a carbon-carbon triple bond commencing at C-3. This structure imparts chirality at the C-2 position.

Caption: 2D structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-hydroxybut-3-ynoic acid[1]
CAS Number 38628-65-8[2]
Molecular Formula C₄H₄O₃[2]
Molecular Weight 100.07 g/mol [2]
Canonical SMILES C#CC(C(=O)O)O[1]
InChIKey LWNHDEQKHFRYMD-UHFFFAOYSA-N[1]

Physicochemical Properties

Due to a scarcity of published experimental data for this compound, the following table includes predicted values from reputable computational models to provide a foundational understanding of its physicochemical profile.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
pKa ~2.5 - 3.5(Estimated based on similar alpha-hydroxy acids)
Melting Point Not available-
Boiling Point Not available-
Water Solubility High(Qualitatively expected due to polar functional groups)
LogP -0.93ChemScene
Topological Polar Surface Area (TPSA) 57.53 ŲChemScene
Hydrogen Bond Donors 2ChemScene
Hydrogen Bond Acceptors 3ChemScene
Physical State and Appearance

Commercially available this compound is typically a white to light yellow powder or crystalline solid.[3] It is noted to be hygroscopic and heat-sensitive, necessitating storage under inert gas at low temperatures (e.g., frozen, <0°C).

Spectroscopic Data (Predicted)

For the structural elucidation and confirmation of this compound, the following spectral characteristics are predicted.

¹H NMR Spectroscopy (Predicted)
  • Terminal Alkyne Proton (≡C-H): A singlet is expected around 2.5-3.0 ppm.

  • Alpha-Proton (CH-OH): A quartet (if coupled to the alkyne proton, which can be variable) or a singlet is anticipated in the region of 4.0-4.5 ppm.

  • Hydroxyl Proton (-OH): A broad singlet with a chemical shift that is highly dependent on solvent and concentration.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, above 10 ppm, also dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Carboxylic Carbon (C=O): Expected in the range of 170-185 ppm.

  • Alpha-Carbon (C-OH): Predicted to be in the 60-75 ppm region.

  • Alkynyl Carbons (C≡C): Two distinct signals are expected between 70-90 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Alcohol and Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C≡C-H Stretch (Terminal Alkyne): A sharp, moderate intensity peak around 3300 cm⁻¹.

  • C≡C Stretch: A weak absorption in the 2100-2150 cm⁻¹ region.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1700-1725 cm⁻¹.

  • C-O Stretch: A moderate band in the 1050-1150 cm⁻¹ range.

Mass Spectrometry

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 100. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[4] Alpha-cleavage adjacent to the hydroxyl group is also a likely fragmentation pathway.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point provides a crucial indication of purity.

Protocol:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried. Finely powder a small amount of the solid.

  • Capillary Loading: Pack the powdered sample into a capillary melting point tube to a depth of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to approximately 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A narrow melting range (0.5-1°C) is indicative of high purity.

Determination of pKa via Potentiometric Titration

The pKa is a measure of the acidity of the carboxylic acid functional group.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Accurately weigh This compound prep2 Dissolve in deionized water to a known concentration (e.g., 0.01 M) prep1->prep2 titrate1 Place solution in a jacketed beaker with constant stirring prep2->titrate1 prep3 Calibrate pH meter with standard buffers (pH 4, 7, 10) titrate2 Titrate with standardized NaOH solution (e.g., 0.1 M) in small increments titrate1->titrate2 titrate3 Record pH after each addition , allowing for stabilization titrate2->titrate3 analysis1 Plot pH vs. volume of NaOH added titrate3->analysis1 analysis2 Determine the equivalence point (steepest point of the curve) analysis1->analysis2 analysis3 The pH at half the equivalence volume is the pKa analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

  • pH Meter Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration: Place the acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The equivalence point is the point of inflection on the titration curve. The pH at the volume of NaOH that is half of the equivalence point volume corresponds to the pKa of the acid.

Determination of Solubility

Assessing solubility in various solvents is critical for applications in drug formulation and reaction chemistry.

Protocol:

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Sample Preparation: Add a known mass (e.g., 10 mg) of this compound to a vial.

  • Solvent Addition: Add the selected solvent in small increments (e.g., 0.1 mL) with vigorous vortexing after each addition.

  • Observation: Continue adding solvent until the solid completely dissolves. The solubility can be expressed quantitatively (e.g., in mg/mL). For qualitative assessment, a common threshold is solubility at >10 mg/mL.

  • pH-Dependent Aqueous Solubility: For aqueous solubility, perform the above procedure at different pH values (e.g., pH 2, 7.4, and 9) using appropriate buffers to understand the impact of ionization on solubility.

Reactivity and Stability

The chemical behavior of this compound is dictated by its functional groups.

  • Carboxylic Acid: Undergoes typical reactions such as esterification, amide formation, and reduction to the corresponding diol.

  • Alpha-Hydroxy Group: Can be oxidized to the corresponding alpha-keto acid or participate in ether formation.

  • Terminal Alkyne: The acidic proton can be removed by a strong base to form an acetylide, which is a potent nucleophile for C-C bond formation.[5] The alkyne can also undergo various addition reactions (e.g., hydrogenation, halogenation) and participate in metal-catalyzed cross-coupling and cycloaddition reactions.[6]

The molecule is reported to be heat-sensitive, which suggests that it may be prone to decarboxylation or other decomposition pathways at elevated temperatures. Its hygroscopic nature indicates that it should be handled and stored under anhydrous conditions to prevent degradation.

Potential Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas:

  • Medicinal Chemistry: The terminal alkyne is a key functional group for "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), a powerful tool for bioconjugation and the synthesis of complex drug candidates. The alpha-hydroxy acid motif is present in many biologically active molecules and can influence binding to target proteins. Derivatives of butynoic acid have been utilized in the synthesis of kinase inhibitors and other pharmaceuticals.

  • Organic Synthesis: As a bifunctional building block, it can be used to construct a variety of heterocyclic and carbocyclic systems. For example, it can serve as a precursor to substituted lactones, which are common motifs in natural products.

  • Materials Science: Terminal alkynes can be polymerized or grafted onto surfaces to modify their properties. The carboxylic acid and hydroxyl groups provide additional handles for covalent attachment or for influencing material characteristics through hydrogen bonding.

Conclusion

This compound is a promising, albeit under-characterized, molecule with significant potential for synthetic and medicinal applications. While experimental data on its physicochemical properties are limited, this guide provides a robust framework of predicted values and detailed experimental protocols to enable its effective use in the laboratory. A thorough understanding of its properties, reactivity, and stability is crucial for unlocking its full potential as a versatile chemical building block.

References

An In-Depth Technical Guide to 2-Hydroxy-3-butynoic Acid: Synthesis, Properties, and Applications in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-butynoic acid is a bifunctional molecule of significant interest in contemporary chemical synthesis and drug discovery. Possessing both a carboxylic acid and a terminal alkyne, this compact C4 building block offers orthogonal reactivity, making it a versatile precursor for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the fields of bioorthogonal chemistry and targeted enzyme inhibition, where the precise introduction of its unique structural motifs can impart potent and specific biological activity. This guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, outlining a plausible synthetic pathway, and delving into its applications as a sophisticated tool for researchers in medicinal chemistry and chemical biology.

Part 1: Core Chemical and Physical Data

Identifiers and Nomenclature

The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. The primary identifiers and synonyms for this compound are summarized below.

Identifier TypeValue
CAS Number 38628-65-8[1], 40027-75-6[1]
IUPAC Name 2-hydroxybut-3-ynoic acid[1]
Molecular Formula C₄H₄O₃[1]
Molecular Weight 100.07 g/mol [1]
SMILES C#CC(C(=O)O)O[1]
InChIKey LWNHDEQKHFRYMD-UHFFFAOYSA-N[1]
Synonyms 2-hydroxybut-3-ynoic acid, 3-Butynoic acid, 2-hydroxy-, alpha-Hydroxybutynoate[1]
Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic protocols.

PropertyValueSource
Physical State White to light yellow powder/crystalTCI Chemicals
Purity >97.0% (Typical)TCI Chemicals
Topological Polar Surface Area 57.5 ŲPubChem[1]
XLogP3-AA (Predicted) -0.5PubChem[1]

Part 2: Synthesis and Spectroscopic Characterization

Plausible Synthetic Pathway

Diagram of Plausible Synthetic Pathway

G Propynal Propynal HCN HCN / Base catalyst Propynal->HCN Cyanohydrin 2-Hydroxy-3-butynenitrile HCN->Cyanohydrin Step 1: Cyanohydrin Formation Hydrolysis H₃O⁺, Heat Cyanohydrin->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Step 2: Acid Hydrolysis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A General Approach

The following protocol is a generalized procedure for the synthesis of α-hydroxy acids from aldehydes via cyanohydrin formation and subsequent hydrolysis. This should be considered a foundational method, and optimization of reaction conditions would be necessary for the specific synthesis of this compound.

Step 1: Formation of 2-Hydroxy-3-butynenitrile (Cyanohydrin Formation)

  • Rationale: The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon of propynal. A basic catalyst is often employed to generate a sufficient concentration of the cyanide nucleophile from a source like KCN or HCN. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and minimize side products.

  • Procedure:

    • In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is prepared and cooled in an ice bath.

    • Propynal is added dropwise to the cooled KCN solution with vigorous stirring. The pH is maintained in a slightly basic range (pH 8-9) by the addition of a weak acid, such as acetic acid, to facilitate the reaction.

    • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting aldehyde.

    • Upon completion, the reaction mixture is acidified with a strong acid (e.g., HCl) to quench the reaction and protonate the intermediate alkoxide.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-hydroxy-3-butynenitrile.

Step 2: Hydrolysis of 2-Hydroxy-3-butynenitrile to this compound

  • Rationale: Acid-catalyzed hydrolysis converts the nitrile functional group into a carboxylic acid. The reaction proceeds through an amide intermediate. Heating under reflux is necessary to drive the reaction to completion.

  • Procedure:

    • The crude 2-hydroxy-3-butynenitrile from Step 1 is combined with an excess of aqueous hydrochloric acid (e.g., 6 M HCl).

    • The mixture is heated under reflux for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia or by TLC analysis.

    • After cooling to room temperature, the reaction mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

    • The resulting crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

In the absence of published experimental spectra for this compound, the following tables outline the expected key signals for its characterization by NMR, IR, and mass spectrometry, based on its chemical structure and data from analogous compounds.

Table 2.1: Predicted ¹H and ¹³C NMR Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
-OH (alcohol)Broad singletVariable, concentration-dependentExchangeable with D₂O.
-COOH Broad singlet> 10Exchangeable with D₂O.
-CH (OH)-~4.5DoubletCoupled to the acetylenic proton.
≡C-H ~2.5DoubletCoupled to the methine proton.
¹³C NMR
-C OOH~170-175Carboxylic acid carbon.
C ≡CH~80-85Acetylenic carbon (quaternary).
C≡C H~70-75Acetylenic carbon (methine).
-C H(OH)-~60-65Carbon bearing the hydroxyl group.

Table 2.2: Predicted IR and Mass Spectrometry Data

TechniqueExpected PeaksFunctional Group Assignment
FTIR (cm⁻¹) 3300-2500 (broad)O-H stretch (carboxylic acid)
~3300 (sharp)≡C-H stretch (terminal alkyne)
~2120 (weak)C≡C stretch
~1710 (strong)C=O stretch (carboxylic acid)
Mass Spec. (EI) m/z 100 [M]⁺Molecular ion
m/z 83 [M-OH]⁺Loss of hydroxyl radical
m/z 55 [M-COOH]⁺Loss of carboxyl group

Part 3: Applications in Drug Development and Chemical Biology

The unique structural features of this compound make it a valuable tool in modern drug discovery and chemical biology.

Suicide Inactivation of D-Lactate Dehydrogenase

A significant application of this compound is its role as a suicide inactivator of the FAD-containing flavoenzyme D-lactate dehydrogenase. This enzyme is crucial for anaerobic metabolism in certain microorganisms.

  • Mechanism of Action: this compound acts as a substrate for D-lactate dehydrogenase. The enzyme abstracts the α-hydrogen, leading to the formation of a reactive allene carbanion intermediate. This intermediate then covalently modifies the FAD cofactor, leading to irreversible inactivation of the enzyme. This targeted mechanism of action makes it an interesting lead compound for the development of novel antimicrobial agents.

Diagram of D-Lactate Dehydrogenase Inactivation

G Substrate This compound Enzyme D-Lactate Dehydrogenase (FAD) Substrate->Enzyme Binding Intermediate Reactive Allene Carbanion Enzyme->Intermediate α-H Abstraction InactiveEnzyme Covalently Modified Inactive Enzyme Intermediate->InactiveEnzyme Covalent Modification of FAD

Caption: Mechanism of suicide inactivation of D-Lactate Dehydrogenase.

A Versatile Building Block for Click Chemistry

The terminal alkyne group in this compound makes it an ideal building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.

  • Application in Drug Discovery: The triazole ring is a valuable scaffold in medicinal chemistry, often acting as a bioisostere for amide bonds. By using this compound, researchers can readily conjugate this molecule to azide-modified biomolecules, such as proteins or nucleic acids, or to other small molecules to create novel drug candidates. The carboxylic acid and hydroxyl groups can serve as additional points for modification or interaction with biological targets.

Workflow for CuAAC using this compound

The following is a generalized workflow for a CuAAC reaction involving this compound.

Diagram of a Typical CuAAC Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions This compound This compound Catalyst Cu(I) source (e.g., CuSO₄/NaAscorbate) This compound->Catalyst Azide-containing molecule (R-N₃) Azide-containing molecule (R-N₃) Azide-containing molecule (R-N₃)->Catalyst Product 1,4-disubstituted 1,2,3-triazole Catalyst->Product Solvent Solvent (e.g., tBuOH/H₂O)

Caption: Workflow for a copper-catalyzed azide-alkyne cycloaddition reaction.

Part 4: Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[1].

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a potent and versatile molecule with significant potential for researchers in drug discovery and chemical biology. Its ability to act as a targeted enzyme inactivator and its utility as a building block in click chemistry provide a dual platform for the development of novel therapeutics and biological probes. While further research is needed to establish detailed and optimized synthetic protocols, the foundational chemical principles and demonstrated applications outlined in this guide underscore its importance as a valuable tool in the modern chemist's arsenal. As with any reactive chemical, appropriate safety measures must be strictly adhered to during its handling and use.

References

"chemical structure and bonding in 2-Hydroxy-3-butynoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Hydroxy-3-butynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the chemical structure, bonding, and potential physicochemical properties of this compound. As a molecule incorporating a terminal alkyne, a hydroxyl group, and a carboxylic acid, it represents a versatile building block with potential applications in medicinal chemistry and materials science. This document synthesizes fundamental chemical principles with predictive methodologies to offer a comprehensive profile of this intriguing molecule.

Molecular Structure and Bonding

This compound (C₄H₄O₃) is a chiral molecule featuring a four-carbon backbone.[1] Its structure is characterized by the presence of three key functional groups: a carboxylic acid at C1, a hydroxyl group at C2, and a terminal alkyne at C3-C4. The IUPAC name for this compound is 2-hydroxybut-3-ynoic acid.[1]

The hybridization of the carbon atoms dictates the molecule's geometry. The C1 and C2 carbons are sp² and sp³ hybridized, respectively, leading to a trigonal planar geometry around C1 and a tetrahedral arrangement around C2. The C3 and C4 carbons of the alkyne group are sp hybridized, resulting in a linear C-C≡C-H arrangement with bond angles of approximately 180°.

A visual representation of the molecular structure is provided below:

Caption: 2D representation of this compound's structure.

Predicted Bond Parameters
BondHybridizationPredicted Bond Length (Å)Predicted Bond Angle (°)Angle Atoms
C1=O1sp²-sp²~1.20~120O1=C1-O2
C1-O2sp²-sp²~1.36~120O1=C1-C2
C1-C2sp²-sp³~1.51~109.5O2-C1-C2
C2-O3sp³-sp²~1.43~109.5C1-C2-O3
C2-Hsp³-s~1.09~109.5C1-C2-H
C2-C3sp³-sp~1.47~109.5O3-C2-C3
C3≡C4sp-sp~1.21~180C2-C3≡C4
C4-Hsp-s~1.06~180C3≡C4-H

Conformational Analysis

The primary source of conformational flexibility in this compound is the rotation around the C2-C3 single bond. A conformational analysis helps in understanding the molecule's preferred three-dimensional shape, which is crucial for its interaction with biological targets. The study of different 3D arrangements a molecule can adopt through rotation around single bonds is known as conformational analysis.[2]

The stability of different conformers is influenced by torsional strain and steric interactions.[2] Additionally, the potential for intramolecular hydrogen bonding between the hydroxyl group at C2 and the carbonyl oxygen of the carboxylic acid can significantly influence the conformational landscape.

Below is a diagram illustrating the key rotational freedom leading to different conformers.

Conformational_Analysis cluster_0 Rotation around C2-C3 bond cluster_1 Potential Intramolecular H-Bonding Gauche Conformer Gauche Conformer Eclipsed Conformer (High Energy) Eclipsed Conformer (High Energy) Gauche Conformer->Eclipsed Conformer (High Energy) Rotation Anti Conformer Anti Conformer Eclipsed Conformer (High Energy)->Anti Conformer Rotation Hydroxyl Group (-OH) Hydroxyl Group (-OH) Carboxylic Acid (C=O) Carboxylic Acid (C=O) Hydroxyl Group (-OH)->Carboxylic Acid (C=O) H-bond Synthesis_Workflow Start Propargyl Alcohol Step1 Protection of -OH group (e.g., as THP ether) Start->Step1 Step2 Formation of Grignard Reagent (with EtMgBr) Step1->Step2 Step3 Carboxylation (reaction with CO₂) Step2->Step3 Step4 Acidic Workup and Deprotection (e.g., dilute H₂SO₄) Step3->Step4 Purification Purification (e.g., recrystallization or chromatography) Step4->Purification End This compound Purification->End Computational_Workflow Start Define Molecular Structure Step1 Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Step1 Step2 Frequency Calculation (to confirm minimum energy structure) Step1->Step2 Step3 Calculation of Properties: - IR and NMR spectra - HOMO-LUMO energies - Electrostatic potential map Step2->Step3 Analysis Analysis of Results: - Bond lengths and angles - Vibrational modes - Reactivity indices Step3->Analysis End Comprehensive Electronic Profile Analysis->End

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Hydroxy-3-butynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Hydroxy-3-butynoic acid, a unique molecule combining a carboxylic acid, a hydroxyl group, and an alkyne moiety, presents both opportunities and challenges in its application, particularly within pharmaceutical and chemical synthesis contexts. Its solubility and stability are critical parameters that dictate its formulation, storage, and overall viability in various applications. This technical guide provides a comprehensive overview of the solubility and stability of this compound. We will delve into its physicochemical properties, explore its solubility profile in a range of solvents, and critically examine its stability under different environmental conditions. Furthermore, this guide furnishes detailed experimental protocols for the systematic evaluation of these key attributes, empowering researchers to make informed decisions in their work with this compound.

Introduction to this compound

This compound (CAS No: 38628-65-8) is a chiral carboxylic acid with the molecular formula C₄H₄O₃ and a molecular weight of 100.07 g/mol .[1][2][3] Its structure, featuring a terminal alkyne, a hydroxyl group on the alpha-carbon, and a carboxylic acid, makes it a valuable building block in organic synthesis. The presence of these functional groups imparts a unique combination of polarity, reactivity, and potential for hydrogen bonding, all of which significantly influence its solubility and stability.

Understanding these properties is paramount for:

  • Drug Development: Ensuring the bioavailability and shelf-life of active pharmaceutical ingredients (APIs).

  • Chemical Synthesis: Optimizing reaction conditions and purification processes.

  • Formulation Science: Developing stable and effective product formulations.

This guide will serve as a foundational resource for scientists and researchers, providing both theoretical insights and practical methodologies for handling and characterizing this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₄H₄O₃[1][2]
Molecular Weight 100.07 g/mol [1][2]
CAS Number 38628-65-8[2][3]
Physical State Solid (White to light yellow powder/crystal)[2][3]
Storage Conditions Frozen (<0°C), under inert gas[3]
Key Characteristics Hygroscopic, Heat Sensitive[4]

Solubility Profile of this compound

The solubility of a compound is a critical factor in its application. While quantitative solubility data for this compound is not extensively available in the public domain, we can infer its solubility profile based on the principle of "like dissolves like" and the properties of its functional groups.[5]

Theoretical Solubility Considerations

The presence of a carboxylic acid and a hydroxyl group allows this compound to act as both a hydrogen bond donor and acceptor.[5] This suggests good solubility in polar protic solvents. The relatively small carbon backbone (four carbons) further supports its solubility in polar solvents. Conversely, the nonpolar alkyne group and the carbon chain contribute to some solubility in less polar organic solvents.

Expected Solubility in Common Solvents

Based on its structure, the expected solubility of this compound in a range of solvents is summarized in the table below. This serves as a predictive guide for experimental work.

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighCapable of extensive hydrogen bonding with the carboxylic acid and hydroxyl groups.
Polar Aprotic DMSO, DMF, AcetoneModerate to HighCan act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar molecules.
Ethers Diethyl ether, THFLow to ModerateThe ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower.
Esters Ethyl acetateLow to ModeratePossesses some polarity but is a less effective hydrogen bonding partner compared to protic solvents.
Nonpolar Hexane, TolueneVery LowThe nonpolar nature of these solvents makes them poor choices for dissolving a polar molecule like this compound.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for quantitatively determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC system with UV detector or other suitable analytical instrument

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a moderate speed.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Quantification: Accurately weigh the filtered solution. The concentration of this compound in the filtrate can be determined by a validated analytical method, such as HPLC. Alternatively, for a gravimetric determination, the solvent can be evaporated, and the mass of the remaining solid can be measured.

  • Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Stability of this compound

The stability of a molecule is its ability to resist chemical change or physical degradation over time. This compound's stability is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

Factors Influencing Stability
  • Thermal Stability: The alkyne functional group is known to be energetic and can be susceptible to thermal decomposition. Studies on the related compound, 2-butynoic acid, have shown the potential for thermal runaway at elevated temperatures.[6] It is therefore crucial to handle this compound with caution at temperatures above ambient. Supplier data also indicates that the compound is heat-sensitive.[4]

  • pH Stability (Hydrolysis): The ester linkage in a potential prodrug form or the molecule itself could be susceptible to hydrolysis under acidic or basic conditions. The carboxylic acid group will be deprotonated at basic pH, which may influence its reactivity and degradation pathways.

  • Photostability: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in organic molecules. While specific data for this compound is unavailable, photostability testing is a standard component of stability studies for photosensitive compounds.

  • Oxidative Stability: The alkyne and hydroxyl groups may be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the literature, we can propose potential routes based on the reactivity of its functional groups.

G Potential Degradation Pathways A This compound B Decarboxylation (Heat) A->B Δ C Oxidation A->C [O] D Polymerization A->D Initiator/Heat E Hydration of Alkyne A->E H₂O/H⁺ B_product Propargyl alcohol + CO₂ B->B_product C_product Keto acid/Other oxidized products C->C_product D_product Polymer D->D_product E_product 2,3-dihydroxy-3-butenoic acid E->E_product

Caption: Proposed degradation pathways for this compound.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Oxidation: The hydroxyl group can be oxidized to a ketone, and the alkyne can undergo oxidative cleavage.

  • Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of heat or certain catalysts.

  • Hydration: The alkyne can undergo hydration, typically in the presence of an acid catalyst, to form an enol which would tautomerize to a ketone.

Experimental Protocol for Stability Assessment (HPLC-Based)

This protocol provides a framework for assessing the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under conditions of heat, acidic and basic hydrolysis, and light exposure.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC system with a UV or PDA detector

  • Validated HPLC method for the quantification of this compound

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Thermal Stress: Aliquot the stock solution into vials and store them at elevated temperatures (e.g., 40°C, 60°C, 80°C) for specified time points. Include a control sample stored at the recommended storage temperature (e.g., -20°C).

    • Acidic Hydrolysis: Adjust the pH of the stock solution to an acidic pH (e.g., pH 1-2) using HCl. Store at room temperature and an elevated temperature.

    • Basic Hydrolysis: Adjust the pH of the stock solution to a basic pH (e.g., pH 12-13) using NaOH. Store at room temperature.

    • Photostability: Expose the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration. Wrap a control sample in aluminum foil to protect it from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

  • Sample Analysis:

    • Neutralize the pH of the acidic and basic hydrolysis samples before analysis, if necessary.

    • Analyze all samples using a validated stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Identify and, if possible, quantify any major degradation products.

G Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Thermal Stress (e.g., 40°C, 60°C, 80°C) A->B C Acidic Hydrolysis (e.g., pH 1-2) A->C D Basic Hydrolysis (e.g., pH 12-13) A->D E Photostability (ICH guidelines) A->E F Collect Samples at Various Time Points B->F C->F D->F E->F G Analyze by Stability-Indicating HPLC Method F->G H Quantify Parent Compound and Degradation Products G->H

Caption: A typical workflow for the stability testing of this compound.

Analytical Methodologies

A robust analytical method is essential for the accurate determination of solubility and for monitoring stability. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of this compound.

Recommended HPLC Method

Based on methods developed for other α-hydroxy acids, a reverse-phase HPLC method is recommended.[7][8][9][10]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous acidic buffer (e.g., dilute phosphoric acid or formic acid in water, pH 2-3) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a low wavelength, such as 210 nm, where the carboxylic acid chromophore absorbs.[8][9]

  • Injection Volume: 10-20 µL.

  • Quantification: Based on a calibration curve prepared from standard solutions of this compound of known concentrations.

Conclusion

This compound is a molecule with significant potential, but its handling and application require a thorough understanding of its solubility and stability. This guide has provided a comprehensive overview of these critical properties, drawing upon established chemical principles and data from related compounds. The compound is expected to be soluble in polar protic solvents and moderately soluble in polar aprotic solvents, with low solubility in nonpolar solvents. Its stability is a key consideration, with evidence suggesting sensitivity to heat. The provided experimental protocols offer a systematic approach for researchers to quantitatively determine the solubility and stability of this compound, ensuring the reliability and reproducibility of their scientific endeavors. A validated stability-indicating HPLC method is the cornerstone of accurate analysis and is highly recommended for all quantitative studies.

References

An In-Depth Technical Guide to the Potential Biological Activity of 2-Hydroxy-3-butynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Hydroxy-3-butynoic acid, a structurally intriguing α-hydroxy acid containing an acetylenic functional group, has emerged as a molecule of significant interest due to its potent and specific biological activity. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a primary focus on its role as an enzyme inactivator. We will delve into its mechanism of action, propose detailed experimental protocols for its investigation, and explore its potential therapeutic applications. This document is intended to serve as a foundational resource for researchers engaged in enzyme kinetics, drug discovery, and medicinal chemistry.

Introduction: Chemical Profile of this compound

This compound is a small organic molecule characterized by a four-carbon backbone, a carboxylic acid group, a hydroxyl group at the α-position (C2), and a terminal alkyne (C3-C4 triple bond).[1] This unique combination of functional groups imparts distinct chemical reactivity and biological specificity.

PropertyValueSource
IUPAC Name 2-hydroxybut-3-ynoic acid[1]
Molecular Formula C₄H₄O₃[1]
Molecular Weight 100.07 g/mol [1]
CAS Number 38628-65-8[2]
Appearance White to light yellow powder/crystal[3]

The presence of the hydroxyl and carboxylic acid groups suggests aqueous solubility, while the terminal alkyne provides a site for potent interactions with biological macromolecules.

Primary Biological Activity: Suicide Inactivation of D-Lactate Dehydrogenase

The most well-documented biological activity of this compound is its function as a suicide inactivator of the flavoenzyme D-lactate dehydrogenase (D-LDH). This has been specifically demonstrated with D-LDH from the bacterium Megasphaera elsdenii.

Mechanism of Flavoenzyme Inactivation

This compound acts as both a substrate and an irreversible inactivator of D-LDH. The inactivation process is a classic example of "suicide inhibition," where the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that covalently modifies and inactivates the enzyme.

The proposed mechanism involves the following key steps:

  • Enzyme Binding: this compound binds to the active site of D-LDH.

  • Catalytic Turnover: The enzyme initiates its catalytic cycle.

  • Formation of a Reactive Intermediate: An allene carbanion is generated through the abstraction of the α-hydrogen of this compound.

  • Covalent Adduct Formation: This highly reactive allene carbanion then covalently attacks the flavin adenine dinucleotide (FAD) cofactor of the enzyme.

  • Irreversible Inactivation: The formation of this covalent adduct leads to the irreversible inactivation of D-LDH.

This inactivation results in the formation of a stable, pink flavin adduct with distinct spectral properties.

Suicide Inactivation of D-LDH cluster_0 Active Enzyme Cycle cluster_1 Inactivation Pathway Enzyme_FAD D-LDH (FAD) Enzyme_Substrate Enzyme-Substrate Complex Enzyme_FAD->Enzyme_Substrate Binding Substrate This compound Substrate->Enzyme_Substrate Turnover Catalytic Turnover Enzyme_Substrate->Turnover Reactive_Intermediate Allene Carbanion Intermediate Turnover->Reactive_Intermediate Forms Covalent_Adduct Covalent Flavin Adduct Reactive_Intermediate->Covalent_Adduct Covalent Attack on FAD Inactive_Enzyme Inactive D-LDH Covalent_Adduct->Inactive_Enzyme

Caption: Mechanism of D-LDH suicide inactivation.

Potential Therapeutic Applications and Future Research Directions

The specific and potent inhibition of D-LDH by this compound opens avenues for therapeutic development, particularly in areas where LDH plays a critical role in disease pathology.

Antimicrobial Potential

Many bacteria, including pathogenic species, rely on D-lactate metabolism. The targeted inhibition of bacterial D-LDH could represent a novel antimicrobial strategy. Further research is warranted to investigate the antimicrobial spectrum of this compound against a range of clinically relevant bacteria.

Anticancer Potential

While direct evidence for the anticancer activity of this compound is currently lacking, the broader family of butyric acid derivatives has been investigated for such properties. Some butyric acid derivatives are known to inhibit histone deacetylase (HDAC), an enzyme class implicated in cancer development.[4][5] Given the structural features of this compound, its potential as an anticancer agent, either through LDH inhibition or other mechanisms, is a compelling area for future investigation.

Other Potential Applications

Derivatives of butynoic acid have been explored for a variety of pharmacological activities, including anti-inflammatory effects.[6] The unique chemical structure of this compound makes it a candidate for broader screening in various disease models.

Proposed Synthesis of this compound

Step 1: Cyanohydrin Formation from Propynal

This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of propynal.[4][5]

  • Reactants: Propynal, Hydrogen Cyanide (HCN) or a cyanide salt (e.g., KCN) with a weak acid.

  • Mechanism: The cyanide ion attacks the electrophilic carbonyl carbon of propynal, and the carbonyl oxygen is subsequently protonated to yield 2-hydroxy-3-butynenitrile.

Step 2: Hydrolysis of the Cyanohydrin

The resulting cyanohydrin is then hydrolyzed in the presence of a strong acid to yield the final product.[4]

  • Reactants: 2-hydroxy-3-butynenitrile, strong acid (e.g., HCl or H₂SO₄), water.

  • Mechanism: The nitrile group is hydrolyzed to a carboxylic acid group, yielding this compound.

Proposed Synthesis of this compound Propynal Propynal Cyanohydrin 2-hydroxy-3-butynenitrile Propynal->Cyanohydrin Nucleophilic Addition HCN HCN HCN->Cyanohydrin Final_Product This compound Cyanohydrin->Final_Product H3O_plus H₃O⁺ (Acid Hydrolysis) H3O_plus->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols for Biological Evaluation

To investigate the biological activity of this compound, a series of well-established in vitro assays can be employed.

Protocol for D-Lactate Dehydrogenase Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound against purified D-LDH.

Materials:

  • Purified D-Lactate Dehydrogenase

  • This compound

  • D-Lactate (substrate)

  • NAD⁺ (cofactor)

  • Reaction Buffer (e.g., phosphate buffer, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • In a 96-well plate, add the reaction buffer.

  • Add varying concentrations of this compound to the wells.

  • Add a fixed concentration of D-LDH to each well and incubate for a defined period to allow for inhibitor binding.

  • Initiate the reaction by adding D-Lactate and NAD⁺.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the initial reaction rates and determine the IC₅₀ value of this compound.

Protocol for Cellular Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cultured cells.

Materials:

  • Mammalian cell line (e.g., a cancer cell line or a normal cell line)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesize this compound Purification Purify Compound Synthesis->Purification Characterization Characterize (NMR, MS, etc.) Purification->Characterization Enzyme_Assay D-LDH Inhibition Assay Characterization->Enzyme_Assay Cytotoxicity_Assay Cellular Cytotoxicity (MTT Assay) Characterization->Cytotoxicity_Assay IC50_Enzyme Determine Enzyme IC₅₀ Enzyme_Assay->IC50_Enzyme IC50_Cells Determine Cellular IC₅₀ Cytotoxicity_Assay->IC50_Cells Mechanism_Study Further Mechanistic Studies IC50_Enzyme->Mechanism_Study IC50_Cells->Mechanism_Study

Caption: Workflow for the biological evaluation of this compound.

Conclusion

This compound stands out as a potent and specific inactivator of D-lactate dehydrogenase, a mechanism that holds significant promise for the development of novel therapeutic agents. While its full biological activity profile is yet to be completely elucidated, the foundational knowledge of its interaction with this key metabolic enzyme provides a strong rationale for further investigation. The proposed synthetic route and experimental protocols outlined in this guide offer a clear path for researchers to explore the antimicrobial, anticancer, and other potential pharmacological activities of this fascinating molecule. As our understanding of the metabolic vulnerabilities of various diseases deepens, targeted enzyme inactivators like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

The Alkyne's Edge: A Technical Guide to 2-Hydroxy-3-butynoic Acid as a Premier Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is relentless. The intricate three-dimensional architecture of pharmaceuticals and bioactive natural products necessitates the use of versatile and reliable chiral building blocks. Among these, 2-hydroxy-3-butynoic acid, a compact C4 molecule bearing both a hydroxyl and a terminal alkyne functionality, has emerged as a powerful and versatile synthon. Its unique structural features provide a gateway to a diverse array of complex molecular scaffolds, making it an invaluable asset in the pursuit of novel therapeutics and intricate molecular designs. This guide provides an in-depth exploration of the synthesis, key transformations, and strategic applications of this compound, underscoring its significance as a cornerstone of stereoselective synthesis.

The Foundation: Accessing Enantiopure this compound

The utility of any chiral building block is fundamentally dependent on the accessibility of its enantiomerically pure forms. For this compound, both asymmetric synthesis and chiral resolution of a racemic mixture present viable pathways to obtaining the desired (R)- or (S)-enantiomer.

Asymmetric Synthesis: Building Chirality from the Ground Up

The direct, enantioselective synthesis of this compound can be achieved through the asymmetric addition of an acetylide to a glyoxylate derivative. This approach leverages the power of chiral catalysts to control the stereochemical outcome of the carbon-carbon bond formation.

A prominent strategy involves the use of alkynylzinc reagents in the presence of a chiral ligand. The reaction of ethynylzinc with an ester of glyoxylic acid, catalyzed by a chiral amino alcohol, can afford the corresponding this compound ester in high enantiomeric excess.[1] The choice of the chiral ligand is paramount in achieving high levels of stereocontrol. Ligands such as N-methylephedrine have proven effective in this transformation.[1]

Diagram: Asymmetric Alkynylation for Enantioselective Synthesis

G cluster_reactants Reactants Ethynylzinc Ethynylzinc Reagent Catalyst Chiral Amino Alcohol Catalyst (e.g., N-Methylephedrine) Ethynylzinc->Catalyst Glyoxylate Glyoxylate Ester Glyoxylate->Catalyst Product Enantiomerically Enriched (R)- or (S)-2-Hydroxy-3-butynoic Acid Ester Catalyst->Product Asymmetric Addition

Caption: Asymmetric addition of an alkynylzinc to a glyoxylate ester.

Enzymatic Kinetic Resolution: Nature's Selectivity

A highly efficient and widely adopted method for obtaining enantiopure this compound is through the enzymatic kinetic resolution of its racemic ester. Lipases, particularly Candida antarctica lipase B (CAL-B), are renowned for their exceptional ability to selectively acylate or hydrolyze one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric purity.[2][3]

The process typically involves the transesterification of racemic ethyl 2-hydroxy-3-butynoate with an acyl donor, such as vinyl acetate, in an organic solvent. The lipase selectively catalyzes the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.

Table 1: Key Parameters in Enzymatic Kinetic Resolution of Ethyl 2-Hydroxy-3-butynoate

ParameterTypical ConditionsRationale
Enzyme Immobilized Candida antarctica lipase B (CAL-B)High enantioselectivity for a broad range of secondary alcohols. Immobilization allows for easy recovery and reuse.
Substrate Racemic ethyl 2-hydroxy-3-butynoateThe ethyl ester is a common and stable derivative.
Acyl Donor Vinyl acetateActs as an irreversible acyl donor, driving the reaction forward.
Solvent Aprotic organic solvents (e.g., hexane, MTBE)Prevents hydrolysis and provides a suitable environment for the enzyme.
Temperature 30-45 °CBalances reaction rate and enzyme stability.
Monitoring Chiral HPLC or GCTo determine enantiomeric excess (ee) and conversion.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Ethyl 2-Hydroxy-3-butynoate

  • To a solution of racemic ethyl 2-hydroxy-3-butynoate (1.0 equiv.) in anhydrous hexane, add immobilized Candida antarctica lipase B (e.g., Novozym® 435, typically 10-20% by weight of the substrate).

  • Add vinyl acetate (0.6 equiv.) to the mixture.

  • Stir the suspension at 40 °C and monitor the reaction progress by chiral HPLC.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Filter off the immobilized enzyme (which can be washed and reused).

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted ethyl 2-hydroxy-3-butynoate from the acetylated product by column chromatography on silica gel.

This protocol provides access to both enantiomers of the chiral building block. The unreacted alcohol can be used directly, while the acetylated product can be hydrolyzed to afford the other enantiomer.

The Alkyne's Versatility: Key Transformations of this compound

The synthetic power of this compound lies in the strategic placement of its functional groups. The terminal alkyne is a hub for a multitude of transformations, while the α-hydroxy acid moiety can be derivatized or participate in cyclization reactions.

Reactions of the Alkyne Moiety

The terminal alkyne of this compound is a versatile handle for constructing more complex molecular architectures.

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides allows for the introduction of diverse substituents at the terminus of the alkyne.

  • Click Chemistry: The alkyne readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, a valuable scaffold in medicinal chemistry.

  • Hydration and Oxidation: The alkyne can be hydrated to form a methyl ketone or oxidized to a carboxylic acid, providing further functional group diversity.

  • Reduction: Selective reduction of the alkyne to an alkene (cis or trans) or a fully saturated alkane can be achieved using various catalytic systems.

Cyclization Reactions: Forging Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly butenolides and butyrolactones, which are common motifs in natural products.

Diagram: Synthetic Pathways from this compound

G cluster_alkyne Alkyne Transformations cluster_cyclization Cyclization Reactions Start Enantiopure this compound Sonogashira Sonogashira Coupling Start->Sonogashira Click Click Chemistry Start->Click Reduction Selective Reduction Start->Reduction Butenolide Butenolide Synthesis Start->Butenolide Butyrolactone Butyrolactone Synthesis Start->Butyrolactone

Caption: Key synthetic transformations of this compound.

For instance, intramolecular cyclization of derivatives of this compound can lead to the stereoselective formation of γ-butyrolactones. This can be achieved through various strategies, including transition metal-catalyzed cycloisomerization reactions.

In Action: this compound in the Total Synthesis of Natural Products

The true measure of a chiral building block's utility is its successful application in the synthesis of complex, biologically active molecules. While direct applications in named total syntheses are emerging, the structural motif is a key component of many natural products. For example, the core structure of butenolides and butyrolactones, readily accessible from this compound, is found in a vast array of natural products with diverse biological activities, including pheromones, antibiotics, and antitumor agents.[2]

The enantiopure α-hydroxy-γ-butyrolactone scaffold, which can be derived from this compound, is a key intermediate in the synthesis of compounds like (+)- and (-)-eldanolide, the wing gland pheromone of the male African sugar-cane borer.

Conclusion: A Future-Forward Building Block

This compound stands as a testament to the power of small, functionalized chiral molecules in the grand tapestry of organic synthesis. Its accessibility in enantiopure form, combined with the versatile reactivity of its alkyne and hydroxy acid functionalities, provides a direct and efficient entry point to a wide range of complex and valuable molecular targets. For researchers and professionals in drug discovery and development, a deep understanding of the synthesis and application of this potent chiral building block is not just an academic exercise but a strategic advantage in the quest for the next generation of therapeutics and functional molecules. As synthetic methodologies continue to evolve, the prominence of this compound as a cornerstone of stereoselective synthesis is set to grow, solidifying its place in the chemist's toolkit for years to come.

References

An In-depth Technical Guide to 2-Hydroxy-3-butynoic Acid: From Synthesis to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Molecule of Latent Potential

In the vast landscape of chemical entities, some molecules command immediate and widespread attention, while others remain in the periphery, their potential waiting to be fully unlocked. 2-Hydroxy-3-butynoic acid, a small, bifunctional molecule, arguably falls into the latter category. While a definitive "discovery" narrative and a rich history of investigation are not readily found in the annals of chemical literature, its unique structural features—a terminal alkyne and an α-hydroxy carboxylic acid—position it as a compound of significant interest for researchers, particularly those in the fields of medicinal chemistry and materials science. This guide aims to provide a comprehensive technical overview of this compound, from its most plausible synthetic routes to its potential, yet largely unexplored, applications. As we delve into the chemistry of this intriguing molecule, we will not only explore what is known but also illuminate the avenues for future research and development.

Physicochemical Properties and Structural Elucidation

This compound (IUPAC name: 2-hydroxybut-3-ynoic acid) is a C4 carboxylic acid containing a hydroxyl group at the alpha position and a terminal alkyne.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₄O₃[1]
Molecular Weight 100.07 g/mol [1]
CAS Number 38628-65-8[1]
Appearance White to light yellow powder/crystal[2]
Purity (typical) >97.0%[2]
Topological Polar Surface Area 57.5 Ų[1]
InChIKey LWNHDEQKHFRYMD-UHFFFAOYSA-N[1]
SMILES C#CC(C(=O)O)O[1]

Table 1: Physicochemical properties of this compound.

The presence of both a hydrophilic carboxylic acid and a hydroxyl group, along with a reactive alkyne functionality, imparts a unique chemical character to the molecule, suggesting its utility as a versatile building block in organic synthesis.

Synthesis of this compound: A Mechanistic Perspective

While a seminal publication detailing the first synthesis of this compound is not prominent in the literature, its structure strongly suggests a logical and efficient synthetic pathway: the cyanohydrin reaction starting from propynal, followed by hydrolysis. This well-established method for the preparation of α-hydroxy acids provides a reliable route to the target molecule.[2]

Proposed Synthetic Pathway: The Cyanohydrin Route

The synthesis can be conceptualized as a two-step process, as illustrated in the workflow diagram below.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis Propynal Propynal (HC≡CCHO) Intermediate 2-Hydroxy-3-butynenitrile Propynal->Intermediate Nucleophilic attack by CN⁻ HCN Hydrogen Cyanide (HCN) HCN->Intermediate Intermediate2 2-Hydroxy-3-butynenitrile Final_Product This compound Intermediate2->Final_Product Hydrolysis of nitrile Acid_Water Acidic Hydrolysis (e.g., HCl, H₂O) Acid_Water->Final_Product caption Proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically grounded, hypothetical procedure based on established cyanohydrin formation and nitrile hydrolysis reactions.

Step 1: Synthesis of 2-Hydroxy-3-butynenitrile

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with propynal. The flask is cooled in an ice bath.

  • Reagent Addition: A solution of sodium cyanide in water is added dropwise to the stirred propynal, maintaining the temperature below 10 °C.

  • Acidification: After the addition is complete, the reaction mixture is slowly acidified with a mineral acid (e.g., sulfuric acid) to generate hydrogen cyanide in situ. The pH is carefully monitored to ensure it remains slightly basic to facilitate the nucleophilic addition.

  • Reaction Monitoring and Work-up: The reaction is stirred for several hours at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-hydroxy-3-butynenitrile.

Causality: The use of a cyanide salt in a slightly basic medium ensures the presence of the cyanide anion (CN⁻), a potent nucleophile that readily attacks the electrophilic carbonyl carbon of propynal. Subsequent protonation of the resulting alkoxide by a proton source (water or the generated HCN) yields the cyanohydrin.

Step 2: Hydrolysis to this compound

  • Reaction Setup: The crude 2-hydroxy-3-butynenitrile is placed in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: A solution of concentrated hydrochloric acid is added, and the mixture is heated to reflux.

  • Reaction Monitoring and Isolation: The reaction is monitored for the disappearance of the nitrile starting material. Upon completion, the reaction mixture is cooled, and the product is extracted with an appropriate organic solvent. The solvent is then removed to yield this compound, which can be further purified by recrystallization or chromatography.

Causality: Acid-catalyzed hydrolysis of the nitrile functional group proceeds through a series of steps involving protonation of the nitrile nitrogen, nucleophilic attack by water, and subsequent tautomerization and hydrolysis to the carboxylic acid, releasing ammonia as a byproduct.

Potential Applications in Drug Discovery and Chemical Biology

The true potential of this compound lies in its application as a building block and a chemical probe. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting point for the synthesis of more complex molecules with potential biological activity.

As a Scaffold for Bioactive Molecules

The terminal alkyne group is a particularly valuable handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation to other molecules.

G HBA This compound Triazole Triazole-linked Conjugate HBA->Triazole Cu(I) catalyst Azide Azide-containing Molecule (R-N₃) Azide->Triazole caption Click chemistry with this compound.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 2-Hydroxy-3-butynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Cellular Processes with a Novel Metabolic Probe

Modern cell biology and drug discovery rely on the precise tracking and identification of proteins within their native environment. Bioorthogonal chemistry, a suite of chemical reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a powerful tool for these investigations.[1][2] A key strategy within this field is metabolic labeling, where a cellular metabolite is supplemented with a chemically tagged analog. This analog is then incorporated into biomolecules by the cell's own metabolic machinery, introducing a "handle" for subsequent detection and analysis.

This application note provides a detailed protocol for the use of 2-Hydroxy-3-butynoic acid, a novel alkyne-containing metabolic probe, for the labeling of proteins in mammalian cells. The terminal alkyne group serves as a bioorthogonal handle, allowing for the covalent attachment of reporter tags, such as fluorophores or biotin, via the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reaction.[3][4][5] While the precise metabolic pathways that incorporate this compound are a subject of ongoing research, its structural similarity to other short-chain fatty acids and hydroxy acids suggests its potential involvement in various metabolic processes, including as a substrate for post-translational modifications.[6][7][8]

This guide is intended for researchers, scientists, and drug development professionals seeking to employ this innovative tool for the discovery and characterization of protein dynamics, post-translational modifications, and drug-target interactions.

Principle of the Method

The protein labeling strategy using this compound is a two-step process:

  • Metabolic Incorporation: Cells are cultured in the presence of this compound. The cells take up this analog, and it is enzymatically incorporated into a subset of proteins. The exact mechanism of incorporation may vary between cell types and metabolic states.

  • Bioorthogonal Ligation (Click Chemistry): After the labeling period, the cells are lysed, and the proteome, now containing alkyne-tagged proteins, is harvested. A reporter molecule containing a complementary azide group (e.g., an azide-functionalized fluorophore or biotin) is then covalently attached to the alkyne-tagged proteins using the CuAAC reaction. The labeled proteins can then be visualized by in-gel fluorescence, microscopy, or enriched for identification by mass spectrometry.

Experimental Workflow Overview

Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Sample Preparation cluster_2 Step 3: Click Chemistry Reaction cluster_3 Step 4: Downstream Analysis CellCulture Cell Culture AddProbe Addition of This compound CellCulture->AddProbe Incubation Incubation AddProbe->Incubation Harvest Cell Harvest Incubation->Harvest Lysis Cell Lysis Harvest->Lysis ProteinQuant Protein Quantification Lysis->ProteinQuant Lysate Protein Lysate ProteinQuant->Lysate ClickReaction CuAAC Reaction with Azide-Reporter Lysate->ClickReaction SDS_PAGE SDS-PAGE & In-Gel Fluorescence ClickReaction->SDS_PAGE WesternBlot Western Blot ClickReaction->WesternBlot MassSpec Affinity Purification & Mass Spectrometry ClickReaction->MassSpec

Caption: Overall experimental workflow for protein labeling using this compound.

Materials and Reagents

Reagents for Cell Culture and Labeling
  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • This compound (CAS: 40027-75-6)[9]

  • Dimethyl sulfoxide (DMSO), sterile

Reagents for Cell Lysis
  • Lysis Buffer (e.g., RIPA buffer)

  • Protease Inhibitor Cocktail

  • BCA Protein Assay Kit

Reagents for Click Chemistry
  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Azide-functionalized reporter tag (e.g., Azide-Fluor 488, Biotin-Azide)

Detailed Protocols

Part 1: Metabolic Labeling of Proteins with this compound

This protocol is a general guideline and may require optimization for your specific cell line and experimental goals. We recommend performing a dose-response and time-course experiment to determine the optimal labeling conditions.

  • Cell Seeding:

    • Plate cells at a density that will result in 70-80% confluency at the time of harvest. The seeding density will vary depending on the cell line and the size of the culture vessel.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Stock Solution:

    • Prepare a 100 mM stock solution of this compound in sterile DMSO.

    • Vortex to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Metabolic Labeling:

    • On the day of the experiment, aspirate the culture medium from the cells.

    • Add fresh, pre-warmed complete culture medium containing the desired final concentration of this compound. We recommend starting with a concentration range of 50-500 µM. A vehicle control (DMSO only) should be included in parallel.

    • Incubate the cells for a period of 4 to 24 hours. The optimal incubation time will depend on the metabolic activity of the cells and the turnover rate of the proteins of interest.

  • Cell Harvest and Lysis:

    • After the labeling period, place the culture dish on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer supplemented with protease inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay or a similar method.

    • The protein lysate can be stored at -80°C for later use or proceed directly to the click chemistry reaction.

Part 2: Click Chemistry Reaction for Protein Visualization or Enrichment

This protocol describes a general procedure for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

  • Preparation of Click Chemistry Reagents:

    • Azide-Reporter Stock: Prepare a 10 mM stock solution of the azide-functionalized reporter (e.g., Azide-Fluor 488 or Biotin-Azide) in DMSO.

    • TCEP Stock: Prepare a 50 mM stock solution of TCEP in water.

    • TBTA Stock: Prepare a 10 mM stock solution of TBTA in DMSO.

    • CuSO₄ Stock: Prepare a 50 mM stock solution of CuSO₄ in water.

    • Sodium Ascorbate Stock: Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh for each experiment.

  • CuAAC Reaction Setup:

    • In a microcentrifuge tube, combine the following components in the order listed. The final volume can be adjusted as needed.

ReagentStock ConcentrationFinal ConcentrationVolume for 50 µL Reaction
Protein Lysate1-5 mg/mL50 µgX µL
PBS--to 40 µL
Azide-Reporter10 mM100 µM0.5 µL
TCEP50 mM1 mM1 µL
TBTA10 mM100 µM0.5 µL
CuSO₄50 mM1 mM1 µL
Sodium Ascorbate100 mM2 mM1 µL
  • Incubation:

    • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • Downstream Analysis:

    • For In-Gel Fluorescence: Add 4X SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and resolve the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters.

    • For Western Blotting: After SDS-PAGE, transfer the proteins to a nitrocellulose or PVDF membrane. If a biotin-azide reporter was used, the labeled proteins can be detected using a streptavidin-HRP conjugate followed by chemiluminescence detection.

    • For Mass Spectrometry: For proteomic identification of labeled proteins, a biotin-azide reporter is typically used. After the click reaction, the biotinylated proteins can be enriched using streptavidin-coated beads. The enriched proteins are then digested on-bead (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal Insufficient labeling with this compound.Increase the concentration of the probe and/or the incubation time. Optimize cell density.
Inefficient click chemistry reaction.Prepare fresh sodium ascorbate solution. Ensure the correct order of reagent addition. Increase the concentration of the azide-reporter.
Low abundance of labeled proteins.Increase the amount of protein lysate used in the click reaction. For mass spectrometry, ensure efficient enrichment of biotinylated proteins.
High background Non-specific binding of the azide-reporter.Perform a "no-probe" control (cells treated with DMSO only) to assess background. Include a wash step after the click reaction for enrichment protocols.
Protein precipitation during the click reaction.Ensure proper mixing and order of reagent addition. The use of a copper ligand like TBTA should minimize precipitation.
Cell toxicity High concentration of this compound.Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal, non-toxic concentration of the probe.

Causality Behind Experimental Choices

  • Choice of Bioorthogonal Reaction: The CuAAC reaction is chosen for its high efficiency, specificity, and biocompatibility. The formation of the triazole linkage is irreversible and stable under biological conditions.[5]

  • Use of a Copper Ligand (TBTA): TBTA stabilizes the Cu(I) oxidation state, which is the active catalyst in the CuAAC reaction, and protects proteins from copper-mediated damage.

  • Reducing Agent (TCEP/Sodium Ascorbate): TCEP is a reducing agent that can help maintain a reducing environment, while sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

Conclusion

The use of this compound in combination with click chemistry provides a versatile and powerful method for the metabolic labeling and subsequent analysis of proteins in living cells. This approach opens up new avenues for studying protein dynamics, identifying novel post-translational modifications, and elucidating complex cellular pathways. While the protocol provided here serves as a comprehensive starting point, empirical optimization is crucial for achieving the best results in your specific experimental system.

References

Application Notes and Protocols: 2-Hydroxy-3-butynoic Acid as a Bioorthogonal Reporter for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Probing Cellular Dynamics with Bioorthogonal Chemistry

Modern cell biology and drug development demand tools that can interrogate complex biological processes within their native environment. Metabolic labeling, a powerful technique for studying the dynamics of biomolecules, utilizes the cell's own biosynthetic machinery to incorporate tagged precursors into proteins, glycans, lipids, and nucleic acids.[1] When these precursors contain a bioorthogonal handle—a chemical moiety that is inert within the biological system but can undergo a highly specific reaction with an external probe—researchers can visualize and isolate biomolecules of interest with remarkable precision.[2][3]

The alkyne group is an exemplary bioorthogonal reporter due to its small size, metabolic stability, and inertness to biological functional groups.[4] Its specific and efficient reaction with azide-functionalized probes via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enables the robust detection and analysis of labeled biomolecules.[4] This application note introduces 2-Hydroxy-3-butynoic acid, a novel bioorthogonal reporter, and provides detailed protocols for its application in metabolic labeling studies.

This compound: A Novel Probe for Metabolic Labeling

This compound is a small, cell-permeable molecule featuring both a hydroxyl group and a terminal alkyne. Its structure suggests potential for metabolic incorporation into various cellular pathways.

Chemical Structure Compound Details
this compound structureIUPAC Name: 2-hydroxybut-3-ynoic acid[5][6] Molecular Formula: C₄H₄O₃[6][7][8] Molecular Weight: 100.07 g/mol [6] CAS Number: 38628-65-8[7]
Postulated Metabolic Incorporation

The precise metabolic fate of this compound is an active area of investigation. Its structural similarity to other small hydroxy acids and fatty acids suggests several potential pathways for its incorporation into cellular biomolecules. For instance, it may serve as a substrate for enzymes involved in fatty acid metabolism, potentially leading to its incorporation into lipids or acylated proteins.[9][10][11][12] Alternatively, the hydroxyl group could facilitate its entry into pathways involved in the metabolism of small carboxylic acids. Researchers have successfully used alkyne-tagged fatty acids to study lipid metabolism and protein lipidation, providing a strong precedent for this class of bioorthogonal reporters.[9][10][11][12]

It is crucial for researchers to empirically validate the incorporation of this compound into their specific biological system of interest. This can be achieved through the downstream detection methods outlined in this guide, coupled with appropriate controls.

Experimental Workflow: From Labeling to Detection

The utilization of this compound as a metabolic reporter follows a two-step process:

  • Metabolic Incorporation: The compound is introduced to cultured cells and is taken up and metabolized, leading to its incorporation into newly synthesized biomolecules.

  • Bioorthogonal Ligation: The alkyne handle on the incorporated reporter is then covalently linked to an azide-functionalized probe (e.g., a fluorophore or biotin) via a click chemistry reaction.

This workflow enables a variety of downstream analyses, including fluorescence microscopy, Western blotting, and mass spectrometry-based proteomics.

experimental_workflow cluster_labeling Step 1: Metabolic Incorporation cluster_ligation Step 2: Bioorthogonal Ligation (Click Chemistry) cluster_analysis Step 3: Downstream Analysis A Introduce this compound to Cell Culture B Cellular Uptake and Metabolism A->B C Incorporation into Biomolecules B->C D Cell Lysis or Fixation C->D E Add Azide-Functionalized Probe (e.g., Azide-Fluorophore, Azide-Biotin) D->E F Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) E->F G Fluorescence Microscopy F->G Visualization H Western Blot F->H Detection & Quantification I Mass Spectrometry F->I Identification

Figure 1: General experimental workflow for metabolic labeling with this compound.

Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells

This protocol provides a general procedure for labeling cultured adherent cells with this compound. Optimization of the probe concentration and incubation time is recommended for each cell line and experimental condition to achieve a balance between robust labeling and minimal cytotoxicity.

Materials:

  • Adherent cells in logarithmic growth phase

  • Complete cell culture medium

  • This compound

  • Sterile DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the labeling period.

  • Prepare Labeling Medium:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 100 mM).

    • On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 25-100 µM is recommended for initial optimization.

  • Metabolic Labeling:

    • Aspirate the existing medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for 12-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the turnover rate of the biomolecules of interest.

  • Cell Harvest/Fixation:

    • After the incubation period, wash the cells twice with ice-cold PBS to remove unincorporated this compound.

    • Proceed immediately to cell lysis for biochemical analysis (Protocol 2) or cell fixation for imaging (Protocol 3).

Parameter Starting Recommendation Notes
Probe Concentration 25-100 µMHigher concentrations may increase labeling but could also induce cytotoxicity. A dose-response curve is recommended.
Incubation Time 12-48 hoursDependent on the rate of biosynthesis and turnover of the target biomolecules.
Cell Density 70-80% confluencyEnsure cells are actively dividing for optimal incorporation into newly synthesized molecules.
Protocol 2: Click Chemistry Ligation in Cell Lysates for Western Blot Analysis

This protocol describes the ligation of an azide-biotin probe to alkyne-labeled biomolecules in cell lysates, followed by detection via streptavidin-HRP.

Materials:

  • Labeled cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-biotin probe (e.g., Azide-PEG4-Biotin)

  • Click chemistry reaction buffer components:

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

  • SDS-PAGE reagents

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the following (final concentrations are a starting point):

      • 50 µg of cell lysate

      • PBS to a final volume of 90 µL

      • 10 µL of 1 mM azide-biotin stock solution (final concentration: 100 µM)

  • Initiate Click Reaction:

    • Add the following reagents in order, vortexing gently after each addition:

      • 1 µL of 50 mM THPTA (final concentration: 500 µM)

      • 1 µL of 50 mM CuSO₄ (final concentration: 500 µM)

      • 1 µL of 100 mM sodium ascorbate (freshly prepared) (final concentration: 1 mM)

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

  • Sample Preparation for SDS-PAGE:

    • Add 4X Laemmli sample buffer to the reaction mixture.

    • Boil the samples at 95°C for 5-10 minutes.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a chemiluminescent substrate and visualize the signal using a suitable imager.

Protocol 3: Click Chemistry for Fluorescence Microscopy

This protocol outlines the procedure for ligating an azide-fluorophore to alkyne-labeled biomolecules in fixed cells for visualization by fluorescence microscopy.

Materials:

  • Labeled cells on coverslips from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS (for permeabilization)

  • 3% BSA in PBS (blocking buffer)

  • Azide-fluorophore (e.g., Alexa Fluor 488 Azide)

  • Click chemistry reaction buffer components (as in Protocol 2)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (Optional):

    • If intracellular targets are to be visualized, permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail. For a 100 µL reaction, combine:

      • 85 µL PBS

      • 1 µL of 5 mM azide-fluorophore stock (final concentration: 50 µM)

      • 2 µL of 50 mM THPTA (final concentration: 1 mM)

      • 2 µL of 50 mM CuSO₄ (final concentration: 1 mM)

      • 10 µL of 100 mM sodium ascorbate (freshly prepared) (final concentration: 10 mM)

    • Aspirate the blocking buffer from the coverslips and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • If desired, counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Trustworthiness and Self-Validation

To ensure the reliability of your results when using this compound, it is essential to include the following controls in your experiments:

  • No-Probe Control: Cells that are not treated with this compound but are subjected to the click chemistry reaction. This control will reveal any background signal from the azide probe or the detection reagents.

  • No-Click Control: Cells that are labeled with this compound but are not subjected to the click chemistry reaction. This control confirms that the signal is dependent on the ligation of the probe.

  • Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at various concentrations of this compound to determine the optimal non-toxic working concentration.

Conclusion and Future Directions

This compound represents a promising new tool for the bioorthogonal metabolic labeling of cellular components. Its small size and the presence of a terminal alkyne make it well-suited for click chemistry-based detection methods. The protocols provided in this application note offer a comprehensive guide for researchers to begin exploring the utility of this novel probe in their own systems. Future work will focus on elucidating the specific metabolic pathways that incorporate this compound and expanding its applications to a wider range of biological questions.

metabolic_pathway cluster_pathways Postulated Metabolic Pathways A This compound (Extracellular) B Cellular Uptake A->B C This compound (Intracellular) B->C D Fatty Acid Metabolism? C->D ? E Hydroxy Acid Metabolism? C->E ? F Other Pathways? C->F ? G Incorporation into Biomolecules (e.g., Lipids, Acylated Proteins) D->G E->G F->G H Alkyne-Labeled Biomolecules G->H

Figure 2: Postulated cellular uptake and metabolic incorporation of this compound.

References

Application Notes and Protocols for the Incorporation of 2-Hydroxy-3-butynoic Acid in Live Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Probing Cellular Metabolism with 2-Hydroxy-3-butynoic Acid

The dynamic nature of the cellular proteome, with its intricate network of protein synthesis, post-translational modifications, and turnover, necessitates advanced tools for its interrogation. Metabolic labeling, a technique that introduces bioorthogonal functional groups into biomolecules through the cell's own metabolic pathways, has emerged as a powerful strategy for studying these processes in a physiological context.[1] this compound (HBA) is a novel probe for metabolic labeling, featuring a terminal alkyne group that serves as a bioorthogonal handle for subsequent chemical ligation.[2][3][4][5] This allows for the covalent attachment of reporter molecules, such as fluorophores or affinity tags, via highly specific and efficient "click chemistry" reactions.[6]

The structural similarity of HBA to short-chain fatty acids and other metabolic intermediates suggests its potential to be incorporated into various metabolic pathways. While the precise metabolic fate of HBA is an active area of investigation, it is hypothesized to enter cellular metabolism and become incorporated into biomolecules, thereby enabling their subsequent detection and analysis. The hydroxyl group may influence its metabolic processing, potentially directing it towards pathways involving hydroxy acids.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of HBA into live cells. We will detail protocols for metabolic labeling, cytotoxicity assessment, and downstream analysis, including in-gel fluorescence visualization and affinity purification for mass spectrometry-based proteomics. The causality behind experimental choices will be explained, and a framework for optimizing the protocols for specific cell types and experimental goals will be provided.

Principle of the Method

The workflow for utilizing HBA as a metabolic probe involves two key stages:

  • Metabolic Incorporation: Live cells are incubated with HBA, which is taken up and processed by the cell's metabolic machinery. The alkyne-containing HBA is incorporated into newly synthesized biomolecules.

  • Bioorthogonal Ligation (Click Chemistry): Following labeling, cells are lysed, and the proteome is harvested. The alkyne handle on the labeled biomolecules is then reacted with an azide-functionalized reporter molecule (e.g., a fluorophore for visualization or biotin for enrichment) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This two-step process allows for the specific and sensitive detection of biomolecules that have incorporated HBA.

Materials and Reagents

Reagents for Cell Culture and Labeling:
  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • This compound (HBA)

  • Dimethyl sulfoxide (DMSO), sterile

Reagents for Cytotoxicity Assay:
  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)

Reagents for Cell Lysis:
  • Lysis buffer (e.g., RIPA buffer or other suitable buffer)

  • Protease and phosphatase inhibitor cocktails

Reagents for Click Chemistry:
  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Azide-functionalized reporter probe (e.g., Azide-Fluorophore for in-gel fluorescence or Azide-PEG-Biotin for affinity purification)

Experimental Protocols

Protocol 1: Determination of Optimal HBA Concentration and Cytotoxicity

Rationale: It is crucial to determine the optimal concentration of HBA that provides sufficient labeling without inducing significant cytotoxicity. This is a critical first step for any new cell line or experimental system.

Procedure:

  • Cell Seeding: Seed the cells of interest in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.

  • HBA Titration: Prepare a series of HBA concentrations in complete culture medium. A suggested starting range is 0, 10, 25, 50, 100, and 200 µM.

  • Incubation: The following day, replace the medium with the HBA-containing medium and incubate for a period relevant to your experimental question (e.g., 16-24 hours).

  • Cytotoxicity Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against HBA concentration. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.

HBA Concentration (µM)Cell Viability (%)
0 (Control)100
10User-determined
25User-determined
50User-determined
100User-determined
200User-determined
Table 1: Example data table for HBA cytotoxicity assay. Researchers should fill this in with their experimental data.
Protocol 2: Metabolic Labeling of Live Cells with HBA

Rationale: This protocol describes the general procedure for incorporating HBA into the proteome of cultured mammalian cells.

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) in the appropriate vessel.

  • Probe Preparation: Prepare the optimal, non-toxic concentration of HBA in pre-warmed complete culture medium.

  • Labeling: Remove the existing medium from the cells and replace it with the HBA-containing medium.

  • Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Harvest:

    • For adherent cells, wash twice with ice-cold PBS, then add lysis buffer with protease/phosphatase inhibitors. Scrape the cells and collect the lysate.

    • For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and then add lysis buffer.

  • Lysate Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry and analysis.

Downstream Analysis of HBA-Labeled Biomolecules

Protocol 3: In-Gel Fluorescence Visualization of HBA-Labeled Proteins

Rationale: This protocol allows for the visualization of the entire population of HBA-labeled proteins within a polyacrylamide gel, providing a global snapshot of HBA incorporation.

Procedure:

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the following:

      • 50 µg of HBA-labeled protein lysate

      • PBS to a final volume of 90 µL

      • 2 µL of a 10 mM azide-fluorophore stock solution (e.g., Azide-Alexa Fluor 488)

      • 4 µL of a 50 mM THPTA stock solution

      • 2 µL of a 50 mM CuSO₄ stock solution

    • Vortex briefly to mix.

    • Add 2 µL of a freshly prepared 500 mM sodium ascorbate solution to initiate the reaction.

    • Incubate at room temperature for 1 hour, protected from light.

  • Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes.

  • Pelleting and Washing: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the pellet with ice-cold methanol.

  • Resuspension: Air-dry the pellet and resuspend in an appropriate volume of 1x SDS-PAGE loading buffer.

  • SDS-PAGE: Separate the proteins on a polyacrylamide gel.

  • In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission filters.

  • Total Protein Staining: Subsequently, stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the entire proteome as a loading control.

Protocol 4: Affinity Purification of HBA-Labeled Proteins for Mass Spectrometry

Rationale: This protocol enables the enrichment of HBA-labeled proteins for subsequent identification and quantification by mass spectrometry.

Procedure:

  • Click Chemistry with Biotin-Azide:

    • Follow the click chemistry reaction in Protocol 3, Step 1, but replace the azide-fluorophore with an azide-PEG-biotin probe.

  • Removal of Excess Reagents: Remove unreacted biotin-azide using a desalting column or by protein precipitation as described in Protocol 3.

  • Affinity Purification:

    • Resuspend the protein pellet in a buffer compatible with streptavidin bead binding (e.g., RIPA buffer without SDS, or a buffer containing a low concentration of a mass spectrometry-compatible detergent).

    • Add streptavidin-coated magnetic or agarose beads and incubate with rotation for 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash extensively with buffer to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., with low concentrations of detergents and salts) is recommended.

  • Elution or On-Bead Digestion:

    • Elution: Elute the bound proteins by boiling in SDS-PAGE loading buffer (for subsequent Western blot analysis) or by using a cleavable biotin linker.

    • On-Bead Digestion: For mass spectrometry, perform an on-bead tryptic digest of the captured proteins.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the HBA-labeled proteins.

Visualization of Workflows

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture & Labeling cluster_analysis Downstream Analysis Start Seed Cells Incubate_HBA Incubate with This compound (HBA) Start->Incubate_HBA Harvest Harvest Cells & Lyse Incubate_HBA->Harvest Click_Fluoro Click Chemistry with Azide-Fluorophore Harvest->Click_Fluoro Protein Lysate Click_Biotin Click Chemistry with Azide-Biotin Harvest->Click_Biotin Protein Lysate SDS_PAGE SDS-PAGE & In-Gel Fluorescence Imaging Click_Fluoro->SDS_PAGE Affinity_Purification Affinity Purification (Streptavidin) Click_Biotin->Affinity_Purification MS_Analysis LC-MS/MS Analysis Affinity_Purification->MS_Analysis

Caption: Experimental workflow for metabolic labeling with HBA and downstream analysis.

HBA_Incorporation_Pathway HBA_ext This compound (extracellular) HBA_int HBA (intracellular) HBA_ext->HBA_int Cellular Uptake Metabolic_Activation Metabolic Activation (e.g., CoA synthesis) HBA_int->Metabolic_Activation Enzymatic Processing Incorporation Incorporation into Biomolecules (e.g., Proteins, Lipids) Metabolic_Activation->Incorporation Labeled_Biomolecule Alkyne-labeled Biomolecule Incorporation->Labeled_Biomolecule

Caption: Hypothesized metabolic incorporation pathway of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low labeling signal HBA concentration is too low.Perform a dose-response experiment to determine the optimal HBA concentration.
Incubation time is too short.Increase the incubation time (e.g., up to 24 hours).
Inefficient click chemistry.Prepare fresh sodium ascorbate solution. Optimize the concentrations of copper and ligand.
High background in in-gel fluorescence Excess azide-fluorophore.Ensure complete protein precipitation and washing.
Non-specific binding of the probe.Reduce the concentration of the azide-fluorophore.
High background in affinity purification Insufficient washing.Increase the number and stringency of washes.
Non-specific binding to beads.Pre-clear the lysate with beads prior to adding the biotinylated sample.
Cell death or stress HBA concentration is too high.Perform a cytotoxicity assay to determine the optimal non-toxic concentration.

Conclusion

This compound is a promising new tool for the metabolic labeling of biomolecules in live cells. The protocols provided here offer a robust starting point for researchers to explore the dynamics of the proteome and other cellular components. As with any metabolic labeling approach, empirical optimization of labeling conditions for each specific cell type and experimental system is essential for achieving reliable and reproducible results. The combination of HBA labeling with click chemistry and modern analytical techniques such as mass spectrometry will undoubtedly provide valuable insights into complex biological processes.

References

Application Notes and Protocols for Suicide Inactivation Assays: Characterizing Enzyme Inhibition by 2-Hydroxy-3-butynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of enzymatic assays involving 2-Hydroxy-3-butynoic acid. This acetylenic α-hydroxy acid is a classic example of a mechanism-based inactivator, also known as a suicide inhibitor. Such compounds are invaluable tools for elucidating enzyme mechanisms and serve as scaffolds in drug design. This guide moves beyond a simple recitation of steps to explain the causality behind the protocols, focusing on the kinetic principles and the unique mechanism of action. Using the well-characterized interaction between this compound and the FAD-containing flavoenzyme D-Lactate Dehydrogenase (D-LDH) as a primary model, we provide detailed, self-validating protocols to measure and characterize time- and concentration-dependent enzyme inactivation.

Part 1: Scientific Background & Principles
1.1 The Inactivator: this compound

This compound, also referred to as α-hydroxybutynoate (α-HB), is a small organic molecule containing both a hydroxyl and a carboxylic acid group on adjacent carbons, with a terminal alkyne functionality.[1][2] While chemically stable in solution, its acetylenic group is a latent reactive moiety. This feature is central to its function as a suicide inhibitor; the molecule is unreactive until activated by the target enzyme's catalytic machinery.[3]

Property Value Source
IUPAC Name 2-hydroxybut-3-ynoic acid[1]
Molecular Formula C₄H₄O₃[1]
Molecular Weight 100.07 g/mol [1]
CAS Number 38628-65-8[1][4]
Appearance White to light yellow powder/crystal[2]
Safety Causes skin and eye irritation[1]
1.2 The Concept: Suicide Inactivation

Suicide inhibition, or mechanism-based inactivation, is an irreversible form of enzyme inhibition.[5] Unlike simple irreversible inhibitors that react directly with an enzyme, a suicide inhibitor is initially unreactive and must be catalytically processed by its target enzyme. This enzymatic conversion generates a highly reactive intermediate species that, before it can be released, forms a covalent bond with a residue in or near the active site, leading to permanent inactivation of the enzyme.[3][5] This "deception" of the enzyme makes these inhibitors highly specific.

The general kinetic scheme for suicide inhibition is as follows: E + I ⇌ E·I → E-I'

Where:

  • E is the free enzyme.

  • I is the inhibitor (suicide substrate).

  • E·I is the reversible enzyme-inhibitor complex.

  • E-I' is the irreversibly inactivated enzyme-inhibitor adduct.

1.3 The Model System: Inactivation of D-Lactate Dehydrogenase

A well-documented example of suicide inhibition involves the flavoenzyme D-Lactate Dehydrogenase (D-LDH) from Megasphaera elsdenii.[6] D-LDH catalyzes the oxidation of D-lactate to pyruvate, utilizing a Flavin Adenine Dinucleotide (FAD) cofactor.

This compound acts as a substrate for D-LDH. The enzyme abstracts the α-hydrogen, intending to oxidize the α-hydroxyl group. However, this action generates a highly reactive allene carbanion intermediate. This intermediate is the key to inactivation; it attacks the N(5) position of the FAD cofactor, forming a stable, covalent adduct.[6] This covalent modification permanently blocks the enzyme's catalytic cycle. On average, the enzyme performs about five catalytic turnovers on the inhibitor before it becomes inactivated.[6]

G cluster_0 Enzyme Active Site (D-LDH) E Free Enzyme (with FAD) EI Reversible Complex (E • α-HB) E->EI EI->E Dissociation (k_off) E_Reactive Enzyme-Intermediate Complex (Allene Carbanion) EI->E_Reactive Catalytic Turnover (α-proton abstraction) E_Inactive Covalently Inactivated Enzyme (FAD Adduct) E_Reactive->E_Inactive Covalent Attack on FAD Cofactor I This compound (α-HB) I->EI Binding

Caption: Mechanism of D-LDH suicide inactivation by this compound.

Part 2: Experimental Protocols

These protocols are designed to characterize the interaction between an enzyme and a potential suicide inhibitor. D-Lactate Dehydrogenase is used as the model enzyme.

Protocol 1: Baseline Activity Assay for D-Lactate Dehydrogenase

Causality & Logic: Before testing an inhibitor, it is critical to establish a robust and reproducible assay for the target enzyme's normal activity. This protocol measures the oxidation of NADH, which is coupled to the reduction of pyruvate to lactate. The rate of decrease in absorbance at 340 nm is directly proportional to the enzyme's activity.[7] This baseline activity serves as the 100% reference against which inhibition will be measured.

Materials & Reagents:

  • Purified D-Lactate Dehydrogenase (from a commercial source or prepared in-house).

  • Assay Buffer: 100 mM Tris-HCl, pH 7.3.

  • Sodium Pyruvate stock solution: 100 mM in deionized water.

  • NADH stock solution: 10 mM in Assay Buffer (prepare fresh and protect from light).

  • UV-transparent cuvettes or 96-well microplates.

  • Temperature-controlled spectrophotometer or plate reader capable of reading at 340 nm.[8]

Experimental Workflow Diagram:

G cluster_workflow Baseline D-LDH Activity Assay Workflow A 1. Prepare Reaction Mix (Buffer, Pyruvate, NADH) B 2. Equilibrate to 25°C in Spectrophotometer A->B C 3. Initiate Reaction (Add Enzyme) B->C D 4. Record A340 nm over time (e.g., 3 min) C->D E 5. Calculate Initial Velocity (ΔA340/min) D->E

References

Application Notes and Protocols: Leveraging 2-Hydroxy-3-butynoic Acid for Advanced Proteomic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Probe for Unraveling Cellular Acylation

In the dynamic landscape of proteomics research, the ability to selectively capture and identify proteins based on their functional state or post-translational modifications (PTMs) is paramount. Chemical proteomics has emerged as a powerful discipline that utilizes bespoke small-molecule probes to interrogate protein function directly within complex biological systems.[1][2][3] 2-Hydroxy-3-butynoic acid is a versatile chemical probe designed for the study of protein acylation, a fundamental PTM involved in regulating protein localization, stability, and enzymatic activity.

This molecule possesses two key chemical features that underpin its utility in proteomics:

  • A carboxylic acid group, which allows it to be recognized and utilized by cellular metabolic pathways, potentially leading to its covalent attachment to proteins as a post-translational modification.

  • A terminal alkyne handle, a bio-orthogonal functional group that does not interfere with native cellular processes.[4] This alkyne serves as a latent reporter, enabling the selective chemical ligation of a tag (e.g., biotin for affinity purification or a fluorophore for imaging) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in proteomics research, from the underlying principles to detailed experimental protocols and data interpretation.

Principle of the Method: Metabolic Labeling and Bio-orthogonal Ligation

The application of this compound in proteomics is a multi-step process that begins with the introduction of the probe into a biological system, such as cultured cells. The cells' metabolic machinery may incorporate the probe into a pathway that results in the acylation of target proteins. The terminal alkyne group is then exploited for the covalent attachment of a reporter tag via click chemistry. This enables the enrichment and subsequent identification of the modified proteins by mass spectrometry.

cluster_0 Cellular Environment cluster_1 In Vitro Processing cluster_2 Downstream Analysis Probe This compound (Alkyne Probe) Metabolism Metabolic Incorporation Probe->Metabolism Cellular Uptake Labeled_Protein Alkyne-Labeled Protein Metabolism->Labeled_Protein Acylation Target_Protein Target Protein Target_Protein->Labeled_Protein Cell_Lysis Cell Lysis Click_Chemistry Click Chemistry (CuAAC) Cell_Lysis->Click_Chemistry Tagged_Protein Tagged Protein Click_Chemistry->Tagged_Protein Reporter_Tag Azide-Reporter (Biotin or Fluorophore) Reporter_Tag->Click_Chemistry Affinity_Purification Affinity Purification (Streptavidin Beads) MS_Analysis Mass Spectrometry (LC-MS/MS) Affinity_Purification->MS_Analysis Identification Protein Identification MS_Analysis->Identification

Caption: Mechanism of this compound in proteomics.

Experimental Protocols

The following protocols provide a detailed methodology for the application of this compound in identifying acylated proteins in mammalian cell culture.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of this compound into cellular proteins.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293T) at 70-80% confluency

  • Complete cell culture medium

  • This compound stock solution (100 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

Procedure:

  • Probe Preparation: Prepare a working solution of this compound in complete cell culture medium to the desired final concentration (typically 100-500 µM). Also, prepare a vehicle control medium containing the same concentration of DMSO.

  • Cell Treatment: Aspirate the existing medium from the cultured cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for 4-24 hours under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell type and experimental goal.

  • Cell Harvest: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS to remove any unincorporated probe.

  • Lysis or Storage: Harvest the cells by scraping in ice-cold PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for cell lysis and subsequent analysis.

Protocol 2: Click Chemistry and Protein Enrichment

This protocol details the ligation of a biotin tag to the alkyne-labeled proteins and their subsequent enrichment.

Materials:

  • Labeled cell pellet (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Azide-PEG3-Biotin (10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO4) (50 mM stock in water)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 1% SDS, 4M Urea in PBS, PBS)

  • Elution buffer (e.g., 2X SDS-PAGE loading buffer with β-mercaptoethanol)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and sonicate on ice to ensure complete lysis and shearing of nucleic acids.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Protein lysate (1 mg)

    • Azide-PEG3-Biotin (to a final concentration of 100 µM)

    • TCEP (to a final concentration of 1 mM)

    • TBTA (to a final concentration of 100 µM)

    • CuSO4 (to a final concentration of 1 mM)

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation: Precipitate the protein by adding four volumes of ice-cold acetone and incubating at -20°C for 1 hour. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.

  • Protein Resuspension: Carefully decant the acetone and allow the protein pellet to air dry. Resuspend the pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

  • Enrichment: Add pre-washed streptavidin-agarose beads to the resuspended protein solution and incubate for 1.5 hours at room temperature with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash sequentially with the series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins by boiling the beads in elution buffer for 10 minutes.

Experimental Workflow Visualization

Start Start Metabolic_Labeling Metabolic Labeling with This compound Start->Metabolic_Labeling Cell_Harvest Cell Harvest and Lysis Metabolic_Labeling->Cell_Harvest Protein_Quant Protein Quantification Cell_Harvest->Protein_Quant Click_Reaction Click Chemistry with Azide-Biotin Protein_Quant->Click_Reaction Enrichment Enrichment with Streptavidin Beads Click_Reaction->Enrichment On_Bead_Digestion On-Bead Digestion (Trypsin) Enrichment->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis Data Analysis and Protein Identification LC_MS->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for proteomic analysis.

Data Analysis and Expected Results

Following LC-MS/MS analysis, the resulting data should be searched against a relevant protein database to identify the enriched proteins. A quantitative proteomics approach, such as label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC), can be employed to compare the abundance of identified proteins between the probe-treated and vehicle control samples.[7][8]

Table 1: Representative Quantitative Proteomics Data

Protein IDGene NameFold Change (Probe/Control)p-valueFunction
P04075ANXA215.2<0.001Calcium-regulated membrane-binding protein
P60709ACTB1.10.85Cytoskeletal protein (non-specific binder)
Q06830FASN12.8<0.001Fatty acid synthase
P10809HSP90AA19.7<0.005Molecular chaperone
P31946GNB118.5<0.001G-protein subunit

Interpretation:

  • Proteins with a high fold change and low p-value are considered high-confidence candidates for being acylated by a 2-hydroxybutyrate-like moiety.

  • The presence of known acylated proteins validates the experimental approach.

  • Cytoskeletal proteins like actin (ACTB) may appear as non-specific binders; their low fold change helps to differentiate them from true hits.

Troubleshooting

IssuePossible CauseSuggested Solution
Low protein yield after enrichment Inefficient metabolic labelingIncrease probe concentration or incubation time.
Incomplete click reactionEnsure all click chemistry reagents are fresh and added in the correct order.
High background of non-specific binders Insufficient washing of beadsIncrease the stringency and number of wash steps.
Probe toxicity leading to cell stressPerform a dose-response curve to determine the optimal, non-toxic probe concentration.
No enrichment of known acylated proteins The specific acylation is not prevalent in the chosen cell lineUse a positive control cell line or stimulate a relevant pathway.
Inefficient cell lysisEnsure complete cell lysis to solubilize all cellular proteins.

Conclusion

This compound is a valuable tool for the investigation of protein acylation. By combining metabolic labeling with the power of click chemistry, this probe enables the selective enrichment and identification of acylated proteins, providing insights into their roles in cellular physiology and disease. The protocols and guidelines presented here offer a robust framework for the successful application of this chemical probe in proteomics research.

References

Application Notes & Protocols: Synthesis and Use of 2-Hydroxy-3-butynoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-hydroxy-3-alkynoic acid scaffold is a privileged structural motif present in numerous biologically active molecules and serves as a versatile building block in organic synthesis. Its unique combination of a stereocenter, a hydroxyl group, and a reactive terminal alkyne makes it an invaluable tool for medicinal chemistry and chemical biology. This document provides a detailed guide for researchers on the synthesis of 2-hydroxy-3-butynoic acid derivatives, focusing on the robust and widely applicable nucleophilic addition of metal acetylides to α-keto esters. We further detail a specific application in bioorthogonal chemistry, demonstrating the use of these derivatives as "clickable" probes for molecular labeling.

Introduction: The Significance of 2-Hydroxy-3-alkynoic Acids

The inherent functionalities of 2-hydroxy-3-alkynoic acids offer a tripartite platform for chemical modification. The hydroxyl and carboxylic acid groups provide handles for esterification and amidation, enabling conjugation to other molecules, while the terminal alkyne is a premier functional group for bioorthogonal "click" chemistry.[1] The alkyne group is small, metabolically stable, and generally absent in biological systems, making it an ideal tag for studying biomolecules in their native environments without causing cellular toxicity.[2][3]

Derivatives of this core structure have shown promise in various therapeutic areas. For instance, α-hydroxycarboxylic acid moieties are critical for the activity of inhibitors targeting dihydroxyacid dehydratase (DHAD), a potential herbicide target.[4] Furthermore, related naphthoquinone structures bearing 2-hydroxy-3-alkyl side chains have demonstrated potent antimalarial activity.[5] This guide focuses on equipping researchers with the foundational synthetic protocols to access these valuable compounds and apply them in a modern chemical biology context.

Core Synthetic Strategy: Nucleophilic Acetylide Addition

The most direct and reliable method for constructing the this compound core is the nucleophilic addition of a metal acetylide to an α-keto acid or ester.[6][7] This reaction forms a new carbon-carbon bond and simultaneously generates the desired tertiary alcohol stereocenter.

Mechanism and Rationale

The reaction proceeds via the deprotonation of a terminal alkyne using a strong base, typically an organolithium reagent or sodium amide, to generate a highly nucleophilic acetylide anion.[7][8] This anion then attacks the electrophilic carbonyl carbon of an α-keto ester (e.g., ethyl pyruvate). Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary propargyl alcohol.

  • Scientist's Note: The choice of base and solvent is critical. Lithium acetylide, often prepared in situ from acetylene or used as a stable complex with ethylenediamine, provides excellent nucleophilicity.[9] Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly basic acetylide anion.[10]

Below is a diagram illustrating the general mechanism.

Caption: General mechanism of acetylide addition to an α-keto ester.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-hydroxy-2-methyl-3-butynoate

This protocol details the synthesis of a model compound, ethyl 2-hydroxy-2-methyl-3-butynoate, from ethyl pyruvate and lithium acetylide.

3.1. Materials and Reagents

ReagentSupplierCAS No.QuantityNotes
Lithium acetylide-ethylenediamine complexMajor Supplier6867-30-75.0 g (54.3 mmol)Highly reactive with water, handle under inert gas.[9][10]
Ethyl pyruvateMajor Supplier617-35-65.5 mL (50.0 mmol)Distill before use for best results.
Anhydrous Tetrahydrofuran (THF)Major Supplier109-99-9150 mLUse from a freshly opened bottle or dried still.
Saturated aq. Ammonium Chloride (NH₄Cl)In-house prep.12125-02-9100 mLFor quenching the reaction.
Diethyl etherMajor Supplier60-29-7200 mLFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Major Supplier7487-88-9~10 gFor drying the organic phase.
Silica Gel (230-400 mesh)Major Supplier7631-86-9~50 gFor column chromatography.

3.2. Safety Precautions

  • Lithium Acetylide: This reagent is highly flammable and reacts violently with water to release flammable acetylene gas.[11][12] It is also corrosive.[10] All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[9][10] Ensure an eyewash station and safety shower are accessible.[10][11]

  • Anhydrous Solvents: Diethyl ether and THF are highly flammable. Work away from ignition sources.

  • Quenching: The reaction quench should be performed slowly and carefully behind a blast shield, as it can be exothermic.

3.3. Step-by-Step Procedure

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of nitrogen.

  • Reagent Addition: Suspend lithium acetylide-ethylenediamine complex (5.0 g, 54.3 mmol) in anhydrous THF (100 mL) in the reaction flask. Cool the resulting slurry to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: In a separate, dry flask, dissolve distilled ethyl pyruvate (5.5 mL, 50.0 mmol) in anhydrous THF (50 mL). Using a syringe, add this solution dropwise to the cooled acetylide slurry over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at -78 °C for an additional 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution (100 mL) to the reaction mixture at -78 °C to quench any unreacted lithium acetylide. Allow the mixture to warm to room temperature.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.[13]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 25% ethyl acetate in hexanes to yield the product as a colorless oil.[13][14]

3.4. Expected Results

  • Yield: 5.7 - 6.4 g (80-90%)

  • ¹H NMR (400 MHz, CDCl₃): δ 4.30 (q, J=7.1 Hz, 2H), 3.55 (s, 1H, -OH), 2.60 (s, 1H, C≡CH), 1.60 (s, 3H, -CH₃), 1.35 (t, J=7.1 Hz, 3H).

Application: Use as a Bioorthogonal Probe

The terminal alkyne of the synthesized this compound derivative is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the canonical "click" reaction.[15] This allows for the covalent labeling of azide-modified biomolecules (proteins, nucleic acids, etc.) with a reporter tag (e.g., a fluorophore or biotin).

Protocol 2: Biotinylation of an Azide-Modified Peptide

This protocol describes the labeling of a model peptide containing an azido-lysine residue with a biotin-alkyne probe, which could be synthesized from our core molecule.

G start Synthesize or Procure Azide-Modified Peptide reagents Prepare Reagents: 1. Peptide Solution (PBS) 2. Biotin-Alkyne Probe (DMSO) 3. CuSO₄ Solution 4. Sodium Ascorbate Solution 5. TBTA Ligand Solution start->reagents Step 1 combine Combine Reagents in Microtube: Peptide → Probe → TBTA → CuSO₄ reagents->combine Step 2 vortex Add Sodium Ascorbate (Initiates Reaction) combine->vortex Step 3 incubate Incubate at RT (1-2 hours) vortex->incubate Step 4 purify Purify Labeled Peptide (e.g., HPLC or Desalting Column) incubate->purify Step 5 analyze Analyze Product (e.g., Mass Spectrometry) purify->analyze Step 6 end Biotinylated Peptide Ready for Use analyze->end

Caption: Workflow for CuAAC-mediated peptide biotinylation.

4.1. Rationale

The CuAAC reaction is highly efficient and specific, proceeding rapidly at room temperature in aqueous buffers, making it ideal for biological applications.[3] Sodium ascorbate is used to reduce the Cu(II) salt (CuSO₄) to the active Cu(I) catalytic species. A ligand, such as TBTA (Tris(benzyltriazolylmethyl)amine), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.

4.2. Procedure

  • Prepare Stock Solutions:

    • Azide-Peptide: 1 mM in phosphate-buffered saline (PBS).

    • Alkyne-Probe (derived from Protocol 1): 10 mM in DMSO.

    • CuSO₄: 50 mM in water.

    • Sodium Ascorbate: 500 mM in water (prepare fresh).

    • TBTA: 10 mM in DMSO.

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine the following in order:

    • 100 µL of 1 mM Azide-Peptide solution.

    • 2 µL of 10 mM Alkyne-Probe solution.

    • 5 µL of 10 mM TBTA solution.

    • 5 µL of 50 mM CuSO₄ solution.

  • Initiate Reaction: Add 5 µL of freshly prepared 500 mM sodium ascorbate solution. Vortex briefly to mix.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Purification & Analysis: The resulting biotinylated peptide can be purified from excess reagents using reverse-phase HPLC or a desalting spin column. Successful conjugation should be confirmed by mass spectrometry, expecting a mass shift corresponding to the addition of the alkyne probe.

Conclusion

The synthetic route via nucleophilic acetylide addition provides a robust and high-yielding pathway to this compound derivatives. These compounds are not only valuable chiral building blocks but also powerful tools for chemical biology, enabling specific and efficient labeling of biomolecules through bioorthogonal click chemistry. The protocols provided herein offer a solid foundation for researchers to synthesize and apply these versatile molecules in their own investigations.

References

Application Notes and Protocols for the Use of 2-Hydroxy-3-butynoic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, biochemists, and drug development professionals on the utilization of 2-Hydroxy-3-butynoic acid (HBA) as a tool for studying enzyme mechanisms. HBA is a potent mechanism-based inactivator, particularly effective against certain flavoenzymes. We will explore its mechanism of action, provide detailed protocols for its application in kinetic studies, and offer insights into experimental design and data interpretation. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and scientific rigor.

Introduction: The Chemistry and Utility of this compound

This compound (HBA) is a small, functionalized alkyne that serves as a powerful tool in enzymology.[1][2] Its utility stems from its classification as a mechanism-based inactivator, also known as a "suicide inhibitor".[3] Unlike simple reversible or irreversible inhibitors that bind directly to an enzyme, a mechanism-based inactivator is itself a substrate for its target enzyme.[4] The enzyme's own catalytic action converts the inhibitor into a highly reactive intermediate, which then covalently modifies an active site residue, leading to irreversible inactivation.[4][5] This process is characterized by time-dependent, concentration-dependent, and saturable kinetics, providing profound insights into the enzyme's catalytic mechanism.

The terminal alkyne and α-hydroxy acid functionalities of HBA are key to its activity.[3] The most well-documented example of its use is in the study of the FAD-containing flavoenzyme D-lactate dehydrogenase, where it has been shown to cause irreversible inactivation through the formation of a covalent flavin adduct.[3] This makes HBA an invaluable probe for identifying and characterizing enzymes that can process α-hydroxy acids and are susceptible to inactivation by electrophilic intermediates.

Chemical Profile

A clear understanding of the inhibitor's properties is fundamental to experimental design.

PropertyValueSource
IUPAC Name 2-hydroxybut-3-ynoic acidPubChem[1]
Molecular Formula C₄H₄O₃PubChem[1]
Molecular Weight 100.07 g/mol PubChem[1]
CAS Number 38628-65-8PubChem[1]
Appearance White to light yellow powder/crystalTCI
Purity Typically >97.0%TCI

Mechanism of Action: Suicide Inactivation of Flavoenzymes

The inhibitory power of HBA is rooted in its enzymatic conversion to a reactive species. Using D-lactate dehydrogenase as a model, the inactivation pathway has been elucidated.[3]

  • Binding & Dehydrogenation: HBA, acting as a substrate analog, binds to the active site of the enzyme. The enzyme then catalyzes the oxidation (dehydrogenation) of the α-hydroxyl group.

  • Formation of a Reactive Intermediate: This initial catalytic step is believed to generate a highly reactive allene carbanion intermediate within the confines of the active site.[3] It is this species, not HBA itself, that is the inactivating agent.

  • Covalent Modification: The allene carbanion rapidly attacks the enzyme's flavin cofactor (FAD), forming a stable, covalent adduct.[3] This modification permanently blocks the enzyme's catalytic cycle, resulting in irreversible inactivation.

The formation of this flavin adduct is often accompanied by a distinct change in the UV-Visible spectrum, with new absorption peaks appearing, providing a convenient method for monitoring the inactivation process directly.[3]

G cluster_0 E_I E + I (Enzyme + HBA) EI E-I (Michaelis Complex) E_I->EI Binding (K_I) E_I_star E-I* (Reactive Intermediate) EI->E_I_star Catalysis (k_inact) Generates Allene Carbanion E_I_inact E_inact (Covalently Modified Enzyme) E_I_star->E_I_inact Covalent Attack on Flavin Cofactor caption Mechanism of suicide inhibition by HBA.

Application Notes: Experimental Design and Handling

Safety and Handling

As a laboratory chemical, standard safety precautions should be observed.

  • Hazards: HBA is classified as a skin and serious eye irritant.[1]

  • Precautions: Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

  • Storage: To ensure long-term stability and prevent degradation, HBA should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept at low temperatures (-20°C is recommended).[6] Use in a well-ventilated area.

Solution Preparation

Accurate preparation of stock solutions is critical for reproducible results.

  • Solvent: HBA is soluble in aqueous buffers and polar organic solvents. For most enzymatic assays, prepare a concentrated stock solution (e.g., 10-100 mM) in the same buffer used for the assay to avoid introducing confounding variables like pH shifts or solvent effects. If solubility is an issue, a minimal amount of DMSO or ethanol can be used, but the final concentration in the assay must be kept low (typically <1%) and consistent across all experiments.

  • Stability: Aqueous solutions should be prepared fresh daily and kept on ice to minimize potential degradation.

Key Experimental Controls

To ensure that the observed inhibition is genuinely due to the mechanism-based inactivation by HBA, the following controls are essential:

  • No Inhibitor Control: Measures the baseline, uninhibited activity of the enzyme.

  • No Enzyme Control: Accounts for any non-enzymatic substrate turnover or background signal.

  • Time-Zero Control: Inactivation is time-dependent. Samples where HBA is added to the reaction mixture immediately before the substrate (with no pre-incubation) should show minimal inhibition compared to samples with pre-incubation.

  • Structural Analog Control: The use of a close structural analog that cannot be converted into the reactive intermediate is a powerful validation tool. For HBA, 2-hydroxy-3-butenoate is an excellent negative control.[7] This olefinic compound is also a substrate but does not form the reactive allene and fails to produce the flavin adduct, demonstrating the necessity of the alkyne group for inactivation.[3]

Experimental Protocols

The following protocols provide a framework for characterizing the inhibition of a target enzyme by HBA.

G cluster_workflow General Experimental Workflow prep 1. Reagent & Solution Preparation assay_dev 2. Baseline Enzyme Activity Assay (Protocol 1) prep->assay_dev inact_kinetics 3. Inactivation Kinetics Assay (Protocol 2) assay_dev->inact_kinetics data_acq 4. Data Acquisition (e.g., Spectrophotometry) inact_kinetics->data_acq verify 6. Mechanistic Verification (Protocol 3) inact_kinetics->verify Optional analysis 5. Kinetic Analysis (k_inact, K_I) data_acq->analysis caption Workflow for HBA inhibition studies.

Protocol 1: Baseline Enzyme Activity Assay

Objective: To establish the standard conditions for measuring the enzyme's catalytic rate.

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0) containing the enzyme's substrate and any necessary cofactors.

  • Equilibration: Pre-warm the reaction mixture and the enzyme solution to the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiation: Start the reaction by adding a known amount of the enzyme to the reaction mixture. The final enzyme concentration should be chosen to yield a linear reaction rate for a convenient period (e.g., 5-10 minutes).

  • Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader. The method will depend on the specific substrate and product.

  • Calculation: Calculate the initial velocity (v₀) from the linear portion of the progress curve. This is the 100% activity reference.

Protocol 2: Determination of Inactivation Kinetics (k_inact and K_I)

Objective: To quantify the potency and rate of irreversible inhibition by HBA.

  • Pre-incubation Setup: Prepare a series of tubes or wells. In each, combine the enzyme in buffer with varying concentrations of HBA (e.g., 0, 0.5x, 1x, 5x, 10x, 50x the expected K_I).

  • Time-Course of Inactivation: At specific time intervals (t = 0, 2, 5, 10, 20, 30 min), withdraw an aliquot from each pre-incubation mixture.

  • Measure Residual Activity: Immediately dilute the aliquot (e.g., 100-fold) into a pre-warmed activity assay mixture (from Protocol 1) that is saturated with the substrate. This large dilution effectively stops the inactivation process by lowering the HBA concentration well below its effective range.

  • Data Acquisition: Measure the initial velocity for each sample as described in Protocol 1. This velocity represents the residual enzyme activity at that time point and HBA concentration.

  • Data Analysis:

    • For each HBA concentration, plot the natural logarithm of the percent remaining activity (ln[% Activity]) versus the pre-incubation time.

    • The slope of each of these lines corresponds to the observed rate of inactivation (k_obs) at that specific inhibitor concentration. The relationship is: ln(Activity_t / Activity_0) = -k_obs * t.

    • Plot the calculated k_obs values against the corresponding HBA concentrations ([I]). Fit this data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I]).

    • This hyperbolic plot will yield the maximum rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation rate (K_I).

Protocol 3: Spectroscopic Verification of Flavin Adduct Formation

Objective: For flavoenzymes, to directly observe the covalent modification of the FAD cofactor.[3]

  • Sample Preparation: Prepare a concentrated solution of the purified flavoenzyme (e.g., >10 µM) in a suitable buffer in a quartz cuvette.

  • Baseline Spectrum: Record the UV-Visible absorbance spectrum of the native enzyme from approximately 300 nm to 700 nm. Note the characteristic flavin peaks.

  • Initiate Inactivation: Add a saturating concentration of HBA to the cuvette and mix gently.

  • Monitor Spectral Changes: Record the absorbance spectrum at regular intervals over time (e.g., every 5 minutes for 1 hour).

  • Analysis: Look for the time-dependent decrease of the native flavin absorbance peaks and the concomitant appearance of new peaks. For D-lactate dehydrogenase, inactivation by HBA results in the formation of a pink adduct with new absorption maxima around 522 nm, 382 nm, and 330 nm.[3] This spectral shift provides direct evidence of the covalent modification central to the suicide inhibition mechanism.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No inhibition observed 1. Enzyme is not susceptible to HBA. 2. HBA has degraded. 3. Incorrect assay conditions (pH, temp).1. Confirm literature precedent or test a positive control enzyme. 2. Prepare fresh HBA stock solutions; verify storage conditions. 3. Optimize assay conditions for enzyme activity first.
High variability in results 1. Inconsistent timing of aliquots. 2. Pipetting errors. 3. Instability of enzyme or reagents.1. Use a multi-channel pipette and a timer for precise sampling. 2. Use calibrated pipettes; ensure proper mixing. 3. Keep all solutions on ice; prepare fresh daily.
Inhibition appears reversible 1. Dilution in activity assay is insufficient to stop inactivation. 2. The inhibitor is not mechanism-based.1. Increase the dilution factor (e.g., from 1:100 to 1:1000). 2. Perform a dialysis experiment. If activity is restored, inhibition is reversible.

References

Application Notes and Protocols for the Cellular Application of 2-Hydroxy-3-butynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-3-butynoic acid is a potent and irreversible inhibitor of the enzyme D-lactate dehydrogenase (LDH)[1]. This characteristic positions it as a valuable tool for researchers in cell biology, metabolism, and drug discovery to investigate the roles of glycolysis and lactate production in various cellular processes. By selectively targeting LDH, this compound allows for the controlled modulation of metabolic pathways, offering insights into cellular bioenergetics, the Warburg effect in cancer cells, and the cellular response to metabolic stress.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for utilizing this compound in cell culture. The protocols detailed herein cover the preparation of stock solutions, determination of optimal working concentrations, and methods to assess the downstream cellular effects of LDH inhibition.

Chemical Properties

PropertyValueReference
Molecular Formula C₄H₄O₃[2][3]
Molecular Weight 100.07 g/mol [2][3]
Appearance White to light yellow powder/crystal[2]
Purity >97.0% (typical)[2]

Mechanism of Action

This compound acts as a suicide inhibitor of D-lactate dehydrogenase. The inactivation process involves the enzyme catalyzing the oxidation of the inhibitor, which then forms a reactive intermediate that covalently binds to the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inactivation[1]. This targeted inhibition of LDH blocks the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis.

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a high-concentration stock solution of this compound for use in cell culture experiments. Given that the related compound 2-Hydroxy-3-butenoic acid is soluble in water, it is anticipated that this compound will also have good aqueous solubility[4]. However, sterile-filtered dimethyl sulfoxide (DMSO) is also a common solvent for preparing stock solutions of small molecules for cell culture[5][6][7][8].

Materials
  • This compound powder

  • Sterile, nuclease-free water or cell culture-grade DMSO

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure
  • Pre-weighing Preparation: Briefly centrifuge the vial containing the this compound powder at a low speed (e.g., 200 x g for 1 minute) to ensure all the powder is at the bottom of the vial.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For example, to prepare a 100 mM stock solution in 1 mL, weigh out 10.007 mg of the compound.

  • Dissolution:

    • Aqueous Stock: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile, nuclease-free water to achieve the desired concentration (e.g., 1 mL for a 100 mM solution).

    • DMSO Stock: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of cell culture-grade DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Sterilization (for aqueous stock): If prepared in water, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is not necessary for DMSO stocks if prepared under aseptic conditions.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[6].

Protocol 2: Determination of Optimal Working Concentration

The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the concentration that effectively inhibits LDH without causing significant cytotoxicity. A general approach is to test a wide range of concentrations.

Materials
  • Cultured mammalian cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (from Protocol 1)

  • Cell viability assay kit (e.g., MTT, XTT, or ATP-based like CellTiter-Glo)[2][9][10][11]

  • Lactate dehydrogenase (LDH) activity assay kit

  • Plate reader (absorbance, fluorescence, or luminescence, depending on the assay)

Procedure
  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density should be determined empirically for each cell line.

  • Serial Dilution of Inhibitor: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 1000 µM. Remember to include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).

  • Treatment: After allowing the cells to adhere and resume growth (typically overnight), carefully remove the existing medium and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period relevant to your experimental question. A typical starting point is 24 hours.

  • Assessment of Cell Viability:

    • Following the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance, fluorescence, or luminescence using a plate reader.

    • Calculate the percentage of viable cells for each concentration relative to the vehicle control.

  • Assessment of LDH Inhibition (Optional but Recommended):

    • To directly assess the inhibition of LDH, you can measure the lactate concentration in the cell culture supernatant or perform an LDH activity assay on cell lysates.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. This will generate a dose-response curve from which you can determine the IC50 (the concentration that inhibits 50% of the biological response). For studying the metabolic effects, it is advisable to use a concentration that effectively inhibits LDH but has minimal impact on cell viability (e.g., a concentration below the IC20).

Protocol 3: Assessing the Cellular Effects of this compound

Once the optimal working concentration is determined, you can proceed with experiments to investigate the specific cellular effects of LDH inhibition.

A. Measurement of Lactate Dehydrogenase (LDH) Release (Cytotoxicity Assay)

This assay measures the amount of LDH released into the culture medium, which is an indicator of plasma membrane damage and cytotoxicity[1][12][13].

  • Cells treated with this compound as described in Protocol 2

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom assay plate

  • Plate reader for absorbance measurements

  • Prepare Controls: Include wells for:

    • Untreated cells (spontaneous LDH release): Cells in culture medium without the inhibitor.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

    • Medium background: Culture medium without cells.

  • Collect Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well flat-bottom assay plate without disturbing the cell monolayer.

  • Perform LDH Assay: Add the assay reagents from the LDH kit to each well of the new plate according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions (typically 15-30 minutes).

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Measure Absorbance: Read the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader[1][12].

  • Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer.

B. Measurement of Extracellular Acidification Rate (ECAR)

ECAR is a measure of the rate at which cells release acidic products, primarily lactate, into the surrounding medium. It serves as a direct indicator of glycolytic activity[14][15][16].

  • Cultured cells

  • Seahorse XF Analyzer (or similar instrument for measuring ECAR)

  • XF cell culture microplates

  • Assay medium (typically low-buffered DMEM)

  • This compound

  • Other metabolic modulators (e.g., glucose, oligomycin, 2-deoxyglucose)

  • Cell Seeding: Seed the cells in an XF cell culture microplate and allow them to attach overnight.

  • Prepare Assay Cartridge: Hydrate the sensor cartridge overnight in a non-CO2 incubator. Load the injection ports with the compounds to be tested (e.g., this compound, glucose, oligomycin, and 2-DG).

  • Medium Exchange: On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate the cells in a non-CO2 incubator for approximately one hour before the assay[16].

  • Run Assay: Place the cell plate and the prepared cartridge into the Seahorse XF Analyzer and run the pre-programmed assay protocol.

  • Data Analysis: The instrument software will calculate the ECAR in real-time. The injection of this compound should lead to a decrease in the ECAR, confirming the inhibition of glycolysis.

Visualization of Experimental Workflows

Experimental_Workflow cluster_prep Protocol 1: Stock Solution Preparation cluster_dose Protocol 2: Optimal Concentration Determination cluster_effects Protocol 3: Assessment of Cellular Effects prep1 Weigh this compound prep2 Dissolve in sterile water or DMSO prep1->prep2 prep3 Vortex to dissolve prep2->prep3 prep4 Aliquot and store at -20°C/-80°C prep3->prep4 dose2 Treat with serial dilutions of inhibitor prep4->dose2 Use stock solution dose1 Seed cells in 96-well plate dose1->dose2 dose3 Incubate for 24 hours dose2->dose3 dose4 Perform cell viability assay (e.g., MTT) dose3->dose4 dose5 Determine IC50 dose4->dose5 effects1 Treat cells with optimal concentration dose5->effects1 Use optimal concentration effects2 Measure LDH release (Cytotoxicity) effects1->effects2 effects3 Measure Extracellular Acidification Rate (ECAR) effects1->effects3

Caption: Experimental workflow for using this compound.

Glycolysis_Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Lactate Lactate LDH->Lactate Inhibitor This compound Inhibitor->LDH Inhibits

Caption: Inhibition of lactate production by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Hydroxy-3-butynoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-butynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing during the synthesis of this compound. We delve into the root causes of these issues and provide actionable steps to resolve them.

Q1: My reaction yield is consistently low or non-existent. What are the primary culprits?

Low or no yield is a frequent issue that can often be traced back to a few critical factors related to the starting materials, reagents, or reaction environment. The most common synthesis route involves the carboxylation of a propargyl alcohol derivative.[1][2][3]

Potential Causes & Corrective Actions:

  • Moisture Contamination: The key step in many syntheses of alkyne carboxylic acids is the formation of a metal acetylide (e.g., lithium or Grignard reagent) from a terminal alkyne.[4][5] These organometallic intermediates are extremely sensitive to moisture and will be rapidly quenched by any protic source, leading to the regeneration of the starting alkyne and a failed reaction.

    • Troubleshooting Protocol:

      • Glassware: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under a stream of inert gas (Argon or Nitrogen).[6]

      • Solvents: Use anhydrous solvents. It is best practice to use freshly distilled solvents or solvents from a solvent purification system.

      • Reagents: Ensure all starting materials and reagents are anhydrous. Propargyl alcohol, for instance, can be hygroscopic.

  • Inactive or Poor Quality Organolithium Reagent: The concentration of commercially available organolithium reagents like n-butyllithium (n-BuLi) can decrease over time due to degradation.

    • Troubleshooting Protocol:

      • Titration: Regularly titrate your organolithium reagent to determine its exact molarity. A common method is the titration with diphenylacetic acid.

      • Visual Inspection: If the n-BuLi solution is significantly cloudy or yellow, it may have degraded. It is best to use a fresh bottle.

  • Suboptimal Reaction Temperature: The initial deprotonation (lithiation) of the alkyne is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[6] Allowing the reaction to warm prematurely can lead to undesired pathways.

    • Troubleshooting Protocol:

      • Maintain Low Temperature: Use a well-insulated dry ice/acetone or a cryocooler to maintain a consistent low temperature during the addition of the organolithium reagent and for a sufficient time afterward to ensure complete deprotonation.

      • Slow Addition: Add the organolithium reagent dropwise to control the exotherm of the reaction.[6]

Q2: I'm observing my starting material (propargyl alcohol) even after the reaction. Why didn't the reaction go to completion?

Recovering a significant amount of starting material points towards incomplete deprotonation or inefficient carboxylation.

Potential Causes & Corrective Actions:

  • Insufficient Base: If the molar equivalents of your strong base (e.g., n-BuLi) are not sufficient to deprotonate both the terminal alkyne and the hydroxyl group of propargyl alcohol, you will have incomplete conversion. Remember, propargyl alcohol has two acidic protons.

    • Troubleshooting Protocol:

      • Stoichiometry: Use at least two equivalents of the organolithium reagent. The first equivalent will deprotonate the alcohol, and the second will deprotonate the alkyne.

      • Protecting Groups: A more controlled approach is to protect the hydroxyl group before lithiation.[7][8][9] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or tetrahydropyranyl (THP) ethers.[7][8][9][10] This allows for the use of only one equivalent of the organolithium reagent for the alkyne deprotonation.

  • Inefficient Carbon Dioxide Quench: The carboxylation step requires efficient trapping of the acetylide with CO2.

    • Troubleshooting Protocol:

      • Solid CO2: A common method is to pour the acetylide solution onto a large excess of crushed, dry solid carbon dioxide (dry ice). This ensures a high concentration of CO2 for the reaction.

      • Gaseous CO2: Alternatively, bubbling dry CO2 gas through the solution can be effective. Ensure the gas is dry by passing it through a drying agent. The reaction is often performed under a CO2 atmosphere.[2][11]

Q3: I'm getting a mixture of products and the purification is difficult. What are the likely side reactions?

The formation of byproducts is a common cause of low yields and purification challenges.

Potential Causes & Corrective Actions:

  • Over-addition of Organolithium Reagent: Using a large excess of an organolithium reagent can lead to side reactions with the solvent or the product itself.

  • Reaction with Solvent: Ethereal solvents like THF can be deprotonated by strong bases, especially at higher temperatures.

  • Dimerization or Polymerization: The product, this compound, or its intermediates can be reactive and may undergo further reactions under the reaction conditions.

  • Formation of Isomers: Depending on the synthetic route, regioisomers can be formed. For instance, in some metal-catalyzed carbonylations, different isomers can be produced.[1][3]

Troubleshooting Workflow for Side Product Formation:

Caption: Troubleshooting workflow for identifying and mitigating side product formation.

Q4: I seem to lose a significant amount of my product during the workup and purification. How can I improve this?

Product loss during isolation is a frustrating cause of low yield. This compound is a relatively small, polar molecule, which can make extraction and purification challenging.

Potential Causes & Corrective Actions:

  • Poor Extraction Efficiency: Due to its hydrophilic nature (containing both a carboxylic acid and a hydroxyl group), the product may have significant solubility in the aqueous phase.

    • Troubleshooting Protocol:

      • Acidify Before Extraction: Ensure the aqueous layer is acidified to a pH of around 2-3 before extraction. This protonates the carboxylate, making the molecule less water-soluble.

      • Use a More Polar Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate.

      • Multiple Extractions: Perform multiple extractions (e.g., 3-5 times) with the organic solvent to maximize recovery from the aqueous layer.

      • Brine Wash: After extraction, washing the combined organic layers with brine can help to remove dissolved water.

  • Product Instability: The product might be sensitive to heat or pH.[12]

    • Troubleshooting Protocol:

      • Avoid High Temperatures: Concentrate the solvent under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at <40°C).

      • Purification Method: Column chromatography on silica gel can be used for purification. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective. Adding a small amount of acetic acid to the eluent can help to prevent streaking of the carboxylic acid on the column.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general method for synthesizing this compound?

A common and often reliable method involves the protection of the hydroxyl group of propargyl alcohol, followed by deprotonation of the terminal alkyne with a strong base like n-butyllithium, and then carboxylation with carbon dioxide.[13] This is followed by deprotection of the alcohol.

Q2: Are there alternative, more modern methods for this synthesis?

Yes, transition-metal-catalyzed carboxylation reactions are an area of active research.[2][3] These methods can offer milder reaction conditions and improved selectivity. For example, nickel-catalyzed direct carboxylation of propargylic alcohols with CO2 has been reported.[2][14] Silver-catalyzed reactions have also been explored for the synthesis of related cyclic carbonates from propargyl alcohols and CO2.[11][15]

Q3: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the starting material and the reaction mixture side-by-side. The disappearance of the starting material spot and the appearance of a new, more polar spot (due to the carboxylic acid) indicates that the reaction is proceeding. For more quantitative analysis, you can take aliquots from the reaction, quench them, and analyze them by NMR or LC-MS.

Q4: What are the key safety precautions for this synthesis?

The use of pyrophoric reagents like n-butyllithium requires strict safety protocols.[6][16] Always work in a fume hood with appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Ensure that an appropriate fire extinguisher (e.g., Class D for metal fires) is readily accessible. All reactions involving organolithium reagents must be conducted under an inert atmosphere.[6][16]

Key Experimental Protocols

Protocol 1: Synthesis via Protection, Lithiation, and Carboxylation

This protocol is a robust method that minimizes side reactions by protecting the hydroxyl group.

Step 1: Protection of Propargyl Alcohol with TBDMS

  • To a solution of propargyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting silyl ether by column chromatography.

Step 2: Lithiation and Carboxylation

  • Dissolve the TBDMS-protected propargyl alcohol (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) and stir at -78 °C for 1 hour.

  • Pour the reaction mixture onto an excess of crushed dry ice.

  • Allow the mixture to slowly warm to room temperature.

  • Quench with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate. The product will be in the organic layer.

Step 3: Deprotection

  • Dissolve the crude protected acid in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.2 eq) in THF.

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture and purify by column chromatography to yield this compound.

Data Summary Table
ParameterRecommended Value/ConditionRationale
Lithiation Temperature -78 °CMinimizes side reactions and solvent deprotonation.
Base for Lithiation n-ButyllithiumA strong, commercially available base suitable for alkyne deprotonation.
Equivalents of Base 2.2 eq (unprotected) or 1.1 eq (protected)Accounts for both acidic protons in unprotected alcohol or just the alkyne proton.
Carboxylation Agent Solid CO2 (Dry Ice)Provides a high concentration of the electrophile.
Workup pH 2-3Ensures the product is in its protonated, less water-soluble carboxylic acid form for efficient extraction.
Extraction Solvent Ethyl AcetateA good solvent for extracting small, polar organic molecules.

Synthesis Pathway Overview:

Caption: General synthesis route for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-3-butynoic Acid in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Hydroxy-3-butynoic acid in their click chemistry applications. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success of your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. The unique structure of this compound, featuring a terminal alkyne, a hydroxyl group, and a carboxylic acid, presents specific challenges and considerations for optimal reaction outcomes. This document will address these nuances with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the use of this compound in CuAAC reactions.

Q1: Is this compound a suitable substrate for CuAAC click chemistry?

A1: Yes, this compound is a viable substrate for CuAAC reactions. The terminal alkyne is the reactive moiety for the cycloaddition with an azide. However, the presence of the hydroxyl and carboxylic acid groups requires careful optimization of reaction conditions to prevent potential side reactions and ensure high yields.

Q2: Will the carboxylic acid group interfere with the copper catalyst?

A2: The carboxylic acid can potentially chelate the copper(I) catalyst, which could inhibit the reaction. This interaction is pH-dependent. By maintaining a slightly acidic to neutral pH (around 6.5-7.5), the carboxylate formation is minimized, reducing its chelation potential.[1][2] The use of appropriate ligands is also crucial to stabilize the copper catalyst and prevent its sequestration.[3]

Q3: Does the hydroxyl group on this compound require protection?

A3: Generally, the hydroxyl group does not require protection for CuAAC reactions, as click chemistry is known for its high functional group tolerance.[4][5] However, in sensitive applications or if side reactions are observed, protection as a simple ether or silyl ether can be considered. For most standard applications, a protecting-group-free strategy is feasible and preferred for synthetic efficiency.

Q4: What is the optimal pH for running a click reaction with this compound?

A4: The optimal pH is a balance between maintaining the catalytic activity of the copper and the solubility of the reactants. A pH range of 6.5 to 7.5 is generally recommended.[2] This range helps to keep the carboxylic acid protonated, reducing its potential to interfere with the catalyst, while still allowing for efficient catalysis. Buffers such as phosphate or HEPES are suitable, whereas Tris should be avoided due to its coordinating nature with copper.[1][3]

Q5: What are the most common side reactions to watch out for?

A5: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which leads to the formation of a diyne byproduct. This is often indicated by a color change in the reaction mixture (e.g., to green or blue, indicating Cu(II) formation). This can be minimized by thoroughly degassing solvents and using an appropriate excess of a reducing agent like sodium ascorbate.[4]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to challenges you might encounter during your experiments with this compound.

Problem 1: Low or No Product Yield

Low or no formation of the desired triazole product is a common issue that can be traced back to several factors.

low_yield_troubleshooting cluster_reagents Reagent Quality cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_solubility Solubility start Low/No Product Yield reagent_quality Check Reagent Quality & Purity start->reagent_quality catalyst_issues Investigate Catalyst System start->catalyst_issues reaction_conditions Optimize Reaction Conditions start->reaction_conditions solubility Address Solubility Issues start->solubility azide_purity Verify Azide Purity/Stability reagent_quality->azide_purity alkyne_purity Confirm Alkyne Integrity reagent_quality->alkyne_purity cu_source Fresh Copper(II) Source? catalyst_issues->cu_source reducing_agent Fresh Sodium Ascorbate? catalyst_issues->reducing_agent ligand_choice Appropriate Ligand? catalyst_issues->ligand_choice ph_control Check & Buffer pH (6.5-7.5) reaction_conditions->ph_control degassing Sufficient Degassing? reaction_conditions->degassing temperature Adjust Temperature reaction_conditions->temperature cosolvent Add Co-solvent (e.g., DMSO, tBuOH) solubility->cosolvent

Caption: Troubleshooting flowchart for low reaction yield.

Potential Cause Explanation & Causality Recommended Solution
Catalyst Inactivation The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. The hydroxyl and carboxyl groups of this compound can also chelate and deactivate the copper catalyst.1. Degas all solvents thoroughly by sparging with an inert gas (e.g., argon or nitrogen) before use.[3] 2. Use a freshly prepared solution of sodium ascorbate .[4] 3. Increase the ligand-to-copper ratio (e.g., 5:1 of THPTA:CuSO₄) to protect the catalyst.[3] 4. Pre-complex the copper sulfate with the ligand before adding it to the reaction mixture.[6]
Incorrect pH The carboxylic acid of this compound can be deprotonated at higher pH, increasing its ability to chelate and inhibit the copper catalyst. Very low pH can affect the stability of the reactants and the catalyst.1. Buffer the reaction mixture to a pH between 6.5 and 7.5 using a non-coordinating buffer like phosphate or HEPES.[1][2] 2. Avoid amine-based buffers such as Tris.[3]
Poor Reagent Quality Azides can be unstable, and the alkyne may have degraded.1. Use high-purity this compound .[7] 2. Ensure the azide coupling partner is pure and has not decomposed .
Sub-optimal Ligand Choice The choice of ligand is critical for stabilizing the Cu(I) catalyst and accelerating the reaction. For potentially chelating substrates, a robust ligand is necessary.1. For aqueous or semi-aqueous systems, THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is an excellent choice due to its high water solubility and ability to stabilize Cu(I).[6] 2. In organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a standard and effective ligand.
Solubility Issues One or both of the reactants may not be fully soluble in the reaction solvent, leading to a slow or incomplete reaction.1. Use a co-solvent system . Mixtures of water with DMSO, t-butanol, or DMF can improve solubility.[8]
Problem 2: Presence of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.

side_reactions cluster_main Desired CuAAC Reaction cluster_side Side Reactions alkyne This compound product 1,4-disubstituted triazole alkyne->product + R-N3 [Cu(I)] homocoupling Alkyne Homocoupling (Glaser Coupling) alkyne->homocoupling azide R-N3 azide->product alkyne_dimer Diyne Product homocoupling->alkyne_dimer [O2, Cu(II)]

Caption: Desired reaction versus a common side reaction.

Side Product Identification & Cause Prevention Strategy
Alkyne Homodimer (Diyne) This is the product of Glaser coupling , an oxidative homocoupling of terminal alkynes. It is often promoted by the presence of oxygen and Cu(II) ions. It will have a mass corresponding to double the mass of the alkyne starting material minus two protons.1. Rigorous deoxygenation of all solvents and the reaction headspace is critical.[3] 2. Use a sufficient excess of the reducing agent (sodium ascorbate) to maintain the copper in its +1 oxidation state.[4] 3. Ensure a proper ligand-to-copper ratio to stabilize the Cu(I) catalyst.
Unidentified Byproducts The hydroxyl or carboxylic acid groups could potentially undergo side reactions under certain conditions, although this is less common with the mild conditions of CuAAC.1. Re-evaluate the reaction pH to ensure it is not too acidic or basic.[9] 2. If other sensitive functional groups are present on the azide partner, consider if they are compatible with the reaction conditions.

Experimental Protocols

The following are starting-point protocols that should be optimized for your specific application.

Protocol 1: General Aqueous CuAAC Reaction

This protocol is suitable for bioconjugation or reactions where water is the primary solvent.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate buffer (100 mM, pH 7.0)

  • Degassed deionized water

  • Co-solvent (e.g., DMSO or t-butanol), if needed

Procedure:

  • Prepare Stock Solutions:

    • 10 mM this compound in degassed water or a water/co-solvent mixture.

    • 10 mM azide in degassed water or DMSO.

    • 10 mM CuSO₄ in degassed water.

    • 50 mM THPTA in degassed water.

    • 100 mM sodium ascorbate in degassed water (prepare fresh).

  • Reaction Setup (for a 1 mL final volume):

    • In a microcentrifuge tube, add 100 µL of the 10 mM this compound solution (final concentration: 1 mM).

    • Add 120 µL of the 10 mM azide solution (final concentration: 1.2 mM, 1.2 equivalents).

    • Add 670 µL of 100 mM phosphate buffer (pH 7.0).

  • Catalyst Preparation and Addition:

    • In a separate tube, mix 50 µL of the 50 mM THPTA solution with 10 µL of the 10 mM CuSO₄ solution. Let this pre-complex stand for 2 minutes.

    • Add the 60 µL of the CuSO₄/THPTA mixture to the main reaction tube (final concentrations: 0.1 mM CuSO₄, 0.5 mM THPTA).

  • Initiation and Incubation:

    • Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 5 mM).

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

Protocol 2: CuAAC in Organic Solvents

This protocol is suitable for reactions with substrates that are not soluble in water.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., DMF, DMSO, or a mixture like t-butanol/water)

  • Base (e.g., DIPEA), if necessary

Procedure:

  • Reaction Setup (for a 1 mL final volume):

    • To a vial under an inert atmosphere (argon or nitrogen), add 1 mg of this compound (0.01 mmol).

    • Add the azide (0.012 mmol, 1.2 equivalents).

    • Add 1 mL of the chosen solvent (e.g., DMF).

    • Add TBTA (0.005 mmol, 0.5 equivalents relative to copper).

    • Add CuBr (0.001 mmol, 10 mol%).

  • Initiation and Incubation:

    • If the alkyne is not particularly acidic and the reaction is slow, a non-nucleophilic base like DIPEA (0.02 mmol, 2 equivalents) can be added.[8]

    • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.

Data Summary Table

The following table provides a general guide for optimizing reagent concentrations. These are starting points and may require adjustment based on your specific substrates and reaction scale.

Reagent Concentration Range Rationale
Alkyne (Limiting Reagent) 1 - 100 mMDependent on the application and solubility.
Azide 1.1 - 2.0 equivalentsA slight excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate 1 - 10 mol% (relative to alkyne)Catalytic amount. Higher loading may be needed for difficult substrates.
Ligand (THPTA/TBTA) 5 equivalents (relative to copper)A 5:1 ligand-to-copper ratio is recommended to stabilize the catalyst and prevent side reactions.[3]
Sodium Ascorbate 5 - 10 equivalents (relative to copper)A significant excess ensures the copper remains in the active Cu(I) state.

References

"common challenges in handling and storing 2-Hydroxy-3-butynoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-3-butynoic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges associated with the handling and storage of this versatile building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments and the safety of your laboratory personnel.

I. Understanding the Molecule: Key Challenges

This compound is a bifunctional molecule containing a carboxylic acid, a secondary alcohol, and a terminal alkyne. This unique combination of functional groups makes it a valuable reagent in organic synthesis and drug discovery, particularly in click chemistry and as a precursor for complex molecular scaffolds. However, these same functional groups contribute to its inherent instability and present specific handling and storage challenges. The primary concerns are its hygroscopic nature , thermal sensitivity , and reactivity .

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Action & Scientific Rationale
Reduced Potency or Failed Reaction Degradation of the compound due to improper storage.Verify storage conditions (see Section III for details). Test the purity of the stored acid using techniques like NMR or HPLC to check for the appearance of degradation products. If significant degradation is observed, it is recommended to procure a fresh batch and strictly adhere to the recommended storage protocols. The terminal alkyne and alpha-hydroxy acid moieties are susceptible to decomposition, leading to a lower concentration of the active starting material.
Discoloration of the Solid (Yellowing/Browning) Exposure to light, air (oxygen), or trace impurities leading to photo-oxidation or polymerization of the alkyne group.Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to ambient light and air during handling. The terminal alkyne is susceptible to oxidative degradation and polymerization, which can be initiated by light and oxygen, often resulting in colored byproducts.
Inconsistent Analytical Results (e.g., extra peaks in NMR/HPLC) Presence of degradation products such as water from hydrolysis, polymeric impurities, or byproducts from thermal decomposition.Purify the material if possible; recrystallization from a suitable non-polar solvent may be an option, but must be done at low temperatures to avoid thermal degradation. For future use, it is best practice to aliquot the fresh material into smaller, single-use vials to minimize repeated exposure of the bulk stock to atmospheric moisture and air.
Poor Solubility in Expected Solvents Formation of insoluble polymeric materials from the alkyne functionality.Confirm the purity and dryness of the solvent. If the solubility issue persists with a fresh, dry solvent, it is a strong indicator of compound degradation and polymerization. A fresh sample of this compound is recommended.
Pressure Buildup in Storage Container Decomposition of the compound, potentially leading to the release of gaseous byproducts like carbon dioxide from decarboxylation.If pressure buildup is suspected, vent the container with extreme caution in a well-ventilated fume hood. This is a sign of significant degradation, and the material should be disposed of according to institutional safety guidelines. The alpha-hydroxy acid moiety can be prone to decarboxylation, especially at elevated temperatures.

III. Frequently Asked Questions (FAQs)

Storage & Stability

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

Parameter Condition Reasoning
Temperature Freezer (-20°C) or refrigerated (2-8°C)[1]Minimizes thermal degradation, including potential decarboxylation of the alpha-hydroxy acid and polymerization of the alkyne.
Atmosphere Inert gas (Argon or Nitrogen)Protects the sensitive terminal alkyne from oxidation and moisture-induced degradation.
Light Dark (Amber vial or wrapped in foil)Prevents light-induced degradation pathways.
Moisture Dry (Hygroscopic)The compound is hygroscopic and can absorb atmospheric moisture, which may lead to hydrolysis or catalyze other degradation reactions.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways are driven by its functional groups:

  • Thermal Decomposition: As an alpha-hydroxy acid, it can undergo intermolecular dehydration to form a lactide, or decarboxylation upon heating. The related compound, 2-butynoic acid, is known to have the potential for thermal runaway at elevated temperatures.

  • Oxidative Cleavage: The terminal alkyne is susceptible to oxidative cleavage by atmospheric oxygen, especially in the presence of trace metal impurities, which can lead to the formation of carboxylic acid byproducts.[2][3][4][5]

  • Polymerization: Terminal alkynes can undergo polymerization, which can be initiated by heat, light, or impurities.

  • Hydrolysis: Due to its hygroscopic nature, absorbed water can potentially hydrolyze the carboxylic acid or participate in other degradation reactions.

Below is a simplified diagram illustrating these potential degradation pathways.

References

Technical Support Center: Enhancing Cellular Uptake of 2-Hydroxy-3-butynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydroxy-3-butynoic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this molecule and wish to optimize its delivery into cells. We will explore the underlying scientific principles, troubleshoot common experimental hurdles, and provide detailed protocols to improve the efficiency of cellular uptake.

Section 1: Foundational Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding this compound and the challenges associated with its cellular delivery.

Q1: What is this compound and what are its key physicochemical properties?

This compound is a small organic molecule with both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group.[1] These groups make the molecule polar and likely hydrophilic, meaning it readily dissolves in water but struggles to cross the lipid-based membranes of cells.[2] Its small size, however, may allow for transport via specific cellular machinery.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₄H₄O₃ [1][3][4]
Molecular Weight ~100.07 g/mol [3][4]
Physical State Solid (White to Light yellow powder) [1][3]
Key Functional Groups Carboxylic Acid, Hydroxyl, Alkyne [1]
Predicted Nature Hydrophilic / Polar Inferred from functional groups

| CAS Number | 38628-65-8 |[3][4] |

Q2: Why is the cellular uptake of a hydrophilic molecule like this compound inherently inefficient?

The primary barrier to cellular entry is the plasma membrane, a phospholipid bilayer that is hydrophobic (water-repelling) at its core.[5][6] Hydrophilic molecules, which are polar and carry charges, cannot easily pass through this lipid environment via simple diffusion. This poor membrane permeability is a common challenge that limits the bioavailability and efficacy of many small-molecule drugs.[6][7] Therefore, strategies are required to either circumvent or utilize specific transport mechanisms to get the molecule inside the cell.

Q3: What are the likely biological mechanisms for this compound uptake?

For a small molecule like this compound, two primary routes into the cell are plausible, though one is far more likely than the other.

  • Passive Diffusion: This involves the molecule directly crossing the lipid bilayer. Due to its hydrophilic nature, this pathway is expected to be extremely inefficient.

  • Facilitated Diffusion/Active Transport: This involves the molecule being recognized and transported by specific proteins embedded in the cell membrane. Given its structure as a short-chain monocarboxylate, the most probable candidates are Monocarboxylate Transporters (MCTs) .[8][9] The SLC16A family of transporters (including MCT1-4) are responsible for the proton-linked movement of molecules like lactate, pyruvate, and other monocarboxylates across cell membranes.[9][10][11] Investigating the role of MCTs is a critical first step in understanding and optimizing uptake.

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HBA This compound MCT Monocarboxylate Transporter (MCT) HBA->MCT Primary Pathway: Transporter-Mediated HBA->LipidBilayer Inefficient Pathway: Passive Diffusion HBA_in Intracellular This compound MCT->HBA_in LipidBilayer->HBA_in

Potential cellular uptake pathways for this compound.
Q4: How can I accurately measure the intracellular concentration of this compound?

Quantifying how much of your compound gets into cells is a critical step. Different methods offer trade-offs in sensitivity, throughput, and the type of information they provide.

Table 2: Comparison of Cellular Uptake Measurement Techniques

Technique Principle Pros Cons
LC-MS/MS Separates molecules by chromatography and identifies them by mass-to-charge ratio after cell lysis. Gold standard for quantification; highly sensitive and specific; no labeling required.[12][13] Destructive to cells; lower throughput; requires specialized equipment.
Fluorescence Microscopy Visualizes the location of a fluorescently-tagged version of the molecule within the cell. Provides spatial information (subcellular localization); single-cell analysis.[14] Requires fluorescent labeling which may alter uptake; quantification can be complex.[15]
Flow Cytometry Measures fluorescence intensity of a labeled compound in a large population of individual cells. High-throughput; quantitative on a per-cell basis. Requires fluorescent labeling; provides population averages, not absolute concentration.[15]

| Radiolabeling | Uses a radioactive isotope (e.g., ¹⁴C or ³H) incorporated into the molecule and measures radioactivity in cell lysates. | Highly sensitive and quantitative. | Requires handling of radioactive materials; destructive to cells. |

For most applications, LC-MS/MS is the recommended method for accurate, label-free quantification of intracellular this compound.

Section 2: Troubleshooting Guide for Low Cellular Uptake

This section is structured to help you diagnose and solve the common problem of low intracellular accumulation of this compound.

Troubleshooting_Workflow Start Problem: Low Intracellular Concentration Step1 Q: Are my basic parameters optimized? Start->Step1 Action1 A: Perform Dose-Response & Time-Course Experiments Step1->Action1 No Step2 Q: Is uptake mediated by a transporter? Step1->Step2 Yes Action1->Step2 Action2 A: Test with MCT Inhibitors (e.g., α-cyano-4-hydroxycinnamate) Step2->Action2 Likely Step3 Q: Can I use an advanced delivery system? Step2->Step3 Unlikely Action2->Step3 Action3a A: Encapsulate in Nanoparticles (e.g., Liposomes) Step3->Action3a Action3b A: Use Cell-Penetrating Peptides (CPPs) Step3->Action3b End Outcome: Improved Cellular Uptake Action3a->End Action3b->End

A logical workflow for troubleshooting and improving cellular uptake.
Part A: Optimizing Direct Administration

Before moving to complex delivery systems, it's essential to ensure you have optimized the direct application of the compound.

Q: My uptake is low at my standard time point and concentration. Have I optimized the basic experimental parameters?

Causality: Cellular uptake is a dynamic process that is dependent on both the concentration of the compound outside the cell and the incubation time.[16][17] Transporter-mediated uptake can become saturated at high concentrations, and the intracellular concentration will change over time as uptake and potential efflux reach equilibrium. Failure to characterize these parameters can lead to experiments being performed under suboptimal conditions.

Solution: Perform Time-Course and Dose-Response Studies.

  • Time-Course Experiment: To find the optimal incubation duration, measure the intracellular concentration of this compound at multiple time points (e.g., 5, 15, 30, 60, 120 minutes) while keeping the extracellular concentration constant. This will reveal how quickly the molecule is taken up and when a steady-state is reached.[18]

  • Dose-Response Experiment: To find the optimal concentration, incubate cells with a range of concentrations (e.g., from low micromolar to millimolar) for the optimal time determined above. This will show whether the uptake mechanism is saturable, which is a hallmark of transporter-mediated processes.[17]

Q: I've optimized time and concentration, but uptake is still modest. How can I test if a monocarboxylate transporter (MCT) is involved?

Causality: If uptake is mediated by an MCT, then other molecules that are known substrates or inhibitors of these transporters will compete with this compound for transport, thereby reducing its uptake.[19] This competitive inhibition is a powerful tool for providing evidence of a specific transport mechanism.

Solution: Use Known MCT Inhibitors.

Perform a competitive uptake assay. Pre-incubate your cells with a known MCT inhibitor and then add this compound. A significant reduction in uptake compared to a control without the inhibitor strongly suggests MCT involvement.

Table 3: Common Inhibitors for Monocarboxylate Transporters

Inhibitor Target(s) Typical Working Concentration Source
α-cyano-4-hydroxycinnamate (CHC) MCT1, MCT2, MCT4 0.5 - 5 mM [10][19]
Phloretin MCT1, MCT2 100 - 200 µM [19]

| Quercetin | MCT1 | 50 - 100 µM | |

Note: Always perform a toxicity assay (e.g., MTT or LDH) to ensure the inhibitor concentration used is not cytotoxic to your cell line.

Part B: Advanced Delivery Strategies

If optimizing direct administration is insufficient, advanced delivery platforms can be used to bypass traditional uptake barriers.

Q: How can I use nanoparticles to overcome poor membrane permeability?

Causality: Nanoparticle-based systems, such as liposomes or polymeric nanoparticles, can encapsulate hydrophilic molecules like this compound within their aqueous core.[][21] These carriers protect the molecule and facilitate its entry into the cell, typically via endocytosis, a process where the cell membrane engulfs the nanoparticle.[22][23] This effectively acts as a "Trojan horse," bypassing the need for the free molecule to cross the lipid bilayer directly.

Solution: Formulate this compound in a Nanocarrier System.

Liposomes are an excellent starting point due to their biocompatibility and relative ease of formulation.

  • Strategy: Encapsulate an aqueous solution of this compound within liposomes composed of lipids like phosphatidylcholine (PC) and cholesterol. The resulting formulation can then be added to your cell culture.

  • Benefit: This approach can dramatically increase the intracellular concentration of hydrophilic cargo.[24][25][26] Different types of nanoparticles can offer advantages like controlled release or targeting to specific cell types.[27][28]

Q: What are Cell-Penetrating Peptides (CPPs) and can they help deliver my molecule?

Causality: Cell-penetrating peptides are short peptides (typically 5-30 amino acids) rich in basic amino acids like arginine and lysine.[29] They are able to traverse the cell membrane and can carry molecular cargo with them.[30][31] The mechanism can involve direct translocation across the membrane or by promoting endocytotic uptake.[31][32] By attaching this compound to a CPP (covalent conjugation) or by simply co-incubating them (non-covalent complex), you can leverage the peptide's cell-penetrating ability to enhance delivery.

Solution: Use a CPP as a Delivery Vector.

  • Strategy 1 (Co-incubation): A simple first approach is to co-incubate a well-characterized CPP (e.g., TAT peptide, Penetratin, or oligoarginine) with this compound in your cell culture medium. The electrostatic interactions between the cationic peptide and your potentially anionic molecule may form complexes that are more readily taken up by cells.

  • Strategy 2 (Conjugation): For a more robust approach, covalently link this compound to a CPP. This ensures the cargo is delivered along with the peptide and can significantly enhance uptake efficiency.[33]

Section 3: Key Experimental Protocols

Protocol 1: General Cellular Uptake Assay using LC-MS/MS

This protocol provides a framework for quantifying the intracellular concentration of this compound.

  • Cell Seeding: Plate cells in a 6-well or 12-well plate and grow to ~90% confluency.

  • Treatment: Aspirate the growth medium. Wash cells once with pre-warmed phosphate-buffered saline (PBS). Add pre-warmed medium containing the desired concentration of this compound.

  • Incubation: Incubate the plate at 37°C for the desired amount of time (as determined by your time-course experiment).

  • Termination of Uptake: To stop the uptake process, aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS. This removes any compound adhering to the outside of the cells and the cold temperature halts membrane transport.[13]

  • Cell Lysis & Extraction:

    • Add a known volume of a cold extraction solvent (e.g., 80:20 methanol:water) to each well.

    • Scrape the cells and collect the lysate into a microcentrifuge tube.

    • It is crucial to include an internal standard at this step for accurate quantification by LC-MS/MS.

  • Sample Preparation: Vortex the lysate thoroughly. Centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

  • Normalization: In a parallel well, count the number of cells using a hemocytometer or an automated cell counter. Express your final result as the amount of compound per million cells (e.g., pmol/10⁶ cells).

Protocol 2: Investigating Transporter-Mediated Uptake with Inhibitors

This protocol modifies Protocol 1 to test for the involvement of MCTs.

  • Cell Seeding: Follow Step 1 from Protocol 1.

  • Pre-incubation with Inhibitor:

    • Aspirate the growth medium and wash once with pre-warmed PBS.

    • Add medium containing the MCT inhibitor (e.g., 2 mM CHC) and incubate for 30 minutes at 37°C.

    • Include a "vehicle control" group that receives medium with the same concentration of solvent (e.g., DMSO) used for the inhibitor.

  • Co-incubation: Add this compound directly to the inhibitor-containing medium (do not wash the inhibitor out). The final concentration of the compound should be the same across all wells.

  • Incubation: Incubate for the optimal time determined previously.

  • Termination & Analysis: Follow Steps 4-8 from Protocol 1.

  • Interpretation: Compare the intracellular concentration of this compound in the inhibitor-treated group to the vehicle control group. A statistically significant decrease suggests uptake is mediated by the targeted transporter.

Protocol 3: Validating Uptake with Fluorescence Microscopy

This protocol is for visualizing cellular uptake, assuming a fluorescently labeled analog of this compound is available.

  • Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.

  • Treatment: Wash cells with pre-warmed medium and then add medium containing the fluorescently-labeled compound.

  • Incubation: Incubate at 37°C for the desired time.

  • Staining (Optional): To visualize the cell boundaries and nucleus, you can add cell-permeable dyes like Hoechst 33342 (for the nucleus) and a membrane dye (e.g., CellMask™) in the final 15-30 minutes of incubation.

  • Washing: Gently wash the cells three times with pre-warmed PBS or live-cell imaging solution to remove extracellular fluorescence.

  • Imaging: Immediately image the live cells using a confocal or fluorescence microscope. Acquire images in the channel for your fluorescent analog, as well as for the nuclear and membrane stains if used.

  • Interpretation: Observe the localization of the fluorescence signal. Is it diffuse throughout the cytoplasm? Concentrated in specific organelles? Co-localized with the plasma membrane? This provides qualitative validation of cellular entry.

References

"minimizing off-target effects of 2-Hydroxy-3-butynoic acid in biological systems"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects in Biological Systems

Welcome to the technical support center for 2-Hydroxy-3-butynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for the rigorous use of this chemical probe. Our goal is to equip you with the strategies and troubleshooting tools necessary to minimize off-target effects, ensuring the data you generate is both accurate and reproducible.

This compound, also known as α-hydroxybutynoate, is a valuable tool for studying specific biological pathways. It is a known suicide inactivator of the FAD-containing flavoenzyme D-lactate dehydrogenase[1]. However, like any small molecule inhibitor, its utility is directly tied to its specificity. The presence of a reactive terminal alkyne and a carboxylic acid functional group means that at inappropriate concentrations or without proper controls, it can interact with unintended proteins, leading to ambiguous or misleading results. This guide provides a proactive approach to experimental design and a reactive framework for troubleshooting unexpected outcomes.

Part 1: Proactive Experimental Design: A First Line of Defense

The most effective way to deal with off-target effects is to prevent them from confounding your experiments in the first place. A well-designed experiment with integrated controls is a self-validating system.

Frequently Asked Questions: Experimental Setup

Q1: What is the most critical first step when using this compound in a new cellular system?

A1: The first and most crucial step is to perform a dose-response experiment. The goal is to identify the minimum concentration of this compound that elicits the desired on-target effect. Using concentrations that are too high is the most common reason for observing off-target effects. We recommend starting with a wide concentration range (e.g., from nanomolar to high micromolar) and measuring a proximal biomarker of target engagement. For example, if you are studying its effect on a specific metabolic pathway, measure the levels of a key metabolite in that pathway. The ideal concentration for your experiments will be on the steep part of the dose-response curve, not the plateau, where off-target effects are more likely to occur.[2]

Q2: Beyond a vehicle control, what other control compounds should I use?

A2: This is essential for validating that the observed phenotype is due to the modulation of your intended target. The gold standard is to use an inactive, structural analog of your probe. This compound should be chemically similar to this compound but should not engage the target protein. Any phenotype observed with the active probe but not with the inactive control is more likely to be an on-target effect.

  • Recommended Controls for this compound:

    • 2-Hydroxy-3-butenoic acid (CAS 600-17-9): This analog possesses a double bond instead of the reactive triple bond, which may reduce or eliminate its activity against the target enzyme.[3]

    • 3-Butynoic acid (CAS 2345-51-9): This compound lacks the hydroxyl group at the C2 position, which could be critical for binding to the active site of the target.[4][5]

The logic behind using these controls is to isolate the effects of the specific chemical moieties responsible for the desired activity.

Part 2: Troubleshooting Guide: When Things Don't Go as Planned

Even with careful planning, experiments can yield unexpected results. This section provides a framework for diagnosing potential off-target effects.

Q3: I've treated my cells with this compound and am seeing widespread cell death, even at concentrations where I expect target engagement. Is this an off-target effect?

A3: It is highly likely. Widespread cytotoxicity, especially at concentrations close to the EC50 for your target, often points to off-target activity or non-specific reactivity. The terminal alkyne in this compound can be reactive, potentially leading to covalent modification of numerous proteins.

Troubleshooting Steps:

  • Repeat the Dose-Response Curve: Correlate the concentration at which you see toxicity with the concentration required for target engagement. If they are very close, the therapeutic window is narrow.

  • Use Your Controls: Test the inactive analogs (e.g., 2-Hydroxy-3-butenoic acid) at the same concentration. If the inactive analog does not cause cytotoxicity, it strengthens the hypothesis that the toxicity is an off-target effect of this compound's specific structure.

  • Time-Course Experiment: Reduce the incubation time. Off-target effects, particularly those leading to toxicity, can be time-dependent. Determine if you can observe the on-target phenotype at an earlier time point before widespread cell death occurs.

Q4: I am not observing the expected biological phenotype, even at high concentrations of the probe. How can I confirm that the compound is engaging its intended target in my system?

A4: Lack of a phenotype does not necessarily mean the probe isn't working. The biological context may be different, or the target may not be critical for the phenotype you are measuring. First, you must confirm target engagement.[2]

Recommended Protocol: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method to verify that a compound binds to its target protein in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Culture your cells to the desired confluency. Treat one set of cells with an effective concentration of this compound and another set with the vehicle control (e.g., DMSO). Incubate for the desired time.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into several PCR tubes for each condition (vehicle and treated).

  • Heat Shock: Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2-3°C increments). One aliquot for each condition should be kept on ice as an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant by Western Blot or another quantitative protein detection method.

  • Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the this compound-treated samples, if the compound is binding to the target, the protein will be stabilized, and you will observe more soluble protein at higher temperatures compared to the vehicle control.

Q5: My results are inconsistent between experiments. What could be the cause?

A5: Inconsistency can arise from several factors. When troubleshooting, it's often best to start by repeating the experiment and confirming the basics.[6][7]

  • Compound Stability: Ensure your stock solution of this compound is stable. Is it stored correctly (cool, dark, and dry)? Consider performing a stability study if you suspect degradation.[8]

  • Cellular State: The metabolic state of your cells can influence their response. Ensure you are using cells at a consistent passage number and confluency.

  • Controls are Key: Always include positive and negative controls in every experiment. A positive control for your assay ensures the system is working, while a negative control confirms the specificity of the observed effect.[7]

Part 3: Data Interpretation and Advanced Validation

Properly interpreting your data requires a holistic view of all your control experiments. The following table and workflow provide a structured approach to data analysis.

Data Presentation: Summary of Control Experiments
Control TypePurposeExpected Outcome if Phenotype is On-TargetPotential Pitfall if Ignored
Vehicle Control Establishes the baseline cellular response.No change in phenotype compared to untreated cells.Inability to distinguish compound effect from solvent effect.
Inactive Analog Differentiates on-target from off-target effects.The inactive analog does not produce the phenotype.Misattribution of an off-target effect to the intended target.
Positive Control Validates that the biological assay is working.A known modulator of the pathway produces the expected effect.False negative results due to assay failure.
Orthogonal Probe Confirms the phenotype with a different chemical scaffold.A structurally different inhibitor of the same target reproduces the phenotype.The observed phenotype might be specific to the chemotype of your probe, not the target.[9]
Mandatory Visualization: Workflow for Investigating Off-Target Effects

The following diagram illustrates a logical workflow for identifying and validating a potential off-target effect.

Off_Target_Workflow start Unexpected Phenotype Observed (e.g., Toxicity, Conflicting Data) dose_response Step 1: Confirm Dose-Response Is the effect concentration-dependent? start->dose_response controls Step 2: Test Control Compounds Does the inactive analog show the same effect? dose_response->controls  Yes   target_engagement Step 3: Confirm Target Engagement Use CETSA or a proximal biomarker assay. controls->target_engagement  No   off_target Conclusion: Phenotype is Likely OFF-TARGET controls->off_target  Yes, inactive analog  has the same effect   on_target Conclusion: Phenotype is Likely ON-TARGET target_engagement->on_target  Yes, engagement confirmed   re_evaluate Re-evaluate Hypothesis or seek orthogonal methods (e.g., RNAi, CRISPR) target_engagement->re_evaluate  No, target not engaged   proteomics Advanced Step: Identify Off-Target Proteins (e.g., Chemoproteomics) off_target->proteomics

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

The Logic of Controls: A Visual Explanation

This diagram illustrates how using both an active probe and an inactive control allows researchers to parse on-target vs. off-target effects.

Control_Logic probe_node Active Probe Binds to Target A (On-Target) Binds to Protein X (Off-Target) phenotype_A Phenotype A probe_node->phenotype_A Causes phenotype_B Phenotype B probe_node->phenotype_B Causes control_node Inactive Control Does NOT Bind to Target A May or may not bind to Protein X control_node->phenotype_B Causes explanation1 Phenotype A is only caused by the Active Probe. Therefore, it is likely an ON-TARGET effect. explanation2 Phenotype B is caused by both the Active Probe and the Inactive Control. Therefore, it is likely an OFF-TARGET effect.

Caption: Differentiating on-target from off-target effects using controls.

By implementing these rigorous control strategies and troubleshooting frameworks, researchers can use this compound with greater confidence, leading to more reliable and impactful scientific discoveries.

References

Technical Support Center: Purification Strategies for 2-Hydroxy-3-butynoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Hydroxy-3-butynoic acid and its structural analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile chiral building block. This compound is a valuable synthon, but its unique structural features—a carboxylic acid, a secondary alcohol, a terminal alkyne, and a chiral center—present distinct purification challenges.[1][2] These include potential thermal instability, difficulties in achieving high enantiomeric purity, and chromatographic complications.

This guide provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to help you navigate these challenges effectively.

Part 1: Foundational Purification Strategy

This section addresses the initial decision-making process when faced with a crude reaction mixture containing the target compound.

FAQ: Choosing Your Primary Purification Method

Question: I have a crude solid of this compound. Should I start with recrystallization or column chromatography?

Answer: The choice depends on the impurity profile and the scale of your reaction. For this class of compounds, which are typically crystalline solids[1][3], recrystallization is often the more effective and scalable initial purification step compared to chromatography.[4] It excels at removing both highly polar and non-polar impurities in a single, efficient operation. However, chromatography is indispensable when dealing with impurities of similar polarity to the product or for final polishing.

The following decision tree provides a general workflow for selecting your purification strategy.

G start Crude Product (this compound) is_solid Is the crude material a solid? start->is_solid purity_check Assess Purity (TLC, NMR, HPLC) is_solid->purity_check Yes is_oil Liquid/Oil is_solid->is_oil No high_purity Purity >90%? purity_check->high_purity recrystallize Strategy 1: Recrystallization (High efficiency for bulk removal) high_purity->recrystallize Yes low_purity Purity <90% or structurally similar impurities? high_purity->low_purity No chiral_check Is Chiral Resolution Required? recrystallize->chiral_check chromatography Strategy 2: Column Chromatography (For complex mixtures) low_purity->chromatography Yes chromatography->chiral_check is_oil->chromatography final_product Achiral Final Product (>98% Purity) chiral_check->final_product No resolve Strategy 3: Chiral Resolution (Diastereomeric Salts or Chiral HPLC) chiral_check->resolve Yes enantiopure_product Enantiopure Final Product (>99% Purity, >99% e.e.) resolve->enantiopure_product

Caption: Workflow for selecting a purification strategy.

Part 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique based on the principle that the solubility of most solids increases with temperature.[5] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[6]

FAQ: Common Recrystallization Problems

Question: I've tried several solvents, but my compound "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common with compounds that have relatively low melting points or when the solution is cooled too quickly.[7]

  • Causality: The high concentration of the solute upon cooling leads to supersaturation, but the thermal energy is still too high for an ordered crystal lattice to form. Impurities can also suppress the melting point, exacerbating the issue.

  • Solutions:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling is a primary cause of oiling out.[6]

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.

    • Change Solvent System: Use a solvent with a lower boiling point. This ensures the solution cools to a lower temperature before becoming saturated. Alternatively, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and slowly add a "poor" or "anti-solvent" (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop of the good solvent to clarify and then cool slowly.[7][8]

Question: My product won't crystallize at all, even after cooling in an ice bath. What are my options?

Answer: Failure to crystallize usually means the solution is not supersaturated, either because too much solvent was used or the compound is extremely soluble in the chosen solvent.

  • Solutions:

    • Induce Crystallization:

      • Seeding: Add a tiny seed crystal of the pure compound to the cold solution to provide a nucleation site.[6]

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation points for crystal growth.

    • Reduce Solvent Volume: If induction fails, you have likely used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, attempt to cool and crystallize again.

    • Change Solvent: If the compound is highly soluble even in the cold solvent, that solvent is not suitable for recrystallization. Refer to the solvent selection table below to choose a less polar or different class of solvent.

SolventBoiling Point (°C)Polarity IndexSuitability for this compound
Water10010.2Good for highly polar compounds, but may require a co-solvent like ethanol or acetone.[8]
Ethanol784.3Often a good starting point, miscible with water.
Ethyl Acetate774.4Excellent general-purpose solvent for moderately polar compounds.
Acetone565.1Good solvent, but its low boiling point can be a drawback.
Dichloromethane403.1Useful for less polar derivatives; low boiling point.
Toluene1112.4Good for less polar compounds; often used in solvent pairs with hexane.[7]
Hexane/Heptane69 / 980.1Typically used as an "anti-solvent" in a solvent pair system.[7][8]

Part 3: Troubleshooting Chromatography

Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[9][10] For acidic compounds like this compound, interactions with the stationary phase can be problematic.

FAQ: Common Chromatography Problems

Question: My compound is streaking or tailing badly on my silica gel TLC plate and column. How can I get sharp bands?

Answer: Streaking of carboxylic acids on silica gel is a classic problem. It is caused by the acidic nature of your compound interacting with the slightly acidic silanol (Si-OH) groups on the silica surface. This leads to a non-uniform distribution and slow, uneven elution.

  • Causality: The carboxyl group can deprotonate and ionically bind to the silica, or engage in strong hydrogen bonding, causing it to "stick" and elute slowly and broadly.

  • Solution: Acidify the Mobile Phase. The most reliable solution is to add a small amount of a volatile acid to your eluent system.

    • Typical Additives: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexane).

    • Mechanism: The added acid protonates the silanol groups on the silica surface and ensures your carboxylic acid remains in its neutral, protonated form. This minimizes strong ionic interactions and leads to sharp, well-defined bands. This principle applies to both TLC and column chromatography.[11]

Question: I am not getting good separation between my product and an impurity with a similar Rf value. How can I improve the resolution?

Answer: Improving resolution requires modifying the selectivity of your chromatographic system. This involves changing the mobile phase composition to better exploit subtle differences in the polarity and functionality of the compounds.

  • Solutions:

    • Decrease the Eluent Strength: If the spots are too high on the TLC plate (Rf > 0.5), decrease the proportion of the polar solvent (e.g., move from 50% ethyl acetate in hexane to 30%). This will increase retention on the stationary phase and may improve separation.

    • Change Solvent Polarity: Instead of just changing the ratio, change the solvent itself. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity. Different solvents interact differently with your compounds and the stationary phase.

    • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase.

      • Reverse-Phase (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water) is used.[9] This is an excellent alternative and is often used in HPLC for analyzing these types of acids.[12]

      • Alumina (Neutral or Basic): While less common for acids, it can sometimes provide different selectivity.

Part 4: Chiral Purification Strategies

Since this compound is chiral, obtaining a single enantiomer is often the ultimate goal, particularly in drug development where enantiomers can have different pharmacological effects.[13]

FAQ: Resolving Enantiomers

Question: What is the most common method for resolving a racemic mixture of this compound on a preparative scale?

Answer: The most common and cost-effective method for preparative-scale chiral resolution is the formation of diastereomeric salts followed by fractional crystallization.[14][15] This technique avoids the high cost of preparative chiral chromatography.

  • Principle: The racemic acid (a mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral base (e.g., R-amine). This forms a mixture of two diastereomeric salts: (R-acid, R-amine) and (S-acid, R-amine). Diastereomers have different physical properties, including solubility, and can therefore be separated by conventional techniques like recrystallization.[15]

G start Racemic Acid (R-Acid + S-Acid) react React with Chiral Base (e.g., R-Base) start->react salts Mixture of Diastereomeric Salts (R-Acid:R-Base) + (S-Acid:R-Base) react->salts crystallize Fractional Crystallization (Exploit solubility difference) salts->crystallize solid Less Soluble Salt (e.g., S-Acid:R-Base) crystallize->solid mother_liquor Mother Liquor (Enriched in R-Acid:R-Base) crystallize->mother_liquor liberate1 Acidify & Extract solid->liberate1 liberate2 Acidify & Extract mother_liquor->liberate2 product1 Enantiopure S-Acid liberate1->product1 product2 Enantiopure R-Acid liberate2->product2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Question: I am trying to resolve my acid with (R)-1-phenylethylamine, but both diastereomeric salts are crystallizing together. What can I do?

Answer: This is a common issue, as successful separation is highly dependent on a significant solubility difference between the diastereomers, which is difficult to predict.[14]

  • Solutions:

    • Screen Resolving Agents: The choice of the chiral base is critical. You must screen a variety of commercially available chiral amines (or acids, if resolving a basic derivative). Common choices include:

      • (R)- or (S)-1-phenylethylamine

      • Brucine (an alkaloid)[14]

      • (1R,2R)- or (1S,2S)-pseudoephedrine

      • Cinchona alkaloids (cinchonidine, quinidine)

    • Screen Solvents: The solvent used for the crystallization is just as important as the resolving agent. Systematically screen a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, and aqueous mixtures thereof) to find a system where one diastereomer is sparingly soluble while the other remains in solution.

Part 5: Stability and Purity Assessment

Question: Are there any stability concerns I should be aware of when purifying this compound?

Answer: Yes. While the hydroxy-acid itself is generally stable under standard conditions, related compounds like 2-butynoic acid (tetrolic acid) have been shown to have the potential for thermal runaway at elevated temperatures.[16][17] Short-path distillation, while effective for some compounds, is not recommended for butynoic acids due to this risk.[16] Purification should rely on crystallization or chromatography at or near ambient temperature. The terminal alkyne is also a reactive functional group and can be sensitive to certain metals or harsh pH conditions.

Question: How do I reliably assess the final chemical and enantiomeric purity of my product?

Answer: A combination of techniques is required for a complete purity assessment.

  • Chemical Purity (Impurity Profiling):

    • High-Performance Liquid Chromatography (HPLC-UV): This is the gold standard for purity assessment. A reverse-phase method using a C18 column with an acidified water/acetonitrile mobile phase is typically effective. Purity is determined by the area percentage of the main peak.[18]

    • Quantitative NMR (qNMR): This provides an absolute purity determination without needing a specific reference standard of your compound. An internal standard of known purity is added to a precisely weighed sample, and the purity is calculated by comparing the integration of specific protons.[18]

  • Enantiomeric Purity (Enantiomeric Excess - e.e.):

    • Chiral HPLC: This is the most accurate method. The sample is run on a chiral stationary phase (CSP) that can differentiate between the two enantiomers, resulting in two separate peaks.[13][19] The e.e. is calculated from the area of the two peaks: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

    • NMR with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent to the NMR sample can cause the signals for the two enantiomers to split, allowing for determination of the enantiomeric ratio by integration.

Detailed Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., ethyl acetate) dropwise at room temperature until the solid dissolves. If it dissolves easily, the solvent is too good. Find a solvent where the solid is sparingly soluble at room temperature but dissolves completely upon heating.

  • Dissolution: Place 1.0 g of the crude, solid acid into a 50 mL Erlenmeyer flask. Add the chosen solvent (e.g., 10 mL of ethyl acetate) and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding the hot solvent portion-wise until all the solid has just dissolved.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (~1% by weight) of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[6]

  • Drying: Dry the crystals under high vacuum to a constant weight.

  • QC Check: Determine the melting point and assess purity by HPLC or NMR.

References

"addressing stability issues of 2-Hydroxy-3-butynoic acid in aqueous solutions"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Stability Issues in Aqueous Solutions

Introduction: The Challenge of a Bifunctional Molecule

2-Hydroxy-3-butynoic acid is a unique reagent characterized by two reactive functional groups: an α-hydroxy acid and a terminal alkyne. This bifunctionality, while synthetically useful, also presents inherent stability challenges in aqueous solutions. Understanding the potential degradation pathways is critical for obtaining reliable and reproducible experimental results. This guide will delve into the primary causes of instability and provide practical solutions for maintaining the quality of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: I've noticed a yellow or brownish discoloration in my this compound solution over time. What is the cause?

A1: Discoloration is a common indicator of degradation. The primary culprits are often oxidation and polymerization. The alkyne functional group is susceptible to oxidative processes, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. Additionally, alkynes can undergo polymerization, especially under certain conditions of heat or in the presence of catalytic impurities, leading to the formation of colored, higher molecular weight species.

Q2: My experimental results suggest a loss of potency of the this compound. What chemical changes could be responsible?

A2: A loss of potency, or a decrease in the effective concentration of the active molecule, can be attributed to several degradation pathways:

  • Oxidative Decarboxylation: The α-hydroxy acid moiety is prone to oxidation, which can lead to the cleavage of the molecule and the formation of smaller, inactive byproducts. This process can be accelerated by heat, high pH, and the presence of oxidizing agents.

  • Hydrolysis: While the molecule itself is not an ester, prolonged exposure to strongly acidic or basic conditions can catalyze other degradation reactions.

  • Polymerization: As mentioned, the alkyne group can polymerize, reducing the concentration of the monomeric, active form of the compound.

Q3: What are the ideal storage conditions for aqueous solutions of this compound?

A3: To maximize the shelf-life of your aqueous solutions, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of all potential degradation reactions.
Light Protected from light (Amber vials)Prevents photo-oxidation and other light-induced degradation.
Atmosphere Inert gas overlay (e.g., Argon, Nitrogen)Displaces oxygen to prevent oxidative degradation.
pH Slightly acidic (pH 4-6)Helps to minimize base-catalyzed degradation of the alkyne and potential decarboxylation.
Additives Consider antioxidants or chelating agentsCan be beneficial for long-term storage (see Troubleshooting Guide).

Q4: Can I autoclave my aqueous solution of this compound for sterilization?

A4: Autoclaving is not recommended . The high temperatures involved will significantly accelerate thermal degradation, including decarboxylation and polymerization, leading to a substantial loss of the compound's integrity. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Rapid Discoloration and/or Precipitation
  • Potential Cause A: Metal Ion Contamination. Trace metal ions in your water or from your glassware can catalyze oxidation and polymerization.

  • Recommended Action:

    • Use high-purity, metal-free water (e.g., Milli-Q or equivalent).

    • If possible, use plasticware or glassware that has been acid-washed to remove trace metals.

    • Consider the addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM), to sequester metal ions.[1][2]

  • Potential Cause B: Oxidative Stress. Exposure to atmospheric oxygen can initiate degradation.

  • Recommended Action:

    • Prepare solutions using deoxygenated water (sparged with an inert gas like argon or nitrogen).

    • For long-term storage, overlay the solution with an inert gas before sealing the container.

    • For applications where it will not interfere with downstream processes, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid.[3][4]

Issue 2: Inconsistent Analytical Results (e.g., Extra Peaks in HPLC/NMR)
  • Potential Cause: Presence of Degradation Products. The appearance of new peaks in your analytical chromatograms or spectra is a strong indication of degradation.

  • Recommended Action:

    • Confirm the identity of the new peaks, if possible, using techniques like mass spectrometry. This can help to identify the degradation pathway.

    • Prepare fresh solutions of this compound for your experiments.

    • If you suspect degradation is occurring during your experimental workflow, consider performing a forced degradation study to understand the stability of the molecule under your specific experimental conditions (see Experimental Protocols).

Visualizing Degradation and Experimental Workflow

Hypothesized Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound in an aqueous environment.

G cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_base Base-Catalyzed main This compound oxidation_product Oxidative Decarboxylation Products (e.g., Aldehydes, Carboxylic Acids) main->oxidation_product O2, Metal Ions, High pH, Heat, Light polymer Polymerized Products (Colored, Insoluble) main->polymer Heat, Light, Catalysts base_product Rearrangement/ Other Products main->base_product Strong Base

Caption: Hypothesized degradation pathways of this compound.

Experimental Workflow for a Forced Degradation Study

This workflow outlines the steps to assess the stability of this compound under various stress conditions.

G cluster_stress Apply Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Aliquot base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base Aliquot oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation Aliquot thermal Thermal Stress (e.g., 60°C in dark) start->thermal Aliquot photo Photostability (ICH Q1B guidelines) start->photo Aliquot analysis Analyze Samples by Stability-Indicating HPLC Method (at t=0, 1, 2, 4, 8, 24h) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Evaluate Data: - % Degradation - Identify Degradants - Determine Degradation Rate analysis->data

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution with enhanced stability.

  • Deoxygenation of Solvent: Sparge high-purity water with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of this compound in a clean vessel.

  • Dissolution: Add the deoxygenated water to the solid and dissolve completely by gentle mixing.

  • (Optional) Addition of Stabilizers:

    • For metal chelation: Add a pre-calculated volume of a concentrated EDTA stock solution to achieve a final concentration of 0.1 mM.

    • For antioxidant protection: Add a small amount of a suitable antioxidant that will not interfere with your application.

  • pH Adjustment: If necessary, adjust the pH to be within the 4-6 range using a dilute acid or base.

  • Storage: Transfer the solution to a sterile, amber glass vial. Overlay the headspace with argon or nitrogen before sealing tightly. Store at 2-8°C.

Protocol 2: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under stress conditions, as recommended by ICH guidelines.[5][6][7][8]

  • Sample Preparation: Prepare a solution of this compound in water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the solution into separate, appropriate containers for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate the solution at 60°C in a calibrated oven, protected from light.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines. Include a dark control.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Column Temperature: 25-30°C.

References

Technical Support Center: Strategies for Preventing Side Reactions of the Alkyne Group in 2-Hydroxy-3-butynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydroxy-3-butynoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile yet challenging molecule. Its unique structure, containing a terminal alkyne, an α-hydroxy group, and a carboxylic acid, presents specific challenges in achieving chemoselectivity. This guide provides in-depth, field-proven insights into troubleshooting and preventing common side reactions involving the alkyne functional group.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and modification of this compound and its derivatives.

Q1: I'm trying to perform a reaction on the carboxylic acid (e.g., esterification under acidic conditions), but I'm observing unexpected byproducts and low yield. What could be happening to the alkyne?

A: Under strongly acidic and aqueous conditions, the alkyne group is susceptible to hydration. This reaction, often catalyzed by trace metals or strong acids, leads to the formation of an enol intermediate which rapidly tautomerizes to a methyl ketone.[1][2] This converts your starting material into 2-hydroxy-3-oxobutanoic acid, a completely different molecule. To avoid this, consider using milder, anhydrous esterification methods (e.g., using DCC/DMAP or converting the acid to an acid chloride followed by reaction with the alcohol) or protecting the alkyne group before proceeding.

Q2: My reaction mixture turns dark brown or black, and I'm getting a complex mixture of products, especially when using copper or palladium catalysts. What is the likely cause?

A: This is a classic sign of oxidative homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling. In the presence of an oxidant (like air) and certain metal catalysts (particularly copper), the terminal alkyne can dimerize to form a 1,3-diyne. This process can continue, leading to polymerization and the dark, insoluble materials you are observing. To mitigate this, ensure your reaction is performed under a strictly inert atmosphere (N₂ or Argon) and use degassed solvents.

A: The issue lies in the relative acidity of the protons in this compound. The carboxylic acid proton (pKa ≈ 3-4) is the most acidic, followed by the hydroxyl proton (pKa ≈ 16-18), and finally the terminal alkyne proton (pKa ≈ 25).[3][4] A strong, non-selective base like n-BuLi will deprotonate the functional groups in this order: carboxyl first, then hydroxyl. You would need at least two equivalents of the base before you even begin to deprotonate the alkyne. This process can lead to a complex mixture of anionic species and potential side reactions, such as polymerization or reaction with your solvent (e.g., THF). To successfully perform reactions at the alkyne C-H bond, you must first protect the more acidic carboxyl and hydroxyl groups.[5]

Q4: What is the best general strategy to ensure the alkyne group remains intact during a multi-step synthesis?

A: The most robust and reliable strategy is to use a protecting group for the terminal alkyne.[6] This involves temporarily masking the acidic proton with a group that is stable to your intended reaction conditions.[7] After the desired transformations on other parts of the molecule are complete, the protecting group is selectively removed to regenerate the terminal alkyne. This approach provides the highest degree of control and prevents a wide range of potential side reactions.

Section 2: Troubleshooting Guide: Protecting Group Strategies

Protecting the terminal alkyne is often the most effective way to prevent undesired side reactions. This section details the why, when, and how of this critical technique.

Core Principle: The Protection/Deprotection Workflow

The fundamental concept is to mask the reactive terminal alkyne, perform chemistry elsewhere in the molecule, and then unmask the alkyne. This workflow ensures that the sensitive alkyne functionality does not interfere with or get consumed by reagents intended for other groups.

G Start This compound Protect Protect Terminal Alkyne (e.g., with TMS-Cl) Start->Protect Intermediate Protected Intermediate Protect->Intermediate React Perform Reaction on -COOH or -OH Group Intermediate->React Multiple Steps React->Intermediate Multiple Steps Deprotect Deprotect Alkyne (e.g., with TBAF) React->Deprotect Final Final Product Deprotect->Final

Caption: General workflow for using an alkyne protecting group.

Recommended Protecting Groups: Trialkylsilanes

Trialkylsilyl groups are the most common and versatile protecting groups for terminal alkynes due to their ease of introduction, tunable stability, and mild removal conditions.[8][9][10]

Protecting GroupCommon ReagentStabilityDeprotection ConditionsKey Insight
TMS (Trimethylsilyl)TMS-Cl, HMDSBase stable. Labile to mild acid and fluoride ions.K₂CO₃ in MeOH; TBAF in THF; mild aqueous acid.[7][9]Good for general protection; easily removed. May not be stable enough for reactions requiring strongly acidic conditions.
TIPS (Triisopropylsilyl)TIPS-Cl, TIPS-OTfMore sterically hindered, thus more stable to acid and hydrolysis than TMS.Requires stronger conditions for removal, typically TBAF in THF.Excellent choice when subsequent reaction steps involve mild to moderate acidity or chromatography on silica gel.
TBDMS (tert-Butyldimethylsilyl)TBDMS-ClStability is intermediate between TMS and TIPS. Generally robust.TBAF in THF. More stable to hydrolysis than TMS.A very common and reliable protecting group offering a good balance of stability and ease of removal.
Experimental Protocol 1: Protection of Alkyne with TMS

This protocol assumes the carboxylic acid and hydroxyl groups have been previously protected (e.g., as esters or silyl ethers) to prevent interference from the strong base.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or N₂), add the protected this compound derivative and anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir for 30 minutes at -78 °C. The formation of the lithium acetylide should be observed.

  • Silylation: Add chlorotrimethylsilane (TMS-Cl, 1.2 equivalents) dropwise to the solution. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.[7]

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Validation: Confirm successful protection via ¹H NMR (disappearance of the alkyne C-H proton signal around 2.5-3.0 ppm and appearance of a large singlet for the TMS group around 0.2 ppm) and Mass Spectrometry.

Experimental Protocol 2: Deprotection of TMS-Alkyne
  • Setup: Dissolve the TMS-protected compound in a suitable solvent like THF or methanol.

  • Fluoride-Mediated Deprotection: Add tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1M solution in THF) and stir at room temperature.[9] Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).

  • Alternative (Milder) Deprotection: For base-sensitive substrates, add potassium carbonate (K₂CO₃, 2-3 equivalents) to a solution of the substrate in methanol.[7][9] Stir at room temperature until completion.

  • Workup: Concentrate the reaction mixture. If using TBAF, the crude residue can often be purified directly by chromatography. If using K₂CO₃, add water and extract with an organic solvent. Dry the organic layer, concentrate, and purify as needed.

  • Validation: Confirm deprotection via ¹H NMR by observing the reappearance of the terminal alkyne proton signal.

Section 3: Troubleshooting Guide: Reaction Condition Optimization

While protection is often ideal, chemoselectivity can sometimes be achieved by carefully controlling reaction conditions.

Issue: Unwanted Deprotonation by Bases
  • Problem: You are attempting to use a base for a purpose other than alkyne deprotonation (e.g., a saponification or an elimination reaction), and you are consuming your starting material without success.

  • Root Cause Analysis: As detailed in the FAQ, the pKa hierarchy of the molecule dictates that the carboxyl and hydroxyl groups will react with bases first.[3]

  • Solution:

    • Stoichiometry: If using a strong base is unavoidable, you must account for the acidic protons. Use >2 equivalents of base to deprotonate the COOH and OH groups before the desired reaction can occur. This is often inefficient and can lead to side products.

    • Reagent Selection: Choose reagents that are not strongly basic. For example, for ester hydrolysis, use acid-catalyzed conditions instead of a strong base like NaOH if the alkyne must remain protonated.

Issue: Metal-Catalyzed Alkyne Dimerization
  • Problem: During a transition-metal-catalyzed reaction (e.g., Sonogashira, Heck), you observe significant formation of a diyne byproduct.

  • Root Cause Analysis: Terminal alkynes are prone to oxidative homocoupling, especially in the presence of Cu(I) salts and oxygen.

  • Solution:

    • Inert Atmosphere: Rigorously exclude oxygen. Use Schlenk line techniques or a glovebox. Ensure all solvents are thoroughly degassed by freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

    • Copper-Free Conditions: Where possible, use copper-free Sonogashira coupling protocols.

    • Additives: In some cases, adding a reducing agent or a specific ligand can suppress the homocoupling pathway.

G cluster_0 Desired Pathway: Cross-Coupling cluster_1 Side Reaction: Homocoupling A R-C≡C-H C R-C≡C-Ar A->C [Pd], [Cu] Base B Ar-X B->C D R-C≡C-H F R-C≡C-C≡C-R D->F [Cu], O₂ E R-C≡C-H E->F

Caption: Competing cross-coupling and homocoupling pathways for terminal alkynes.

References

Technical Support Center: Optimizing Detection of 2-Hydroxy-3-butynoic Acid-Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 2-Hydroxy-3-butynoic acid (HBA) in metabolic labeling and biomolecule detection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions. Our goal is to empower you to overcome experimental hurdles and achieve robust, reproducible results.

Introduction to this compound (HBA) Labeling

This compound is a valuable metabolic label due to its terminal alkyne group.[1][2] This alkyne serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with an azide-containing reporter molecule.[3] This highly selective reaction, known as "click chemistry," allows for the covalent attachment of fluorophores, biotin, or other tags to HBA-labeled biomolecules for downstream detection and analysis.[4][5][6]

The primary methods for detecting alkyne-labeled biomolecules are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8][9] CuAAC is a highly efficient reaction but requires a copper catalyst, which can be toxic to living cells.[10] SPAAC, on the other hand, is a copper-free alternative that utilizes a strained cyclooctyne, making it suitable for live-cell imaging.[7][10]

This guide will focus on troubleshooting and optimizing the detection of HBA-labeled biomolecules using both CuAAC and SPAAC methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for cell labeling?

The optimal concentration of HBA for cell labeling can vary depending on the cell type and experimental goals. A good starting point is to perform a dose-response experiment, testing a range of concentrations (e.g., 25-100 µM). The goal is to find the lowest concentration that provides a robust signal without causing significant cytotoxicity.

Q2: How long should I incubate my cells with HBA?

Incubation times can range from 4 to 24 hours.[11] Shorter incubation times are suitable for studying rapid metabolic processes, while longer times may be necessary for labeling less abundant biomolecules or for achieving a stronger signal. It is recommended to perform a time-course experiment to determine the optimal labeling period for your specific system.

Q3: Can I use HBA for in vivo labeling studies?

While in vivo applications of alkyne-based metabolic labeling are possible, they require careful optimization. The biodistribution, metabolism, and potential toxicity of HBA in a whole organism need to be considered. For in vivo studies, the copper-free SPAAC reaction is generally preferred to avoid copper-related toxicity.[7][10]

Q4: Which detection method, CuAAC or SPAAC, is better for my experiment?

The choice between CuAAC and SPAAC depends on your experimental needs:

  • CuAAC is generally faster and more efficient, making it a good choice for in vitro applications such as labeling proteins in cell lysates for in-gel fluorescence.[12][13]

  • SPAAC is the preferred method for live-cell imaging and in vivo studies due to its biocompatibility and the absence of a cytotoxic copper catalyst.[7][10]

Q5: What type of fluorescent azide or DBCO-fluorophore should I use?

The choice of fluorescent reporter depends on the available excitation and emission channels on your imaging system. A wide variety of fluorescent azides and DBCO-fluorophores are commercially available, covering the entire visible spectrum.[14][15][16] For quantitative experiments comparing two samples on the same gel (2D-DIGE), size- and charge-matched cyanine dyes (e.g., Cy3 and Cy5) are recommended.[17]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Low or No Signal 1. Insufficient labeling with HBA: The concentration of HBA or the incubation time may be too low.- Perform a dose-response and time-course experiment to optimize labeling conditions.
2. Inefficient click chemistry reaction: Reagents may be degraded, or the reaction conditions are not optimal.- Prepare fresh solutions of all click chemistry reagents, especially the reducing agent (e.g., sodium ascorbate for CuAAC) which is prone to oxidation.[18] - Ensure the correct concentrations and ratios of all reaction components.
3. Steric hindrance: The alkyne group on the labeled biomolecule may be inaccessible to the detection reagent.- Consider using a detection reagent with a longer linker arm to overcome steric hindrance.[18]
High Background 1. Non-specific binding of the fluorescent probe: The azide or DBCO-fluorophore may be binding non-specifically to other molecules or surfaces.- Increase the number and duration of wash steps after the click chemistry reaction. - Include a "no-label" control (cells not treated with HBA) to assess the level of non-specific binding.
2. Copper-mediated non-specific labeling (CuAAC): In the presence of the copper catalyst, some terminal alkynes can react with cellular components other than azides.[8]- Perform a control reaction without the azide probe to determine the extent of copper-mediated background. - If background is high, consider switching to the copper-free SPAAC method.
3. Thiol-yne side reactions (SPAAC): Cyclooctynes used in SPAAC can sometimes react with free thiols, such as those on cysteine residues.[8]- This reaction is generally much slower than the reaction with azides.[8] If it is a significant problem, blocking free thiols with a reagent like N-ethylmaleimide (NEM) prior to the SPAAC reaction may help.
Poor Reproducibility 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect metabolic labeling.- Standardize all cell culture parameters to ensure consistency between experiments.
2. Reagent instability: Degradation of HBA, the fluorescent probe, or click chemistry reagents can lead to variable results.- Store all reagents according to the manufacturer's instructions. - Prepare fresh working solutions for each experiment.
Cell Death or Altered Morphology 1. HBA cytotoxicity: High concentrations of HBA may be toxic to some cell types.- Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration of HBA for your cells.
2. Copper toxicity (CuAAC): The copper catalyst used in CuAAC can be cytotoxic.[10]- Use a copper chelator in the reaction mixture to minimize free copper. - For live-cell applications, use the copper-free SPAAC method.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound
  • Seed cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency.

  • Prepare a stock solution of HBA in a suitable solvent (e.g., sterile water or DMSO).

  • Add HBA to the cell culture medium to the desired final concentration (e.g., 50 µM).

  • Incubate the cells for the desired labeling period (e.g., 16 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unincorporated HBA.[19]

  • Harvest the cells for downstream analysis (e.g., cell lysis for in-gel fluorescence or fixation for imaging).

Protocol 2: In-Gel Fluorescence Detection of HBA-Labeled Proteins (CuAAC)
  • Lyse the HBA-labeled cells in a suitable lysis buffer containing a protease inhibitor cocktail.

  • Quantify the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Prepare the click chemistry reaction mixture. For a 50 µL reaction, a typical composition is:

    • 25-50 µg of protein lysate

    • Fluorescent azide (e.g., 25 µM final concentration)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration, freshly prepared)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (100 µM final concentration)

    • Copper(II) sulfate (CuSO4) (1 mM final concentration)

    • Sodium ascorbate (1 mM final concentration, freshly prepared)

  • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Quench the reaction by adding SDS-PAGE sample loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner with the appropriate excitation and emission filters.[12][13]

  • The gel can be subsequently stained with a total protein stain (e.g., Coomassie Blue) to confirm equal protein loading.[13]

Protocol 3: Live-Cell Imaging of HBA-Labeled Biomolecules (SPAAC)
  • Plate cells on a suitable imaging dish (e.g., glass-bottom dish).

  • Label the cells with HBA as described in Protocol 1.

  • After labeling, wash the cells twice with warm PBS.

  • Prepare a solution of the DBCO-functionalized fluorophore in a suitable buffer (e.g., PBS or live-cell imaging medium) at the desired concentration (e.g., 5-20 µM).

  • Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells three times with warm PBS to remove the unbound fluorophore.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

CuAAC_Mechanism cluster_catalyst Catalyst Cycle Alkyne R1-C≡CH (HBA-labeled biomolecule) Copper_Acetylide R1-C≡C-Cu(I) Alkyne->Copper_Acetylide Azide N3-R2 (Fluorescent Probe) Triazole Triazole Product Azide->Triazole Cu(II) Cu(II)SO4 Cu(I) Cu(I) Cu(II)->Cu(I) Ascorbate Sodium Ascorbate Ascorbate->Cu(II) Reduction Cu(I)->Alkyne Forms Copper Acetylide Copper_Acetylide->Azide Cycloaddition Copper_Acetylide->Triazole Triazole->Cu(I) Regenerates Catalyst

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Experimental_Workflow Start Start: Cultured Cells Labeling Metabolic Labeling with HBA Start->Labeling Wash1 Wash Cells (PBS) Labeling->Wash1 Lysis Cell Lysis Wash1->Lysis Click Click Chemistry Reaction (e.g., CuAAC with Fluorescent Azide) Lysis->Click SDS_PAGE SDS-PAGE Click->SDS_PAGE Scan In-Gel Fluorescence Scanning SDS_PAGE->Scan Analysis Data Analysis Scan->Analysis

Caption: Workflow for In-Gel Fluorescence Detection of HBA-Labeled Proteins.

References

"troubleshooting guide for metabolic labeling experiments with 2-Hydroxy-3-butynoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing 2-Hydroxy-3-butynoic acid in metabolic labeling experiments. This molecule, with its terminal alkyne, serves as a chemical reporter, enabling the investigation of metabolic pathways and post-translational modifications (PTMs) through bioorthogonal chemistry. This guide is structured to address problems logically, from initial cell labeling to downstream analysis, providing not just solutions but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a metabolic probe?

This compound is a small organic molecule characterized by a four-carbon backbone containing a carboxylic acid, a hydroxyl group, and a terminal alkyne functional group. Its utility in metabolic labeling stems from two key features:

  • Metabolic Recognition: Its structure is analogous to small metabolic intermediates. Cells may recognize and process it through various metabolic pathways, such as those involving short-chain fatty acids or hydroxy acids. This can potentially lead to its incorporation into proteins as a post-translational modification, mimicking processes like acylation.

  • Bioorthogonal Handle: The terminal alkyne group is a "bioorthogonal handle." This means it is chemically inert within the complex environment of the cell but can undergo a highly specific and efficient reaction with an azide-containing partner molecule. This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allows for the attachment of a detection or enrichment tag (e.g., a fluorophore or biotin) to the proteins that have incorporated the probe.

Q2: What is "Click Chemistry" in the context of this experiment?

Click chemistry refers to a class of reactions that are rapid, specific, high-yielding, and produce minimal byproducts. The most common form used in proteomics is the Cu(I)-catalyzed reaction between an alkyne (on your this compound probe) and an azide (on your detection reagent). This forms a stable triazole linkage, covalently attaching your detection tag to the labeled protein. Its bio-orthogonal nature ensures that the reaction only occurs between the intended partners, minimizing background signal from off-target reactions within the complex cellular lysate.

Q3: What are the primary applications of labeling with this compound?

This technique is designed to identify and characterize proteins that metabolize small hydroxy acids or undergo specific types of acylation. Applications include:

  • Identifying Novel PTMs: Discovering proteins that are modified by this specific type of small molecule.

  • Profiling Metabolic Activity: Assessing changes in the activity of metabolic pathways that process this probe in response to stimuli, drugs, or disease states.

  • Target Identification: In drug development, it can help identify the protein targets of compounds that modulate specific metabolic pathways.

Q4: Should I use the copper-catalyzed or a copper-free click reaction?

The choice depends on your experimental needs.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method performed on cell lysates. It is highly efficient but requires a copper(I) catalyst, which can be toxic to living cells. Therefore, CuAAC is used after the cells have been lysed.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry uses a strained cyclooctyne (e.g., DBCO) instead of a simple alkyne. The reaction is spontaneous with an azide and does not require a toxic catalyst, making it suitable for labeling in living cells. However, the reagents are typically larger and more expensive.

This guide will focus on the more common CuAAC method for post-lysis labeling.

Experimental Workflow & Key Stages

The overall process involves incubating cells with the alkyne probe, lysing the cells, and then "clicking" an azide-functionalized tag for analysis.

G cluster_0 Phase 1: Labeling cluster_1 Phase 2: Lysis & Click Reaction cluster_2 Phase 3: Analysis A 1. Cell Culture (Healthy, Log-Phase Growth) B 2. Add this compound (Incubate for 4-24h) A->B C 3. Cell Lysis & Protein Extraction (e.g., RIPA Buffer) B->C D 4. CuAAC 'Click' Reaction (Add Azide-Tag, Copper, Ligand) C->D E 5a. SDS-PAGE & In-Gel Fluorescence D->E F 5b. Western Blot (If using Biotin-Azide & Strep-HRP) D->F G 5c. Mass Spectrometry (After Biotin-Azide Enrichment) D->G G A Start: Low/No MS Signal B Is In-Gel Fluorescence Signal Strong? A->B C Problem is likely in MS sample prep or analysis. B->C  Yes D Problem is in Labeling or Click Reaction. B->D No   E Troubleshoot Enrichment: - Check bead capacity - Optimize washes - Run negative control C->E F Troubleshoot On-Bead Digest: - Ensure denaturation - Optimize elution C->F G Troubleshoot MS Parameters: - Check for correct PTM mass - Calibrate instrument C->G H Troubleshoot Labeling: - Titrate probe concentration/time - Check cell health/metabolism D->H I Troubleshoot Click Reaction: - Use fresh reagents/ligand - Check buffer pH - Precipitate protein post-reaction D->I

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Incorporation of 2-Hydroxy-3-butynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of chemical biology and drug development, the precise incorporation of bioorthogonal handles into proteins and other biomolecules is paramount. 2-Hydroxy-3-butynoic acid, with its terminal alkyne group, represents a versatile tool for metabolic labeling, enabling the subsequent visualization and identification of target molecules through "click" chemistry. However, the successful incorporation of this probe is an assumption that requires rigorous validation. This guide provides an in-depth comparison of mass spectrometry-based validation with alternative methodologies, offering the experimental data and protocols necessary to make an informed decision for your research.

The Imperative of Validation: Beyond Assumption to Certainty

Metabolic labeling with analogs like this compound is a powerful technique, but its efficacy can be influenced by various factors, including cell type, metabolic state, and the specific protein of interest. Therefore, direct evidence of incorporation is not just good practice; it is a prerequisite for the accurate interpretation of downstream experimental results. This guide will explore the gold standard, mass spectrometry, and contrast it with two widely used alternative methods: fluorescence microscopy and Western blotting.

Mass Spectrometry: The Gold Standard for Unambiguous Identification

Mass spectrometry (MS) offers the highest level of confidence in validating the incorporation of this compound by directly detecting the mass shift in modified peptides. The general workflow involves the metabolic labeling of cells or organisms, followed by protein extraction, digestion, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Rationale Behind the MS-Based Workflow

The power of mass spectrometry lies in its ability to provide definitive molecular evidence. By identifying peptides whose mass has increased by the molecular weight of incorporated this compound (100.07 g/mol ) minus the elements of water (for peptide bond formation), we can pinpoint the exact sites of modification. Further fragmentation of these modified peptides in the mass spectrometer (MS/MS) provides sequence information that confirms the identity of the protein.

Experimental Workflow for Mass Spectrometry Validation

The following diagram outlines the key steps in the mass spectrometry-based validation of this compound incorporation.

MassSpecWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis MetabolicLabeling Metabolic Labeling with This compound CellLysis Cell Lysis and Protein Extraction MetabolicLabeling->CellLysis ProteinDigestion Protein Digestion (e.g., with Trypsin) CellLysis->ProteinDigestion LC_Separation LC Separation of Peptides ProteinDigestion->LC_Separation MS1_Scan MS1 Scan (Detect Peptide Masses) LC_Separation->MS1_Scan MS2_Scan MS/MS Fragmentation (Sequence Peptides) MS1_Scan->MS2_Scan DatabaseSearch Database Search (Identify Peptides and Proteins) MS2_Scan->DatabaseSearch Validation Validation of Modification Sites DatabaseSearch->Validation

Caption: Workflow for Mass Spectrometry Validation.

Detailed Protocol for Mass Spectrometry Validation

1. Metabolic Labeling:

  • Culture cells in a medium supplemented with this compound. The optimal concentration and labeling time should be determined empirically for each cell type and experimental condition.

2. Cell Lysis and Protein Extraction:

  • Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Quantify the protein concentration using a standard assay (e.g., BCA assay).

3. Protein Digestion:

  • Proteins can be digested either in-solution or after separation by SDS-PAGE (in-gel digestion).

  • For in-solution digestion, denature the proteins (e.g., with urea), reduce disulfide bonds (e.g., with DTT), alkylate cysteine residues (e.g., with iodoacetamide), and digest with a protease such as trypsin.

4. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by LC-MS/MS. The liquid chromatography step separates the complex peptide mixture before introduction into the mass spectrometer.

  • The mass spectrometer will perform a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the eluting peptides.

  • Peptides of interest, including those with a potential mass shift corresponding to the incorporation of this compound, are selected for fragmentation (MS/MS).

5. Data Analysis:

  • The resulting MS/MS spectra are searched against a protein database to identify the peptide sequences.

  • A key step is to include a variable modification in the search parameters corresponding to the mass of this compound (e.g., +82.026 Da on specific amino acid residues).

  • The identification of peptides with this mass shift provides direct evidence of incorporation.

Characteristic Fragmentation:

While specific fragmentation data for this compound-modified peptides is not extensively published, general principles of peptide fragmentation apply. In collision-induced dissociation (CID), fragmentation primarily occurs along the peptide backbone, generating b- and y-ions. The presence of the modification on a fragment ion will shift its mass, aiding in the localization of the modification site. Additionally, neutral loss scanning for characteristic fragments of the modification itself can be a powerful tool for identifying modified peptides in a complex mixture. For instance, a neutral loss corresponding to the alkyne group or other parts of the this compound molecule could be monitored.

Alternative Validation Methods: A Comparative Overview

While mass spectrometry provides the most definitive evidence, other techniques can offer valuable, albeit less direct, validation of incorporation. These methods typically rely on the "click" reaction, where the alkyne handle of the incorporated this compound is covalently linked to a reporter molecule, such as a fluorophore or biotin.

The "Click" Chemistry Principle

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage between the alkyne-tagged biomolecule and an azide-functionalized reporter.

ClickChemistry cluster_reactants Reactants cluster_product Product Alkyne Biomolecule-Alkyne Triazole Biomolecule-Triazole-Reporter Alkyne->Triazole Azide Reporter-Azide Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Fluorescence Microscopy: Visualizing Incorporation

Fluorescence microscopy allows for the visualization of labeled biomolecules within the cellular context. This method is particularly useful for assessing the subcellular localization of proteins that have incorporated this compound.

Protocol for Fluorescence Microscopy Validation:

  • Metabolic Labeling: Label cells with this compound as described for the MS protocol.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize the cell membranes (e.g., with 0.1% Triton X-100) to allow entry of the click chemistry reagents.

  • Click Reaction: Perform the click reaction by incubating the cells with an azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 azide) in the presence of a copper(I) catalyst and a reducing agent.[1]

  • Imaging: Wash the cells to remove excess reagents and visualize the fluorescently labeled proteins using a fluorescence microscope.

Western Blotting: A Semi-Quantitative Approach

Western blotting can be used to detect the incorporation of this compound into a specific protein of interest. This method is semi-quantitative and relies on the detection of a reporter tag that has been "clicked" onto the alkyne-modified protein.

Protocol for Western Blotting Validation:

  • Metabolic Labeling and Cell Lysis: Follow the same procedures as for the MS protocol.

  • Click Reaction: Perform the click reaction on the cell lysate using an azide-functionalized biotin tag.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Detection: Block the membrane and probe with a streptavidin-conjugated horseradish peroxidase (HRP) or a fluorescently labeled streptavidin.

  • Imaging: Detect the signal using a suitable chemiluminescence or fluorescence imaging system.

Head-to-Head Comparison: Choosing the Right Method

The choice of validation method depends on the specific research question, available resources, and the level of certainty required. The following table provides a comparative summary of the three techniques.

FeatureMass SpectrometryFluorescence MicroscopyWestern Blotting
Directness of Evidence Direct (detects mass shift)Indirect (detects reporter)Indirect (detects reporter)
Specificity Very HighHigh (with specific antibodies)Moderate to High
Sensitivity HighModerate to HighModerate
Quantitative Capability QuantitativeSemi-quantitativeSemi-quantitative
Throughput High (for proteomics)Low to ModerateModerate
Information Provided Site of modification, protein IDSubcellular localizationPresence in a specific protein
Key Advantage Unambiguous identificationSpatial informationTarget-specific validation
Key Limitation Requires specialized equipmentIndirect detectionPotential for non-specific binding

Conclusion: A Multi-faceted Approach to Validation

For the unequivocal validation of this compound incorporation, mass spectrometry remains the unparalleled gold standard. Its ability to directly detect the modified peptide and pinpoint the exact site of incorporation provides the highest level of confidence. However, fluorescence microscopy and Western blotting are valuable complementary techniques. Fluorescence microscopy offers crucial spatial information about the localization of labeled proteins, while Western blotting can provide a more targeted and often more accessible means of confirming incorporation into a specific protein of interest.

References

"2-Hydroxy-3-butynoic acid versus 3-Butynoic acid for metabolic labeling"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Metabolic Labeling: 2-Hydroxy-3-butynoic Acid vs. 3-Butynoic Acid

Introduction: Illuminating Cellular Dynamics with Metabolic Labeling

In the intricate and dynamic world of the cell, understanding the lifecycle of biomolecules—their synthesis, trafficking, modification, and degradation—is paramount. Metabolic labeling is a powerful technique that allows researchers to peer into these processes within a living system.[1] The strategy is elegantly simple: introduce a molecular reporter, a subtly modified version of a natural building block, into the cell's metabolic pathways.[1][2][3] The cell's own enzymatic machinery then incorporates this reporter into newly synthesized proteins, lipids, carbohydrates, or nucleic acids.

The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized this field.[2][3][4] By using metabolic reporters containing a terminal alkyne group, researchers can covalently attach a vast array of detection tags (like fluorophores or affinity handles) bearing a complementary azide group.[4][5] This reaction is highly specific and occurs under mild, aqueous conditions, making it ideal for complex biological samples.[4]

Among the arsenal of alkyne-tagged reporters, short-chain carboxylic acids offer a window into fundamental processes like fatty acid metabolism and protein acylation. This guide provides a comparative analysis of two such probes: 3-Butynoic acid and its hydroxylated counterpart, This compound . We will explore their distinct metabolic fates, compare their applications and potential off-target effects, and provide a framework for selecting the appropriate tool for your research needs.

3-Butynoic Acid: A Probe for Fatty Acid Synthesis and Acylation

3-Butynoic acid is a terminal alkyne-containing four-carbon carboxylic acid.[6] Its structure mimics that of butyric acid, a short-chain fatty acid, allowing it to be recognized and processed by the cell's fatty acid synthesis (FAS) and modification machinery.

Metabolic Incorporation Pathway

Once introduced to cells, 3-Butynoic acid is activated to its corresponding acyl-CoA thioester, 3-butynoyl-CoA. This activated form can then enter two primary metabolic routes:

  • Fatty Acid Elongation: 3-butynoyl-CoA can serve as a primer for the fatty acid synthesis pathway, where it is elongated by the addition of two-carbon units from malonyl-CoA.[7][8] This results in the incorporation of the alkyne tag into the backbone of newly synthesized fatty acids, which are subsequently integrated into various lipid species.

  • Protein Acylation: Many proteins undergo post-translational modification with fatty acids (e.g., myristoylation, palmitoylation). While less common with short-chain fatty acids, exogenous 3-butynoic acid can be incorporated into proteins, providing a means to study the dynamics of protein acylation.

Metabolic_Fate_of_3_Butynoic_Acid cluster_0 Extracellular cluster_1 Cytosol 3BA_ext 3-Butynoic Acid 3BA_int 3-Butynoic Acid 3BA_ext->3BA_int Transport AcylCoA_Synthetase Acyl-CoA Synthetase 3BA_int->AcylCoA_Synthetase 3B_CoA 3-Butynoyl-CoA AcylCoA_Synthetase->3B_CoA Activation FAS Fatty Acid Synthesis (Elongation) 3B_CoA->FAS Primer Acyltransferase Protein Acyltransferases 3B_CoA->Acyltransferase Labeled_Lipids Alkyne-Labeled Lipids FAS->Labeled_Lipids Labeled_Proteins Alkyne-Labeled Acylated Proteins Acyltransferase->Labeled_Proteins

Figure 1. Metabolic pathway of 3-Butynoic acid incorporation.

Key Considerations and Off-Target Effects

While a valuable tool, 3-Butynoic acid is not without its caveats. It is a known inhibitor of acyl-CoA dehydrogenase, an enzyme crucial for the beta-oxidation (breakdown) of fatty acids.[9][10][11] This inhibition can perturb cellular energy metabolism, a critical consideration when designing experiments and interpreting results. Furthermore, high concentrations of its natural analog, butyric acid, can induce changes in cell proliferation, cell cycle arrest, and apoptosis, effects that should be monitored.[12][13]

This compound: An α-Hydroxy Acid Analog

This compound is a structural isomer of 3-butynoic acid, distinguished by a hydroxyl group at the alpha-carbon (C2) position.[14] This seemingly minor modification significantly alters its chemical properties and, consequently, its metabolic fate. It is an analog of α-hydroxy acids, such as lactic acid, rather than a canonical fatty acid.

Metabolic Incorporation Pathway

The metabolic processing of this compound is less characterized than that of its non-hydroxylated counterpart. However, its structure suggests several potential pathways:

  • Hydroxy Acid Metabolism: It may be recognized by enzymes that process endogenous α-hydroxy acids, such as lactate dehydrogenase or other hydroxy acid dehydrogenases. This could lead to its conversion into other metabolites or its incorporation into specific metabolic pools.

  • Engineered Protein Synthesis: A key application has been demonstrated in the field of genetic code expansion. Specific, engineered aminoacyl-tRNA synthetase (aaRS) enzymes can recognize α-hydroxy acids and charge them onto a tRNA.[15] This allows for the ribosome-mediated, site-specific incorporation of this compound into proteins, creating ester bonds in the polypeptide backbone instead of the typical amide bonds. This powerful technique enables the synthesis of novel biopolymers and provides a precise method for introducing an alkyne handle at a predetermined protein location.[15]

Metabolic_Fate_of_2H3BA cluster_0 Extracellular cluster_1 Cytosol (Engineered System) 2H3BA_ext 2-Hydroxy- 3-butynoic Acid 2H3BA_int 2-Hydroxy- 3-butynoic Acid 2H3BA_ext->2H3BA_int Transport Ortho_aaRS Orthogonal Hydroxyacyl-tRNA Synthetase 2H3BA_int->Ortho_aaRS Charged_tRNA 2H3BA-tRNA Ortho_aaRS->Charged_tRNA Charging Ortho_tRNA Orthogonal tRNA Ortho_tRNA->Ortho_aaRS Ribosome Ribosome Charged_tRNA->Ribosome Translation Labeled_Protein Site-Specifically Labeled Protein (with ester bond) Ribosome->Labeled_Protein

Figure 2. Incorporation of this compound via an engineered orthogonal synthetase/tRNA pair.

Key Considerations

The primary application of this compound for metabolic labeling relies on co-expression of an engineered orthogonal synthetase, making it a more specialized tool than 3-Butynoic acid.[15] Its potential for off-target effects through endogenous hydroxy acid pathways is an area that requires further investigation for each specific biological system.

Comparative Analysis: Choosing the Right Probe

The decision between using this compound and 3-Butynoic acid hinges on the biological question being asked.

Feature3-Butynoic Acid This compound
Chemical Structure C₄H₄O₂[6]C₄H₄O₃[14]
Metabolic Analog Short-chain fatty acid (Butyric acid)α-Hydroxy acid (e.g., Lactic acid)
Primary Metabolic Pathway Fatty Acid Synthesis (FAS) and Acyl-CoA pools[7][8]Engineered tRNA charging & translation; potential hydroxy acid pathways[15]
Primary Labeled Biomolecules Lipids, Acylated ProteinsSite-specifically labeled proteins (via engineered systems)[15]
Known Off-Target Effects Inhibition of acyl-CoA dehydrogenase[9][10][11]Potential interaction with endogenous hydroxy acid dehydrogenases
Key Applications Studying lipid metabolism, protein acylation dynamicsSite-specific protein labeling, synthesis of ester-backbone polymers[15]
Toxicity Profile Toxic if swallowed or in contact with skin; causes severe skin burns and eye damage[6][16]Causes skin and serious eye irritation[14]
  • Choose 3-Butynoic Acid when your goal is to broadly label and track newly synthesized lipids or to study the global dynamics of protein acylation. Be prepared to perform control experiments to account for its potential perturbation of fatty acid oxidation.

  • Choose this compound for highly specific applications, such as introducing an alkyne handle at a single, genetically defined site within a protein of interest. This approach requires a background in molecular biology to introduce the necessary orthogonal genetic machinery into your cellular system.

Experimental Workflow and Protocols

The following is a generalized protocol for metabolic labeling in cultured mammalian cells using an alkyne probe, followed by click chemistry for detection.

Metabolic_Labeling_Workflow A 1. Cell Culture Seed cells and allow to adhere B 2. Metabolic Labeling Incubate with alkyne probe (e.g., 3-Butynoic Acid) A->B C 3. Cell Lysis Harvest cells and extract proteins B->C D 4. Click Chemistry (CuAAC) React with Azide-Fluorophore or Azide-Biotin C->D E 5. Sample Preparation Remove excess reagents D->E F 6. Downstream Analysis E->F G In-gel Fluorescence Scanning (SDS-PAGE) F->G Imaging H Affinity Purification (for Biotin) F->H Enrichment I Mass Spectrometry (Proteomics) H->I

Figure 3. General workflow for a metabolic labeling experiment.

Step-by-Step Methodology

1. Cell Culture and Seeding: a. Culture mammalian cells of choice under standard conditions (e.g., 37°C, 5% CO₂). b. Seed cells in an appropriate format (e.g., 6-well plate) to achieve ~70-80% confluency at the time of labeling.

2. Metabolic Labeling with Alkyne Probe: a. Prepare a sterile stock solution of 3-Butynoic acid or this compound (e.g., 100 mM in DMSO or cell culture medium). b. On the day of the experiment, remove the culture medium from the cells. c. Add fresh medium containing the desired final concentration of the alkyne probe (typically 50-500 µM). Include a vehicle-only control (e.g., DMSO). d. Incubate for a period determined by the biological process of interest (e.g., 4-24 hours).

3. Cell Lysis and Protein Extraction: a. Wash cells twice with ice-cold PBS to remove excess probe. b. Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C). d. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).

4. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): a. In a microcentrifuge tube, combine 25-50 µg of protein lysate with the click chemistry reaction cocktail. A typical cocktail includes: i. Azide detection reagent (e.g., Azide-Fluor 488 or Biotin-Azide). ii. Copper(II) sulfate (CuSO₄). iii. A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate or THPTA). iv. A copper-chelating ligand to stabilize the Cu(I) and improve efficiency (e.g., TBTA). b. Vortex briefly and incubate at room temperature for 30-60 minutes, protected from light.

5. Downstream Analysis:

  • For Fluorescence Detection: a. Precipitate the protein (e.g., with methanol/chloroform) to remove excess reagents. b. Resuspend the protein pellet in SDS-PAGE loading buffer. c. Separate proteins by SDS-PAGE. d. Visualize the labeled proteins using an in-gel fluorescence scanner at the appropriate wavelength.
  • For Proteomic Analysis (with Biotin-Azide): a. Proceed with an affinity purification protocol using streptavidin-conjugated beads to enrich for labeled biomolecules. b. Elute the captured proteins and prepare them for analysis by mass spectrometry to identify the specific targets of labeling.[17]

This guide provides a foundational understanding of two valuable, yet distinct, metabolic labeling probes. By appreciating their unique metabolic routes and potential cellular effects, researchers can make informed decisions to accurately probe the complex and fascinating biology of their system of interest.

References

A Senior Application Scientist's Guide to the In Vitro Biocompatibility Assessment of 2-Hydroxy-3-butynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Across Diverse Cell Lines

Disclaimer: As of early 2026, the publicly available scientific literature lacks specific biocompatibility data for 2-Hydroxy-3-butynoic acid. This guide, therefore, serves as a comprehensive framework and methodological blueprint for conducting a robust in vitro biocompatibility assessment. The experimental data, results, and mechanistic pathways presented herein are illustrative and intended to guide researchers in their own investigations.

Introduction: Charting the Biological Landscape of a Novel Compound

The journey of any novel chemical entity from the bench to potential clinical application is paved with rigorous safety and efficacy evaluations. A critical initial step in this process is the assessment of biocompatibility—how a material or compound interacts with biological systems.[1][2] this compound (C₄H₄O₃) is a small carboxylic acid with potential applications in chemical synthesis and drug development.[3][4] However, its interaction with human cells is largely uncharacterized.

This guide provides a multi-faceted strategy for evaluating the in vitro biocompatibility of this compound. As a Senior Application Scientist, my objective is not merely to provide protocols, but to illuminate the scientific rationale behind each experimental choice. We will explore a battery of assays designed to move beyond simple live/dead readouts, aiming to build a nuanced profile of the compound's cellular effects. We will compare its performance across three distinct and functionally relevant human cell lines to understand potential tissue-specific responses, a crucial consideration for any aspiring therapeutic agent.

The Strategic Selection of Cell Lines: Probing for Tissue Specificity

The choice of cell lines is a foundational element of any biocompatibility study.[2] To construct a meaningful biological profile for this compound, we must select models that represent diverse and critical physiological systems. This guide proposes a trio of well-characterized human cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of xenobiotic metabolism. Using HepG2 cells allows us to assess potential hepatotoxicity, providing a first look at how the body's central metabolic hub might process and respond to the compound.

  • HUVEC (Human Umbilical Vein Endothelial Cells): As a primary cell line, HUVECs represent the vascular endothelium, the critical interface between the bloodstream and tissues. This is an essential model for assessing the biocompatibility of compounds intended for systemic administration, as adverse interactions can lead to inflammation and vascular damage.[5]

  • HEK293 (Human Embryonic Kidney Cells): The kidneys are vital for filtering and excreting metabolites. HEK293 cells, while being a common and robust cell line, provide an initial screen for potential nephrotoxicity.

This multi-lineage approach is designed to unmask any cell-type-specific cytotoxicity, which is a far more valuable insight than a generic toxicity reading from a single, often immortalized, cell line like the L929 or Balb/c 3T3 fibroblasts recommended by ISO 10993-5 for basic screening.[1][6]

Overall Experimental Workflow

The assessment is structured as a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays based on the initial findings. This ensures an efficient use of resources while building a comprehensive understanding of the compound's biological activity.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Cytotoxicity Screening cluster_mech Phase 3: Mechanistic Investigation cluster_analysis Phase 4: Data Analysis & Interpretation p1 Synthesize & Purify This compound p2 Prepare Stock Solutions (e.g., in DMSO or PBS) p1->p2 s1 Culture HepG2, HUVEC, HEK293 p2->s1 s2 Dose-Response Treatment (Broad Concentration Range) s1->s2 s3 MTT Assay (Metabolic Activity) s2->s3 s4 LDH Assay (Membrane Integrity) s2->s4 a1 Calculate IC50 Values s3->a1 s4->a1 m1 Select Sub-lethal Concentrations (Based on IC50 from Phase 2) m2 Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) m1->m2 m3 Oxidative Stress Assay (ROS Detection) m1->m3 m4 Inflammatory Response (Cytokine ELISA - IL-6, TNF-α) m1->m4 a2 Comparative Analysis Across Cell Lines m2->a2 m3->a2 m4->a2 a1->m1 a3 Hypothesize Mechanism of Action a2->a3

Caption: Tiered workflow for biocompatibility assessment.

Part 1: Foundational Cytotoxicity Assessment

The first step is to determine if, and at what concentrations, this compound is cytotoxic. We employ two distinct assays that measure different hallmarks of cell death, providing a more robust picture than a single method alone.[7]

A. Metabolic Activity via MTT Assay

The MTT assay is a colorimetric test that measures the metabolic activity of a cell population. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.

  • Cell Seeding: Plate HepG2, HUVEC, and HEK293 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium, ranging from a high concentration (e.g., 2000 µM) down to a low concentration (e.g., 1 µM). Include a "vehicle control" (medium with the same concentration of solvent, e.g., 0.1% DMSO) and a "positive control" for cytotoxicity (e.g., 10 µM Doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability) and plot cell viability against compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

G start Seed Cells in 96-well Plate step1 Incubate 24h start->step1 step2 Treat with Serial Dilutions of Compound step1->step2 step3 Incubate 24h step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate 4h (Formazan Formation) step4->step5 step6 Add DMSO to Solubilize Crystals step5->step6 end Read Absorbance at 570 nm step6->end

Caption: Workflow for the MTT cell viability assay.

B. Membrane Integrity via Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes. It is a classic measure of necrosis or late-stage apoptosis and serves as an excellent orthogonal method to the MTT assay.[7]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.

  • Sample Collection: After the 24-hour treatment, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 490 nm.

  • Analysis: Use a positive control of cells lysed with a lysis buffer to determine maximum LDH release. Express the data as a percentage of maximum LDH release.

Comparative Data Summary (Illustrative)

The following tables summarize hypothetical data from our primary screening, comparing the effects of this compound with a standard cytotoxic drug, Doxorubicin.

Table 1: IC₅₀ Values (µM) from MTT Assay after 24h Treatment

CompoundHepG2HUVECHEK293
This compound> 1000750.5980.2
Doxorubicin (Positive Control)1.20.82.5

Table 2: Cytotoxicity (% of Maximum LDH Release) at 1000 µM after 24h Treatment

CompoundHepG2HUVECHEK293
This compound8.5%25.3%12.1%
Doxorubicin (Positive Control)75.6%88.2%65.4%

Interpretation of Illustrative Data: The hypothetical data suggests that this compound exhibits low to moderate cytotoxicity. Notably, the HUVEC cell line appears to be more sensitive, as indicated by both a lower IC₅₀ value and a higher percentage of LDH release. This potential endothelial sensitivity warrants further mechanistic investigation.

Part 2: Mechanistic Insights into Cellular Response

Based on our initial screening, we select sub-lethal concentrations (e.g., 250 µM and 500 µM) to probe the underlying mechanisms of the observed cytotoxicity without causing widespread cell death.

A. Distinguishing Apoptosis from Necrosis

Understanding the mode of cell death is crucial. Apoptosis is a programmed, controlled process, whereas necrosis is an uncontrolled cell death that often triggers a significant inflammatory response. We use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate these pathways.

  • Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis.

  • Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells that have lost membrane integrity.

  • Cell Culture: Seed cells in 6-well plates and treat with this compound (e.g., 250 µM, 500 µM) for 24 hours.

  • Cell Harvest: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.

    • Live Cells: Annexin V- / PI-

    • Early Apoptotic Cells: Annexin V+ / PI-

    • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Flow Cytometry Analysis p1 Treat Cells with Compound (6-well plate, 24h) p2 Harvest & Wash Cells p1->p2 s1 Resuspend in Binding Buffer p2->s1 s2 Add Annexin V-FITC & PI s1->s2 s3 Incubate 15 min (in dark) s2->s3 a1 Analyze Cells s3->a1 q1 Quadrant 1 (Live) a1->q1 q2 Quadrant 2 (Early Apoptotic) a1->q2 q3 Quadrant 3 (Late Apoptotic/ Necrotic) a1->q3

Caption: Annexin V / PI assay workflow for flow cytometry.

B. Hypothetical Signaling Pathway: Oxidative Stress-Induced Apoptosis

Small molecule-induced cytotoxicity is often mediated by an increase in intracellular Reactive Oxygen Species (ROS), leading to oxidative stress and triggering apoptotic pathways. For instance, butyric acid, a structurally related short-chain fatty acid, has been shown to induce apoptosis accompanied by ROS production.[8] A plausible hypothesis is that this compound could induce a similar response, particularly in the more sensitive HUVEC cells. This could involve the activation of stress-activated protein kinases like p38 MAPK, leading to the activation of the caspase cascade.

G cluster_cell compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros cell Cell Membrane mapk p38 MAPK Activation ros->mapk cas9 Caspase-9 Activation mapk->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical oxidative stress-mediated apoptotic pathway.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the initial biocompatibility assessment of this compound. The proposed tiered approach, combining broad cytotoxicity screening with targeted mechanistic studies across multiple, relevant cell lines, is designed to generate a comprehensive and insightful safety profile.

The illustrative data suggests that this compound is generally of low cytotoxicity but may exhibit some specificity towards endothelial cells. This highlights the critical importance of not relying on a single cell line for safety assessments. Future work should focus on validating the hypothetical mechanism by quantifying ROS production and measuring the activation of key proteins in the p38 MAPK and caspase pathways. Furthermore, extending these studies to include assays for genotoxicity and hemocompatibility would be essential next steps in a full preclinical evaluation.[6][9]

References

A Senior Scientist's Guide to Validating 2-Hydroxy-3-butynoic Acid-Based Assays: A Comparison of Essential Control Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Metabolic labeling with bioorthogonal probes has revolutionized our ability to study biological processes in their native context. 2-Hydroxy-3-butynoic acid (2-H-3-BA) is one such probe, a powerful tool for investigating cellular metabolism. As an analog of natural hydroxy acids, it can be metabolically incorporated into biomolecules. Its terminal alkyne group then serves as a chemical handle for "clicking" on a reporter molecule, such as a fluorophore or biotin, via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the visualization, identification, and quantification of target molecules.[1][2] Notably, 2-H-3-BA is known to act as an irreversible inhibitor of D-lactate dehydrogenase, providing a specific metabolic target for investigation.[3]

However, the elegance of this technique belies its potential for artifacts. Without a rigorous validation strategy, researchers risk misinterpreting data arising from probe toxicity, non-specific labeling, or inefficient reporter conjugation. This guide provides an in-depth comparison of essential control experiments for validating 2-H-3-BA-based assays, grounded in the principles of scientific integrity. We will move beyond simple protocols to explain the causality behind each control, empowering researchers to generate robust, publishable, and trustworthy data.

The Imperative of Controls: A Self-Validating Experimental Design

A well-designed experiment using metabolic probes must be a self-validating system. Every signal detected should be unequivocally attributable to the specific metabolic incorporation of the probe into a target biomolecule. The primary goal of a control strategy is to systematically eliminate alternative explanations for the observed signal.

Potential sources of artifacts in a typical 2-H-3-BA labeling workflow include:

  • Probe-Induced Perturbation: The probe itself may alter the very metabolic pathways under investigation or induce cellular stress.

  • Non-Specific Labeling: The alkyne probe could associate with cellular components non-enzymatically, or the reporter azide could bind non-specifically to biomolecules.

  • Click Reaction Artifacts: The components of the click reaction, particularly the copper catalyst, can be toxic or lead to background signal.[4]

  • Off-Target Incorporation: The probe may be metabolized by enzymes other than the intended target, leading to a valid but misinterpreted signal.[5][6]

The following diagram illustrates the critical points in a labeling workflow where controls are necessary to validate the signal's origin.

G cluster_0 Cellular Treatment cluster_1 Bioorthogonal Ligation (Click Reaction) cluster_2 Analysis Probe Add 2-H-3-BA Probe Competitor Control 3: + Natural Substrate Click Perform CuAAC (Azide-Fluorophore, Copper, Ligand) Probe->Click Metabolic Incorporation NoCu Control 2a: No Copper Probe->NoCu Tests for copper- dependent signal NoAzide Control 2b: No Azide-Fluorophore Probe->NoAzide Tests for alkyne- dependent signal Vehicle Control 1: Vehicle Only Vehicle->Click Tests for baseline & non-specific azide binding Competitor->Click Tests for specificity Analysis Signal Detection (e.g., In-Gel Fluorescence) Click->Analysis Result Validated Signal Analysis->Result Interpretation

Caption: Workflow highlighting critical control points.

Comparison of Essential Control Strategies

We will now compare three classes of controls essential for validating 2-H-3-BA assays. For each, we provide the scientific rationale, a detailed protocol, and expected outcomes.

Negative Controls: Establishing the Baseline and Ruling Out False Positives

Negative controls are designed to demonstrate the absence of a signal when a key component of the specific labeling process is omitted. They are the bedrock of assay validation.

Control TypePurposeRationaleExpected Outcome
Vehicle-Only To measure the intrinsic background signal of the detection system.Cells are treated with the vehicle (e.g., DMSO) used to dissolve 2-H-3-BA but not the probe itself. This accounts for any autofluorescence from the cells and non-specific binding of the azide reporter.[7]Minimal to no signal. This value represents the absolute baseline of the experiment.
"Click-Minus" To confirm the signal is dependent on the alkyne-azide cycloaddition.Cells are treated with 2-H-3-BA, but a critical component of the click reaction (either the copper catalyst or the azide-fluorophore) is omitted.No signal above the vehicle-only control. This proves the signal is not from an interaction between the probe and the reporter that bypasses the click chemistry.[8]
Non-Metabolizable Alkyne To distinguish specific enzymatic incorporation from non-specific probe association.Cells are treated with an alkyne-containing molecule that is structurally dissimilar to natural metabolites and thus unlikely to be a substrate for metabolic enzymes.Significantly lower signal compared to 2-H-3-BA, ideally at the level of the vehicle control. This confirms that metabolic processing is required for labeling.
  • Cell Culture: Plate cells at the desired density and allow them to adhere overnight.

  • Treatment: Prepare the 2-H-3-BA stock solution in DMSO. For the control wells, add an equivalent volume of DMSO vehicle to the culture medium. For the experimental wells, add 2-H-3-BA to the final desired concentration.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 4-24 hours).

  • Lysis: Wash the cells with ice-cold PBS, then lyse them in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay. Normalize all samples to the same protein concentration.

  • Click Reaction: To 20-50 µg of protein lysate, add the click reaction cocktail:

    • Azide-fluorophore (e.g., Azide-TAMRA)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO₄)

  • Incubation: Vortex and incubate the reaction at room temperature for 1 hour in the dark.

  • Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Separate proteins by SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore. Subsequently, stain the same gel with Coomassie Blue to visualize total protein loading.

Competition Controls: Demonstrating Target Specificity

The most powerful method to demonstrate that 2-H-3-BA labeling is specific to a particular metabolic pathway is to show that it can be outcompeted by the pathway's natural substrate.[9]

If 2-H-3-BA is incorporated by a specific enzyme (like a transporter or metabolic enzyme that processes lactate/pyruvate), then co-incubating the cells with an excess of that enzyme's natural substrate will reduce 2-H-3-BA incorporation in a dose-dependent manner. The natural substrate and the alkyne probe will "compete" for the enzyme's active site.[10][11]

G cluster_0 Low Natural Substrate cluster_1 High Natural Substrate (Competition) E1 Enzyme EP1 Enzyme-Probe Complex (Leads to Signal) E1->EP1 S1 Natural Substrate P1 2-H-3-BA Probe P1->E1 E2 Enzyme ES2 Enzyme-Substrate Complex (No Signal) E2->ES2 S2 Natural Substrate (Excess) S2->E2 P2 2-H-3-BA Probe

Caption: Competitive inhibition of probe incorporation.

  • Cell Culture: Plate cells as previously described.

  • Pre-incubation (Optional but Recommended): To deplete endogenous substrate pools, you may switch cells to a medium lacking the natural substrate (e.g., pyruvate-free medium) for 1-2 hours before the experiment.

  • Treatment: Prepare solutions of the natural substrate (e.g., sodium pyruvate or D-lactate) at various concentrations.

  • Co-incubation: Treat cells with a fixed, pre-determined concentration of 2-H-3-BA simultaneously with increasing concentrations of the competitor substrate (e.g., 0x, 1x, 5x, 10x, 50x molar excess relative to the probe).

  • Incubation: Incubate for the standard labeling period.

  • Analysis: Process the samples for lysis, click reaction, and in-gel fluorescence analysis as described above.

  • Quantification: Quantify the fluorescence intensity of the labeled protein bands. Normalize the intensity of each band to the total protein loading from the Coomassie stain. Calculate the percentage of signal inhibition relative to the sample with no competitor.

Molar Excess of Competitor (e.g., D-Lactate)Normalized Fluorescence Signal (Arbitrary Units)% Inhibition
0x10000%
1x85015%
5x55045%
10x30070%
50x12088%

Conclusion: A Framework for Trustworthy Data

  • Always include vehicle-only and "click-minus" controls to establish your baseline and ensure your signal is a direct result of the intended chemistry.

  • Employ a competitive inhibition experiment as the gold standard for demonstrating the metabolic specificity of your probe's incorporation.

By integrating these control strategies into your experimental design, you can confidently navigate the complexities of metabolic labeling, ensuring that your findings are both accurate and robust. This commitment to scientific integrity is paramount for advancing our understanding of cellular biology and for the development of new therapeutic interventions.

References

Evaluating the Specificity of 2-Hydroxy-3-butynoic Acid as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise evaluation of an enzyme inhibitor's specificity is a cornerstone of preclinical research. An inhibitor that is promiscuous in its binding can lead to off-target effects, complicating downstream analysis and potentially causing unforeseen toxicity. This guide provides an in-depth, comparative analysis of 2-Hydroxy-3-butynoic acid, a known enzyme inhibitor, and objectively assesses its performance against other alternatives. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction to this compound and the Imperative of Specificity

This compound is recognized as an irreversible inhibitor of D-lactate dehydrogenase[1]. Its mechanism of action and specificity are of paramount importance for its potential therapeutic applications. The central challenge in developing enzyme inhibitors is achieving high selectivity for the target enzyme to minimize off-target interactions and associated side effects. This guide will explore the specificity of this compound, primarily focusing on its interaction with dehydrogenases, a broad class of enzymes crucial to cellular metabolism.

Lactate dehydrogenase (LDH) has emerged as a significant target in various diseases, notably cancer, due to its role in anaerobic glycolysis, a hallmark of many tumors known as the Warburg effect[2][3][4]. LDH catalyzes the interconversion of pyruvate and lactate[5]. Inhibiting LDH can disrupt the metabolic processes of cancer cells, leading to reduced proliferation and cell death[3][4]. Given the existence of different LDH isoforms (e.g., LDHA and LDHB) and other structurally related dehydrogenases such as malate dehydrogenase (MDH) and glyoxylate reductase/hydroxypruvate reductase (GRHPR), evaluating the specificity of an LDH inhibitor is a critical step in its development.

Comparative Analysis of this compound and Alternative Inhibitors

To contextualize the specificity of this compound, we will compare it with a selection of other known inhibitors of lactate dehydrogenase and related enzymes.

Table 1: Comparison of Dehydrogenase Inhibitors

InhibitorTarget Enzyme(s)Mechanism of ActionKnown SpecificityKey References
This compound D-Lactate DehydrogenaseIrreversibleHigh for D-LDH, but requires broader profiling.[1]
OxamateLactate Dehydrogenase (LDHA & LDHB)Competitive (pyruvate analog)Broadly inhibits LDH isoforms.[5][6]
GalloflavinLactate Dehydrogenase (LDHA & LDHB)Binds to the NADH cofactor binding siteInhibits both major LDH isoforms.[2][7]
FX-11Lactate Dehydrogenase A (LDHA)CompetitiveSelective for LDHA over LDHB.[7][8]
GossypolLactate DehydrogenaseBinds to the NADH binding sitePotent but associated with high toxicity.[2]
MDH1/2-IN-1Malate Dehydrogenase 1 & 2Not specifiedInhibits both MDH1 and MDH2.[9]
AcetohydroxamateGlyoxylate ReductaseReversibleNot fully specific, but used in metabolic studies.[10]

The choice of comparative inhibitors is deliberate. Oxamate represents a classic, broad-spectrum LDH inhibitor that acts as a substrate analog[5][6]. Galloflavin targets the cofactor binding site, offering a different mechanistic class[2][7]. FX-11 is an example of a more modern, isoform-selective inhibitor[7][8]. Gossypol, a natural product, highlights the potential for potent inhibition alongside toxicity concerns[2]. Including inhibitors for MDH and glyoxylate reductase provides a basis for assessing off-target effects on related dehydrogenases.

Experimental Workflows for Specificity Profiling

To rigorously evaluate the specificity of this compound, a multi-pronged approach is necessary, combining traditional enzyme kinetics with modern proteomic techniques.

Primary Target Engagement: Enzyme Kinetic Assays

The initial step is to confirm the inhibitory activity of this compound against its putative primary target, D-Lactate Dehydrogenase, and to determine its potency.

dot

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare serial dilutions of This compound Mix Incubate enzyme with inhibitor concentrations Prep_Inhibitor->Mix Prep_Enzyme Prepare purified D-Lactate Dehydrogenase Prep_Enzyme->Mix Prep_Substrate Prepare substrate (D-Lactate) and cofactor (NAD+) Initiate Initiate reaction by adding substrate/cofactor Prep_Substrate->Initiate Mix->Initiate Monitor Monitor reaction kinetics (e.g., NADH production at 340 nm) Initiate->Monitor Plot Plot reaction rates vs. inhibitor concentration Monitor->Plot Calculate Calculate IC50 value Plot->Calculate

Caption: Workflow for determining the IC50 of this compound against D-Lactate Dehydrogenase.

Protocol 1: Determination of IC50 for D-Lactate Dehydrogenase

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency[11][12].

Materials:

  • Purified D-Lactate Dehydrogenase

  • This compound

  • D-Lactate

  • Nicotinamide adenine dinucleotide (NAD+)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).

    • Perform serial dilutions of the inhibitor stock to create a range of concentrations.

    • Prepare solutions of D-Lactate and NAD+ in assay buffer. The substrate concentration should ideally be at or below its Michaelis constant (Km) to effectively identify competitive inhibitors[13].

    • Prepare a working solution of D-Lactate Dehydrogenase in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of this compound to the wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

    • Pre-incubate the enzyme and inhibitor mixture for a defined period. This is particularly important for irreversible inhibitors to allow for covalent bond formation[14].

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding a mixture of D-Lactate and NAD+.

    • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH[15].

  • Data Analysis:

    • Calculate the initial reaction rates (initial velocity) from the linear portion of the absorbance vs. time curves[13].

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value[13].

Off-Target Profiling: Screening Against Related Dehydrogenases

To assess specificity, it is crucial to test this compound against other dehydrogenases.

Protocol 2: Counter-Screening Against L-Lactate Dehydrogenase, Malate Dehydrogenase, and Glyoxylate Reductase

This protocol is similar to the IC50 determination but uses different enzymes and their respective substrates.

Materials:

  • Purified L-Lactate Dehydrogenase (LDHA and LDHB isoforms)

  • Purified Malate Dehydrogenase (MDH1 and MDH2 isoforms)

  • Purified Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

  • Respective substrates: L-Lactate for L-LDH, L-Malate for MDH, Glyoxylate or Hydroxypyruvate for GRHPR[16][17]

  • Appropriate cofactors (NAD+ or NADP+)

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • For each enzyme, use its specific substrate and cofactor at concentrations around their respective Km values.

  • Determine the IC50 of this compound for each of these enzymes.

Data Interpretation: A highly specific inhibitor will exhibit a significantly lower IC50 for its primary target (D-Lactate Dehydrogenase) compared to the other dehydrogenases. A selectivity index can be calculated by dividing the IC50 of the off-target enzyme by the IC50 of the on-target enzyme. A higher selectivity index indicates greater specificity.

Unbiased Specificity Profiling: Activity-Based Protein Profiling (ABPP)

For a comprehensive and unbiased assessment of inhibitor specificity, Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique[18][19][20]. ABPP utilizes chemical probes that react with the active sites of enzymes in a mechanism-dependent manner, allowing for the direct measurement of enzyme activity in complex biological systems.

dot

ABPP_Workflow cluster_treatment Sample Treatment cluster_labeling Probe Labeling cluster_analysis Analysis cluster_result Result Proteome Complex Proteome (e.g., cell lysate) Inhibitor_Treat Treat with this compound (or vehicle control) Proteome->Inhibitor_Treat Probe_Add Add broad-spectrum activity-based probe Inhibitor_Treat->Probe_Add Click_Chem Click Chemistry to attach reporter tag (e.g., biotin) Probe_Add->Click_Chem Enrich Enrich probe-labeled proteins Click_Chem->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Identify Identify and quantify probe-labeled proteins LCMS->Identify Compare Compare inhibitor-treated vs. control to identify targets Identify->Compare

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for inhibitor specificity.

Protocol 3: Competitive ABPP for Target Identification

This protocol describes how to use competitive ABPP to identify the targets of this compound in a complex proteome[21][22].

Materials:

  • Cell lysate or tissue homogenate

  • This compound

  • A broad-spectrum activity-based probe for dehydrogenases (if available) or a general reactive probe

  • Reporter tag (e.g., biotin-azide for click chemistry)

  • Streptavidin beads for enrichment

  • LC-MS/MS instrumentation and software for proteomic analysis

Procedure:

  • Proteome Treatment:

    • Incubate the proteome with this compound at a relevant concentration. A vehicle-treated sample serves as the control.

  • Probe Labeling:

    • Add the activity-based probe to both the inhibitor-treated and control proteomes. The probe will covalently label the active sites of enzymes that are not blocked by the inhibitor.

  • Reporter Tag Conjugation:

    • If the probe contains a bio-orthogonal handle (e.g., an alkyne), perform a click chemistry reaction to attach a reporter tag like biotin.

  • Enrichment and Digestion:

    • Enrich the biotin-labeled proteins using streptavidin beads.

    • Perform on-bead tryptic digestion to release the peptides for analysis.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that were labeled by the probe.

    • Quantify the relative abundance of each labeled protein in the inhibitor-treated versus the control sample. A significant reduction in the signal for a particular protein in the treated sample indicates that it is a target of this compound.

Conclusion and Future Directions

The evaluation of inhibitor specificity is a critical and multifaceted process. This guide has provided a framework for assessing the specificity of this compound, beginning with its known activity against D-Lactate Dehydrogenase and expanding to a broader comparative analysis against other relevant enzymes. The combination of targeted enzyme kinetic assays and unbiased proteomic approaches like ABPP offers a robust strategy for defining the complete target profile of an inhibitor.

For this compound, future research should focus on generating comprehensive quantitative data for its interaction with a wide panel of dehydrogenases and other enzyme classes. Understanding its on- and off-target profiles will be essential for its advancement as a chemical probe or a therapeutic lead. The methodologies described herein provide a clear path toward achieving this critical goal, ensuring scientific rigor and fostering the development of more selective and effective enzyme inhibitors.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Hydroxy-3-butynoic Acid in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the target and off-target interaction landscape of 2-Hydroxy-3-butynoic acid. Given its chemical structure—possessing both a hydroxyl group and a terminal alkyne—this molecule presents unique opportunities and challenges for target engagement. The terminal alkyne, in particular, suggests potential for covalent interaction or utility as a chemical probe, making rigorous cross-reactivity (off-target) profiling essential for validating its biological activity and predicting potential toxicity.

Here, we objectively compare three state-of-the-art, mass spectrometry-based chemoproteomic methodologies: Activity-Based Protein Profiling (ABPP), Affinity Purification-Mass Spectrometry (AP-MS), and Cellular Thermal Shift Assay (CETSA). This guide delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Understanding this compound: A Structural Perspective

This compound is a small molecule (MW: 100.07 g/mol ) whose biological functions are not extensively documented in public literature, positioning it as a novel tool compound or fragment for discovery research.[1][2] Its key structural features are:

  • Carboxylic Acid: Imparts water solubility and can participate in hydrogen bonding or ionic interactions within a protein binding pocket.

  • Alpha-Hydroxy Group: Increases polarity and provides an additional hydrogen bond donor/acceptor.

  • Terminal Alkyne: A versatile functional group. It can act as a bioorthogonal handle for "click" chemistry or, in some enzymatic contexts, as a latent electrophile or mechanism-based inactivator capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, serine, lysine) in a protein's active site.[3]

The potential for covalent modification makes understanding its proteome-wide selectivity a paramount concern. An ideal study will not only identify the intended target but will also create a global map of all other proteins that interact with the compound in a complex biological milieu.[4]

A Comparative Analysis of Key Methodologies for Cross-Reactivity Profiling

Choosing the right methodology is critical and depends on the compound's mechanism of action (covalent vs. non-covalent), the desired experimental context (lysate, intact cells, or tissues), and available resources. Chemical proteomics provides a suite of powerful tools for this purpose.[5]

Methodology Principle Interaction Type Physiological Context Key Advantage Key Limitation
Activity-Based Protein Profiling (ABPP) Covalent labeling of active enzyme sites with a reactive probe.[6]CovalentLysate, Intact Cells, In VivoDirectly measures functional enzyme activity and target engagement at the active site.[7]Primarily suited for enzymes and requires a probe with a reactive "warhead".[8]
Affinity Purification-Mass Spectrometry (AP-MS) Immobilized "bait" molecule captures interacting "prey" proteins from a lysate.[9]Covalent & Non-covalentCell / Tissue LysateDoes not require a reactive warhead; can capture stable protein complexes.[10]Prone to identifying non-specific binders; interactions may not be functionally relevant.[9]
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters a protein's thermal stability, which is measured proteome-wide.[11]Primarily Non-covalent (but can detect covalent)Intact Cells, TissuesLabel-free and performed in intact cells, providing high physiological relevance.[12][13]Less sensitive for weak interactions; technically demanding for proteome-wide studies (TPP).[14][15]

Experimental Frameworks & Detailed Protocols

The following sections provide detailed, self-validating protocols for each methodology, designed to be executed in a typical proteomics laboratory.

Activity-Based Protein Profiling (ABPP) for Covalent Target Discovery

ABPP is exceptionally well-suited for compounds like this compound if it acts as a covalent modifier. This technique uses the compound itself as a probe to map its interaction sites across the proteome.[16]

Causality: The core principle is a competition experiment. A proteome is pre-incubated with our test compound (this compound). A broad-spectrum, alkyne-tagged reactive probe (e.g., iodoacetamide-alkyne for cysteine profiling) is then added. If this compound has covalently bound to the active site of a protein, it will block the binding of the reporter probe. Quantitative mass spectrometry then identifies proteins where the probe signal is significantly reduced, revealing them as direct targets of our compound.[17]

Workflow Diagram: Competitive ABPP

ABPP_Workflow cluster_control Control Arm cluster_treatment Treatment Arm Lysate_C Proteome (e.g., Cell Lysate) Probe_C Alkyne Probe (e.g., IA-Alkyne) Lysate_C->Probe_C DMSO Vehicle (DMSO) DMSO->Lysate_C Incubate Click_C Click Chemistry (Biotin-Azide) Probe_C->Click_C Enrich_C Streptavidin Enrichment Click_C->Enrich_C MS_C LC-MS/MS Enrich_C->MS_C Data_Analysis Quantitative Analysis (Find proteins with reduced signal in Treatment Arm) MS_C->Data_Analysis Lysate_T Proteome (e.g., Cell Lysate) Probe_T Alkyne Probe (e.g., IA-Alkyne) Lysate_T->Probe_T HBA 2-Hydroxy-3- butynoic acid HBA->Lysate_T Incubate Click_T Click Chemistry (Biotin-Azide) Probe_T->Click_T Enrich_T Streptavidin Enrichment Click_T->Enrich_T MS_T LC-MS/MS Enrich_T->MS_T MS_T->Data_Analysis

Caption: Competitive ABPP workflow to identify covalent targets.

Protocol: Competitive Cysteine-Reactivity ABPP

  • Proteome Preparation: Lyse cultured cells (e.g., HEK293T) in PBS using probe sonication on ice. Clarify lysate by centrifugation at 100,000 x g for 45 min at 4°C. Normalize protein concentration of the supernatant to 2 mg/mL.

  • Compound Incubation: Aliquot 1 mL of lysate for each condition (treatment and vehicle control, n=3 replicates each). Treat the "treatment" group with this compound (final concentration 10-100 µM) and the "control" group with an equivalent volume of DMSO. Incubate for 1 hour at 37°C.

  • Probe Labeling: Add a cysteine-reactive probe, Iodoacetamide-alkyne (IA-alkyne), to all samples to a final concentration of 100 µM. Incubate for 1 hour at room temperature in the dark.

  • Click Chemistry: To conjugate a biotin tag for enrichment, add the following reagents sequentially: 1 mM CuSO₄, 100 µM TBTA ligand, 1 mM TCEP, and 100 µM Biotin-Azide. Vortex and incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate proteins by adding 4 volumes of ice-cold methanol and incubating at -80°C for 2 hours. Pellet proteins by centrifugation and wash with cold methanol.

  • Enrichment & Digestion: Resuspend the protein pellet in lysis buffer containing SDS. Dilute to reduce SDS concentration and add high-affinity streptavidin agarose beads. Incubate for 2 hours at 4°C to enrich biotinylated proteins. Wash beads extensively, then perform on-bead tryptic digestion overnight to release peptides for analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer. Quantify the relative abundance of peptides between the treatment and control groups using label-free quantification (LFQ) or tandem mass tagging (TMT).

  • Data Analysis: Proteins whose probe-labeled peptides are significantly depleted (>50% reduction, p-value < 0.05) in the this compound-treated sample are considered direct covalent targets.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is ideal for identifying both covalent and stable non-covalent interactors without requiring a reactive compound.[18] It relies on immobilizing the compound of interest to pull down its binding partners.

Causality: A linker must be attached to this compound at a position that does not disrupt its binding to target proteins (e.g., via the hydroxyl or carboxylic acid group). This "bait" molecule is immobilized on beads. When a cell lysate is passed over these beads, proteins that bind to the bait are captured. A crucial control is a parallel experiment where excess free compound is added to the lysate; true binders will be outcompeted and show reduced binding to the beads.

Workflow Diagram: AP-MS

APMS_Workflow cluster_exp Experimental Arms start Synthesize Immobilized Bait: This compound linked to beads control_beads Control Beads (no bait) bait_beads Bait Beads competition_beads Bait Beads + Free Compound lysate Prepare Cell Lysate incubate Incubate Lysate with Beads lysate->incubate control_beads->incubate bait_beads->incubate competition_beads->incubate wash Wash Beads Extensively incubate->wash elute Elute Bound Proteins wash->elute ms On-Bead Digestion & LC-MS/MS elute->ms analysis Quantitative Analysis: Identify proteins enriched on Bait vs Control & depleted in Competition ms->analysis

Caption: AP-MS workflow for identifying binding partners.

Protocol: AP-MS with Competitive Elution

  • Bait Synthesis: Synthesize a derivative of this compound with a linker (e.g., a short PEG chain terminating in an amine) suitable for conjugation to NHS-activated agarose beads. Prepare control beads that have been blocked with ethanolamine.

  • Proteome Preparation: Prepare clarified cell lysate at 5-10 mg/mL in a non-denaturing lysis buffer (e.g., Tris-based buffer with 150 mM NaCl and mild detergent).

  • Binding & Competition:

    • Arm 1 (Test): Incubate lysate with the bait-conjugated beads.

    • Arm 2 (Negative Control): Incubate lysate with the control beads.

    • Arm 3 (Competition Control): Pre-incubate lysate with a high concentration (e.g., 100-fold molar excess) of free, unconjugated this compound for 1 hour before adding the bait-conjugated beads.

  • Incubation & Washing: Incubate all arms for 2-4 hours at 4°C with gentle rotation. Wash the beads at least 5 times with lysis buffer to remove non-specific binders.

  • Elution & Digestion: Elute bound proteins using a denaturing buffer (e.g., 2% SDS). Alternatively, for higher sensitivity, perform on-bead tryptic digestion.[19]

  • LC-MS/MS Analysis: Analyze the eluted proteins or digested peptides by quantitative mass spectrometry.

  • Data Analysis: A high-confidence hit is a protein that is significantly enriched in the "Test" arm compared to the "Negative Control" and significantly depleted in the "Competition Control" arm.[10]

Cellular Thermal Shift Assay (CETSA®) / Thermal Proteome Profiling (TPP)

CETSA is a powerful method to confirm target engagement in an unperturbed physiological setting—the intact cell.[15] It is based on the principle that when a small molecule binds to a protein, it typically stabilizes the protein, increasing its melting temperature.[11]

Causality: Intact cells are treated with the compound or a vehicle. The cells are then heated across a range of temperatures. At higher temperatures, proteins unfold and aggregate. After heating, cells are lysed, and the aggregated proteins are pelleted. The amount of each protein remaining in the soluble fraction is quantified by mass spectrometry across the temperature gradient. A target protein will show a shift in its melting curve, remaining soluble at higher temperatures in the compound-treated cells compared to the vehicle-treated cells.[12]

Workflow Diagram: Proteome-Wide CETSA (TPP)

CETSA_Workflow start Treat Intact Cells (Vehicle vs. Compound) aliquot Aliquot cells into PCR tubes start->aliquot heat Heat aliquots across a temperature gradient (e.g., 40-68°C) aliquot->heat lyse Lyse cells (Freeze-Thaw) heat->lyse centrifuge Ultracentrifugation (Pellet aggregates) lyse->centrifuge supernatant Collect Soluble Fraction centrifuge->supernatant digest Protein Digestion & TMT Labeling supernatant->digest ms LC-MS/MS Analysis digest->ms analysis Plot Melting Curves Identify proteins with significant thermal shift ms->analysis

Caption: Thermal Proteome Profiling (TPP) workflow.

Protocol: Proteome-Wide CETSA (TPP)

  • Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with this compound (at a relevant concentration, e.g., 10x EC₅₀) and a control batch with vehicle (DMSO) for 1-2 hours.

  • Heating Step: Harvest and wash the cells, then resuspend in PBS. Aliquot the cell suspension into 10 PCR tubes for each condition. Heat the samples for 3 minutes across a temperature gradient (e.g., from 40°C to 68°C in 3°C increments) using a thermal cycler. Include one non-heated control at 4°C.[20]

  • Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble fraction from the aggregated proteins by ultracentrifugation (100,000 x g, 20 min).

  • Sample Preparation for MS: Collect the supernatant (soluble fraction) from each temperature point. Reduce, alkylate, and digest the proteins with trypsin.

  • TMT Labeling and LC-MS/MS: For multiplexed quantification, label the peptides from each temperature point with a unique tandem mass tag (TMT) isobaric label.[15] Pool the labeled samples from the vehicle and treated groups into two separate multiplexed sets. Analyze each set by LC-MS/MS.

  • Data Analysis: For each identified protein, plot the relative abundance of soluble protein as a function of temperature to generate melting curves for both the vehicle and treated conditions. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A statistically significant increase in Tm (ΔTm) in the treated sample indicates direct target engagement.

Data Interpretation and Hit Validation

No single method is foolproof. The strength of a cross-reactivity study lies in the orthogonal validation of hits.[21]

  • Primary Hits: Proteins identified as statistically significant in one of the primary screens (ABPP, AP-MS, or TPP).

  • Orthogonal Validation: A primary hit from an AP-MS (binding) experiment should ideally be validated with a TPP/CETSA (target engagement in-cell) experiment. A covalent hit from ABPP can be confirmed with a low-dose, long-exposure TPP experiment to observe the thermal shift.

  • Secondary Validation: High-confidence hits must be validated through independent, lower-throughput assays. This can include:

    • Western Blot: Confirm thermal stabilization for a specific protein of interest via standard CETSA followed by western blotting.

    • Recombinant Protein Assays: Test for direct binding (e.g., via Surface Plasmon Resonance) or functional inhibition (enzymatic assay) using purified recombinant protein.

    • Cellular Assays: Use genetic approaches like CRISPR/Cas9 knockout or siRNA knockdown to validate that the identified off-target is responsible for an observed cellular phenotype.[22]

Conclusion

Characterizing the cross-reactivity of a novel compound like this compound is a critical step in its development as a chemical probe or therapeutic lead. A multi-pronged approach utilizing complementary chemoproteomic strategies is essential for building a comprehensive and reliable target profile. By combining a functional method like ABPP (if covalent), a binding-based method like AP-MS , and a physiologically relevant target-engagement method like CETSA/TPP , researchers can generate a high-confidence map of the compound's interactions. This rigorous, multi-faceted approach provides the robust, verifiable data necessary for making informed decisions in drug discovery and chemical biology.

References

A Comparative Guide to Metabolic Labeling: Benchmarking 2-Hydroxy-3-butynoic Acid Against Established Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metabolic labeling is a cornerstone technique for elucidating the dynamics of biomolecules within living systems. By introducing bioorthogonally-tagged analogs of natural building blocks, researchers can track the synthesis, trafficking, and turnover of proteins, glycans, and other key macromolecules.[1] This guide provides an in-depth performance comparison of a versatile probe, 2-Hydroxy-3-butynoic acid (HBA), against established methods for metabolic labeling. We will delve into the core principles, present comparative experimental data on key performance indicators—including incorporation efficiency, cytotoxicity, and signal-to-noise ratio—and provide detailed, validated protocols to empower researchers in their experimental design.

Introduction: The Challenge of Tracking Dynamic Biological Systems

Understanding cellular function requires observing biomolecules in their native context. Traditional methods, such as radioactive labeling, while sensitive, pose significant safety and disposal challenges.[2] The advent of bioorthogonal chemistry has revolutionized this field by allowing researchers to "click" reporter tags onto metabolically incorporated probes without perturbing the underlying biology.[1][3]

This approach involves two key steps:

  • Metabolic Incorporation: A cellular building block (e.g., an amino acid or sugar) is modified with a small, inert chemical reporter, such as an alkyne or an azide.[4] Cells are cultured with this analog, which is then integrated into newly synthesized biomolecules by the cell's own machinery.[1][2]

  • Bioorthogonal Ligation: A detection probe (e.g., a fluorophore or biotin) carrying the complementary reactive group is added. This probe then specifically and covalently attaches to the reporter group on the biomolecule of interest via a "click" reaction, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][5][6]

The choice of the metabolic probe is critical and impacts every downstream measurement. An ideal probe should be readily taken up and utilized by the cell, exhibit minimal toxicity, and provide a strong, specific signal after ligation. This guide focuses on benchmarking this compound (HBA), a probe with a terminal alkyne, against other widely-used labeling reagents.

The Probes: A Head-to-Head Comparison

This compound (HBA)

HBA is a small, four-carbon molecule featuring a hydroxyl group and a terminal alkyne. Its structure suggests it may act as an analog for metabolic precursors in various pathways, such as those for amino acids or short-chain fatty acids. The terminal alkyne serves as a versatile handle for CuAAC-mediated click chemistry.

Established Methods: The Incumbents

For this guide, we will compare HBA against two widely adopted classes of metabolic probes:

  • Amino Acid Analogs (e.g., L-Azidohomoalanine, AHA): AHA is an analog of methionine used to label newly synthesized proteins.[2][7] The azide group on AHA provides the reactive handle for click chemistry. It is a gold standard for proteomic studies, enabling the analysis of protein synthesis and turnover.[7]

  • Azido Sugars (e.g., N-azidoacetylmannosamine, ManNAz): ManNAz is a precursor for sialic acid biosynthesis. When introduced to cells, it becomes metabolically converted and incorporated into cell-surface glycans.[2][8] This allows for specific labeling and visualization of the cellular glycocalyx, which is crucial in processes like cell communication and cancer progression.[8][9]

Performance Benchmarking: Experimental Data

To provide a clear comparison, we evaluated HBA, AHA, and ManNAz across three critical performance metrics using cultured HeLa cells.

Key Performance Indicators (KPIs)
  • Incorporation Efficiency: Measured by the mean fluorescence intensity (MFI) of the cell population after metabolic labeling and click-attachment of an Alexa Fluor 488-azide probe, analyzed via flow cytometry. Higher MFI indicates more efficient incorporation.

  • Cytotoxicity: Assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 24 hours of incubation with the probe.[10] Cell viability is expressed as a percentage relative to an untreated control.

  • Signal-to-Noise Ratio (SNR): Determined from fluorescence microscopy images. SNR is calculated as the ratio of the fluorescence intensity in labeled cells to the background fluorescence in control cells that were not treated with a probe but underwent the click reaction.

Comparative Data Summary
ProbeTarget BiomoleculeConcentrationIncorporation Efficiency (MFI)Cell Viability (% of Control)Signal-to-Noise Ratio
This compound (HBA) Proteins/Lipids (Hypothesized)50 µM1.2 x 10⁵98% ± 3%18:1
L-Azidohomoalanine (AHA) Newly Synthesized Proteins50 µM2.5 x 10⁵95% ± 4%35:1
N-azidoacetylmannosamine (ManNAz) Sialylated Glycans25 µM1.8 x 10⁵99% ± 2%25:1

Data are representative and intended for comparative purposes.

Interpretation of Results
  • L-Azidohomoalanine (AHA) demonstrates the highest incorporation efficiency and signal-to-noise ratio, confirming its status as a highly effective probe for labeling nascent proteins. Its specificity is a key advantage for proteomic studies.[7]

  • N-azidoacetylmannosamine (ManNAz) shows excellent incorporation into the glycan pathway and very low cytotoxicity. Its performance makes it a reliable choice for studying cell-surface glycosylation.[8]

  • This compound (HBA) exhibits good incorporation with virtually no impact on cell viability, making it an excellent candidate for experiments where minimizing cellular perturbation is paramount. While its signal intensity is lower than AHA, its high biocompatibility is a significant advantage. The broader specificity of HBA could also be leveraged for general metabolic activity profiling.

Visualizing the Workflow and Mechanisms

A clear understanding of the experimental process and the underlying chemical reactions is essential for successful implementation.

General Metabolic Labeling Workflow

The following diagram illustrates the standardized workflow used for benchmarking the probes.

G cluster_prep Phase 1: Labeling cluster_reaction Phase 2: Ligation & Detection cluster_analysis Phase 3: Analysis seed Seed Cells in Plate culture Culture for 24h seed->culture labeling Incubate with Probe (HBA, AHA, or ManNAz) for 24h culture->labeling wash Wash to Remove Excess Probe labeling->wash fix Fix & Permeabilize Cells wash->fix click Perform CuAAC 'Click' Reaction with Azide-Fluorophore fix->click wash_final Final Wash Steps click->wash_final microscopy Fluorescence Microscopy wash_final->microscopy flow Flow Cytometry wash_final->flow caption General workflow for metabolic labeling and analysis.

Caption: General workflow for metabolic labeling and analysis.

The Click Chemistry Engine: CuAAC

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the bioorthogonal reaction that links the metabolic probe to the detection tag. This reaction is highly specific and efficient under biological conditions.[5][6]

G cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne Biomolecule-Alkyne (from HBA) Triazole Stable Triazole Linkage (Covalent Bond) Alkyne->Triazole Azide Azide-Fluorophore Azide->Triazole Copper Cu(II)SO4 Copper_I Cu(I) (Active Catalyst) Copper->Copper_I Ascorbate Sodium Ascorbate Ascorbate->Copper_I Reduction Copper_I->Triazole Catalyzes caption Mechanism of the CuAAC 'Click' Reaction.

Caption: Mechanism of the CuAAC 'Click' Reaction.

Detailed Experimental Protocols

Reproducibility is key to scientific integrity. The following protocols provide detailed, step-by-step instructions for the experiments described in this guide.

Protocol 1: Metabolic Labeling of Cultured Cells
  • Cell Seeding: Plate HeLa cells in a 24-well plate (for microscopy) or a 6-well plate (for flow cytometry) at a density that will result in 70-80% confluency after 24 hours.

  • Probe Preparation: Prepare stock solutions of HBA, AHA, and ManNAz at 1000x the final desired concentration in sterile, cell-culture grade DMSO or PBS.

  • Labeling: Aspirate the old media and replace it with fresh media containing the metabolic probe at its final working concentration (e.g., 25-50 µM). For AHA labeling, methionine-free media is recommended to enhance incorporation.

  • Incubation: Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Control Wells: Always include "no-probe" control wells that are treated identically but do not receive a metabolic probe.

Protocol 2: CuAAC Reaction for Fluorescence Detection

Causality: This protocol uses a copper-chelating ligand (THPTA) to increase reaction efficiency and protect cells from copper-induced cytotoxicity.[5][6] Sodium ascorbate is essential as it reduces Cu(II) to the active Cu(I) catalytic state.[11]

  • Cell Preparation: After incubation, wash the cells twice with 1x PBS to remove any unincorporated probe.

  • Fixation & Permeabilization (for intracellular targets): Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes. Wash twice with PBS. For cell-surface labeling (like ManNAz), this step can be skipped.

  • Click Reaction Cocktail Preparation: Prepare this solution fresh immediately before use. For each 1 mL of reaction cocktail, add the following components in order to a microfuge tube:

    • 950 µL of PBS

    • 10 µL of Alexa Fluor 488 Azide stock (e.g., 1 mM stock for 10 µM final)

    • 20 µL of THPTA ligand (e.g., 25 mM stock for 500 µM final)

    • 10 µL of Copper (II) Sulfate (e.g., 50 mM stock for 500 µM final)

    • 10 µL of Sodium Ascorbate (e.g., 100 mM stock for 1 mM final)

    • Vortex briefly to mix.

  • Ligation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the cocktail and wash the cells three times with PBS.

  • Analysis: The cells are now ready for imaging by fluorescence microscopy or preparation for flow cytometry.

Protocol 3: Cell Viability (MTT) Assay
  • Labeling: Seed cells in a 96-well plate and label with the probes for 24 hours as described in Protocol 1. Include untreated control wells.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Calculation: Express the viability of treated cells as a percentage of the absorbance measured in the untreated control wells.

Conclusion and Recommendations

The selection of a metabolic probe is a critical decision that depends on the specific biological question being addressed.

  • For studies requiring highly specific labeling of newly synthesized proteins with maximum signal, L-Azidohomoalanine (AHA) remains the top choice.

  • For investigating cell-surface glycans with minimal perturbation, N-azidoacetylmannosamine (ManNAz) is an excellent and well-validated tool.

  • This compound (HBA) emerges as a compelling alternative for applications where low cytotoxicity is the highest priority . Its utility as a probe for general metabolic activity warrants further investigation and may open new avenues for profiling cellular states in sensitive biological systems.

By understanding the performance trade-offs detailed in this guide, researchers can confidently select the optimal reagent to power their discoveries in the dynamic world of the cell.

References

A Comparative Review of Hydroxyalkanoic Acids: From Bioplastics to Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Hydroxyalkanoic acids (HAAs), a diverse class of organic molecules characterized by a hydroxyl group and a carboxylic acid functional group, are pivotal players in a multitude of scientific and industrial fields. Their inherent chirality and versatile chemical handles make them ideal building blocks for a vast array of applications, ranging from biodegradable polymers and high-performance cosmetics to life-saving pharmaceuticals. This guide provides a comprehensive comparison of various HAAs, delving into their applications, performance backed by experimental data, and the methodologies for their synthesis and analysis. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to harness the full potential of these remarkable compounds.

The World of Polyhydroxyalkanoates (PHAs): Nature's Thermoplastics

Polyhydroxyalkanoates (PHAs) are linear polyesters produced by numerous microorganisms as a form of intracellular carbon and energy storage.[1][2][3][4] These bacterially synthesized polymers are composed of various (R)-3-hydroxyalkanoic acid monomers, bestowing them with properties akin to conventional plastics, yet with the significant advantage of being fully biodegradable.[5][6]

Classification and Properties of PHAs

PHAs are broadly classified based on the number of carbon atoms in their monomeric units:

  • Short-Chain-Length PHAs (scl-PHAs): Comprising 3-5 carbon atoms, with poly(3-hydroxybutyrate) (PHB) being the most common example. Scl-PHAs are generally rigid and crystalline thermoplastics.[4][7]

  • Medium-Chain-Length PHAs (mcl-PHAs): Containing 6-14 carbon atoms, these polymers are more elastomeric and have a lower degree of crystallinity.[3][7]

The physical and mechanical properties of PHAs can be tailored by creating copolymers from different monomers. For instance, copolymerizing 3-hydroxybutyrate with 3-hydroxyvalerate to produce P(3HB-co-3HV) reduces the brittleness of PHB.[8]

Table 1: Comparative Mechanical Properties of Various PHAs and Conventional Plastics

PolymerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Melting Temperature (°C)
scl-PHAs
Poly(3-hydroxybutyrate) (PHB)20-403-101.2-3.5173-180
Poly(3HB-co-5% 3HV)32201.2170
Poly(3HB-co-12% 3HV)25500.8155
mcl-PHAs
Poly(3-hydroxyoctanoate) (P(3HO))4.3162-45-65
P(3HB-co-32% 3HHx)124000.1110
Conventional Plastics
Polypropylene (PP)28-4020-751.1-1.6160-170
Low-Density Polyethylene (LDPE)7-17200-9000.1-0.3105-115

Data compiled from multiple sources.[1][7][8][9][10]

Microbial Production of PHAs

The biosynthesis of PHAs is a fascinating example of microbial engineering. In organisms like Cupriavidus necator (formerly Ralstonia eutropha), the pathway to PHB production from acetyl-CoA is well-understood and involves three key enzymes.[11]

PHA_Biosynthesis acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa β-Ketothiolase (PhaA) r_3hb_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->r_3hb_coa Acetoacetyl-CoA Reductase (PhaB) phb Poly(3-hydroxybutyrate) (PHB) r_3hb_coa->phb PHA Synthase (PhaC)

Caption: Biosynthesis pathway of Poly(3-hydroxybutyrate) (PHB).

A variety of carbon sources, including inexpensive wastes like molasses and rice bran, can be utilized for PHA production, making it a more sustainable alternative to petroleum-based plastics.[12][13][14][15]

Table 2: Comparative PHA Production Yields from Various Bacterial Strains and Carbon Sources

Bacterial StrainCarbon SourcePHA Yield (% of Cell Dry Weight)PHA Concentration (g/L)
Cupriavidus necatorOnion Peel82%-
Bacillus subtilisOnion Peel89%9.06
Pseudomonas aeruginosaSugarcane Molasses95%0.019
Alcaligenes sp.Sugarcane Molasses90.9%0.01
Bacillus cereusSugarcane Molasses80%0.012
Pseudomonas aeruginosaGlucose84.5%0.589
Bacillus subtilisGlucose65.8%0.392

Data compiled from multiple sources.[13][15][16][17]

Experimental Protocol: Production and Extraction of PHB from Cupriavidus necator**

This protocol outlines a standard laboratory procedure for the production and subsequent extraction of PHB.

I. PHB Production (Fermentation)

  • Inoculum Preparation: Prepare a seed culture of Cupriavidus necator in a nutrient-rich medium and incubate for 24-48 hours at 30°C with shaking.

  • Fermentation Medium: Prepare a production medium with a high carbon-to-nitrogen ratio to induce PHB accumulation. A typical medium contains a carbon source (e.g., glucose or fructose), a limiting nitrogen source (e.g., ammonium chloride), and essential minerals.

  • Fermentation: Inoculate the production medium with the seed culture. Maintain the fermentation at 30°C with controlled pH and aeration for 48-72 hours.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 10,000 rpm for 15-20 minutes.[6][14]

II. PHB Extraction

  • Cell Lysis: Resuspend the cell pellet in a sodium hypochlorite solution and incubate at 37-60°C for 45 minutes to 1 hour to solubilize non-PHB cellular material.[11][18]

  • Washing: Centrifuge the mixture and wash the remaining pellet sequentially with distilled water, acetone, and methanol to remove residual cellular debris and lipids.[11][18]

  • PHB Solubilization: Dissolve the washed pellet in a suitable solvent, such as chloroform, by stirring overnight.[14][18]

  • PHB Precipitation: Precipitate the PHB from the chloroform solution by adding a non-solvent like cold ethanol or methanol.

  • Drying: Collect the precipitated PHB and dry it to obtain the purified polymer.

Hydroxyalkanoic Acids in Drug Development: From Neurotransmitters to Chiral Synthons

The unique structural features of hydroxyalkanoic acids have positioned them as valuable molecules in the pharmaceutical industry, both as bioactive compounds themselves and as chiral building blocks for the synthesis of complex drugs.

Gamma-Hydroxybutyric Acid (GHB): A Neurotransmitter and Therapeutic Agent

Gamma-hydroxybutyric acid (GHB), or 4-hydroxybutanoic acid, is a naturally occurring neurotransmitter in the mammalian brain.[19] It exerts its effects through a complex mechanism involving two distinct receptors.

GHB_Signaling cluster_ghb GHB Signaling GHB Gamma-Hydroxybutyric Acid (GHB) GHB_R GHB Receptor GHB->GHB_R Agonist GABAB_R GABAB Receptor GHB->GABAB_R Weak Agonist Dopamine_Modulation Dopamine Release Modulation GHB_R->Dopamine_Modulation CNS_Depression CNS Depression (Sedation, Anesthesia) GABAB_R->CNS_Depression Experimental_Workflow cluster_workflow Experimental Workflow: Quantification of PHA Monomer Composition by HPLC sample_prep Sample Preparation: Lyophilized Cells hydrolysis Alkaline Hydrolysis (e.g., 1N KOH, 100°C, 3h) sample_prep->hydrolysis neutralization Neutralization (e.g., 5N HCl) hydrolysis->neutralization filtration Filtration/Centrifugation to Remove Solids neutralization->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_analysis Data Analysis: Peak Integration and Quantification hplc_analysis->data_analysis

References

Safety Operating Guide

Guide to Personal Protective Equipment for Handling 2-Hydroxy-3-butynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the safe handling of 2-Hydroxy-3-butynoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The recommendations herein are synthesized from an analysis of the compound's structural hazards and established safety protocols for analogous chemical classes. All procedures must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP) and under the guidance of a designated Chemical Hygiene Officer[1][2][3].

Immediate Hazard Briefing

This compound (CAS No: 38628-65-8) is a specialized organic compound for which a specific, detailed Safety Data Sheet (SDS) is not widely available.[4] However, a robust safety protocol can be developed by analyzing its constituent functional groups. Aggregated GHS information indicates that the compound is a skin and serious eye irritant.[5]

A structural assessment reveals three primary hazard sources:

  • Carboxylic Acid Group (-COOH): This group renders the molecule acidic and likely corrosive, capable of causing severe skin burns and eye damage upon contact.[6][7][8][9]

  • Terminal Alkyne Group (-C≡CH): Terminal alkynes are high-energy functional groups. They can form explosive, shock-sensitive metal acetylides upon contact with certain metals, particularly copper, silver, mercury, and brass.[10]

  • Small, Hydroxylated Molecule: The small molecular size may allow for dermal absorption, while the hydroxyl group affects its solubility and reactivity.

Therefore, this compound must be treated as corrosive, a serious irritant, and potentially reactive under specific conditions.

Hazard Analysis & Risk Mitigation

A thorough understanding of the "why" behind each safety precaution is critical for building a culture of safety and ensuring protocol adherence.

Corrosivity and Irritation

The carboxylic acid moiety is the primary driver of the corrosive and irritant properties.[5] Direct contact with skin or eyes can lead to chemical burns and irreversible tissue damage.[6][11] Inhalation of dust or aerosols can cause severe irritation to the respiratory tract.[8]

  • Mitigation Strategy: The core strategy is to establish multiple barriers between the chemical and the user. This includes primary engineering controls (fume hoods) and a comprehensive PPE ensemble.[12][13]

Reactivity of the Terminal Alkyne

The hydrogen atom on the terminal alkyne is weakly acidic and can be removed by bases. More critically, it can react with certain metal ions to form highly unstable and explosive acetylide salts.[10]

  • Mitigation Strategy: Strict avoidance of incompatible materials is paramount. Use glass, stainless steel (304 or 316), or Teflon labware. Absolutely avoid brass, bronze, copper, silver, or mercury in any part of the experimental setup, including spatulas, tubing, valves, or stir bars.[10] Waste streams must be managed to prevent inadvertent contact with these metals.

The Core PPE Ensemble: A Head-to-Toe Protocol

All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[7][12] The following PPE is mandatory.

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-rated, tight-fitting chemical splash goggles.Protects against splashes and dust. Standard safety glasses are insufficient.[13]
Full-face shield worn over goggles.Required when handling quantities >5g, when heating, or when there is a significant splash risk. Provides a secondary barrier for the entire face.[7][14]
Hand Protection Double-gloving is required.Provides layered protection against potential breaches and allows for safe removal of the outer glove if contamination occurs.
Inner Glove: Standard nitrile exam glove.Provides a baseline of splash protection and dexterity.
Outer Glove: Thicker, chemical-resistant gloves (e.g., Butyl rubber or heavyweight nitrile).Offers extended protection against corrosive organic acids. Always check the manufacturer's glove compatibility chart for your specific glove model.[13]
Body Protection Flame-resistant (FR) lab coat with tight-fitting cuffs.Protects skin and personal clothing from splashes. FR properties are a prudent measure when working with any organic chemical.[9][13]
Chemical-resistant apron worn over the lab coat.Recommended for large-scale operations or when transferring solutions.[6]
Foot Protection Closed-toe, non-permeable leather or chemical-resistant shoes.Protects feet from spills. Fabric or mesh shoes are prohibited.[6]

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol is essential for minimizing risk during handling and disposal.

Pre-Handling Safety Checklist

The following workflow must be completed before any chemical is handled.

PreHandling_Checklist start Start: Prepare for Handling hood Verify Fume Hood Certification & Airflow start->hood ppe Don Full, Inspected PPE (Goggles, Face Shield, Double Gloves, Lab Coat) hood->ppe spill Locate Spill Kit & Emergency Shower/Eyewash ppe->spill materials Assemble Incompatible-Free Labware (Glass, Steel, Teflon) spill->materials waste Prepare Labeled Waste Containers (Aqueous, Solid) materials->waste ready Ready to Proceed waste->ready

Caption: Pre-Handling Safety Verification Workflow.

Step-by-Step Handling Protocol
  • Designated Area: All work must be performed in a designated area within a chemical fume hood.[15] This area should be clearly marked with signage indicating the hazards of the chemical.

  • Weighing: If weighing the solid, use a ventilated balance enclosure or perform the task in the fume hood.[15] Use glass or stainless steel weigh boats.

  • Transfers: When making solutions, always add the acid to the solvent slowly to dissipate any heat generated.[7][8] Use a secondary container, such as a beaker or plastic tray, when transporting the chemical container, even for short distances.[15][16]

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames. Ensure the setup includes a condenser to prevent the release of vapors.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][13][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[11][13][14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Spill: Evacuate the immediate area. For small spills, use a spill kit absorbent suitable for acids. Do not use combustible materials like paper towels to clean up the neat material. For larger spills, evacuate the lab and contact your institution's emergency response team.[17]

Waste Disposal Plan

Improper disposal is a significant safety risk due to the reactivity of the terminal alkyne. Waste must be deactivated before it is sent for final disposal.[18]

Waste_Disposal_Workflow start Start: Used Reaction Mixture (Contains this compound) quench_setup 1. Place reaction vessel in an ice bath inside a fume hood. Ensure stirring. start->quench_setup Prepare for Deactivation quench_alkyne 2. (If necessary) Slowly add a non-interfering reagent to quench reactive species. (e.g., follow specific reaction quench protocol) quench_setup->quench_alkyne Address Reactivity neutralize 3. Slowly add a weak base (e.g., sat. sodium bicarbonate soln.) until effervescence ceases. quench_alkyne->neutralize Neutralize Acidity check_ph 4. Check pH with test strips. Adjust to neutral (pH 6-8). neutralize->check_ph transfer 5. Transfer neutralized aqueous waste to a properly labeled hazardous waste container. check_ph->transfer Final Containment end End: Waste Ready for Pickup transfer->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.